1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-iodoethyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXLQGHOPINWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCI)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167194 | |
| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-90-4 | |
| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF74X42GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Chemical Properties, Structure, and Potential in Drug Development
This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a key derivative in the nitroimidazole class of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, structure, and potential therapeutic applications of this molecule, particularly as a hypoxic cell radiosensitizer.
Introduction: The Significance of Nitroimidazoles in Oncology
Nitroimidazole compounds have been a cornerstone in the fields of antimicrobial therapy and oncology for decades.[1][2][3] Their unique biological activity is intrinsically linked to the presence of a nitro group on the imidazole ring, which can be bioreductively activated under hypoxic conditions.[2][4] This selective activation in low-oxygen environments, a characteristic feature of solid tumors, makes nitroimidazoles prime candidates for development as hypoxic cell radiosensitizers and cytotoxins.[5][6][7] These agents can enhance the efficacy of radiation therapy, which is often limited by the radioresistance of hypoxic tumor cells.[6][8]
This compound, a derivative of the well-established 2-methyl-5-nitroimidazole scaffold, incorporates an iodoethyl functional group.[9][10][11] The introduction of a halogen, particularly iodine, into the structure of a radiosensitizer is a strategic approach to potentially enhance its efficacy.[10][12] This guide will delve into the specific chemical properties, structural elucidation, synthesis, and the mechanistic basis for the therapeutic potential of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Chemical Name | 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | [13][14] |
| CAS Number | 16156-90-4 | [13] |
| Molecular Formula | C₆H₈IN₃O₂ | [11][13][14] |
| Molecular Weight | 281.05 g/mol | [11][13][14] |
| Melting Point | 78.5-79.5 °C | [15] |
| Boiling Point | 395.1 ± 22.0 °C (Predicted) | [15] |
| Appearance | White to beige powder | [10] |
| Solubility | Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali. | [10] |
Structural Elucidation
The chemical structure of this compound is characterized by a central imidazole ring substituted at key positions. The IUPAC name and structural formula confirm the placement of a methyl group at position 2, a nitro group at position 5, and an iodoethyl group at the nitrogen in position 1.[11]
-
¹H NMR: Expected signals would include a singlet for the methyl protons (around 2.6 ppm), triplets for the two methylene groups of the ethyl chain (between 3.5 and 4.5 ppm), and a singlet for the proton on the imidazole ring (around 8.0 ppm).[16]
-
¹³C NMR: Characteristic peaks would be observed for the methyl carbon, the two methylene carbons, and the carbons of the imidazole ring.[16]
-
IR Spectroscopy: The presence of the nitro group would be indicated by strong characteristic stretching bands around 1520 cm⁻¹ and 1365 cm⁻¹.[16]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[16]
Synthesis of this compound
The synthesis of this compound can be achieved from the readily available starting material, Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole).[17] The synthetic route involves a two-step process: chlorination of the hydroxyl group followed by a Finkelstein reaction to introduce the iodine.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
The following is a representative protocol based on the synthesis of similar compounds.[17]
Step 1: Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
-
To a solution of Metronidazole in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole in anhydrous acetone.
-
Add sodium iodide to the solution and reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove the sodium chloride precipitate.
-
Evaporate the acetone and purify the resulting crude product, for instance by recrystallization, to yield this compound.[17]
Mechanism of Action: Reductive Activation and Radiosensitization
The biological activity of this compound is predicated on the reductive metabolism of its nitro group, a process that is significantly more efficient in the low-oxygen environment of hypoxic cells.[5][18]
Caption: Reductive activation and radiosensitization by 5-nitroimidazoles.
Under hypoxic conditions, intracellular nitroreductases transfer electrons to the nitro group of the imidazole.[13] A four-electron reduction leads to the formation of a highly reactive hydroxylamine intermediate.[5][18] This reactive species can then form covalent adducts with critical cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[5]
As a radiosensitizer, the electron-affinic nature of the nitroimidazole mimics the role of molecular oxygen.[19] Ionizing radiation generates free radicals on DNA. In well-oxygenated cells, oxygen reacts with these radicals, "fixing" the damage and making it permanent. In hypoxic cells, this process is inefficient, allowing for DNA repair. Nitroimidazoles can effectively substitute for oxygen in this fixation process, thereby increasing the lethal effects of radiation specifically in hypoxic tumor cells.
Experimental Protocols for In Vitro Evaluation
To assess the potential of this compound as a therapeutic agent, standardized in vitro assays are essential.
A. Cytotoxicity Assay (MTT Assay) to Determine IC₅₀
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[4][20]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][20]
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the dilutions to the wells, including appropriate vehicle controls.
-
Incubation: Incubate the plates under both normoxic (standard incubator) and hypoxic (hypoxic chamber, e.g., 1% O₂) conditions for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[20]
B. Clonogenic Survival Assay for Radiosensitization
This "gold standard" assay assesses the ability of a compound to enhance radiation-induced cell killing by measuring the long-term reproductive capacity of single cells.[1][4][7]
Caption: Workflow for a clonogenic survival assay.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and plate a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be delivered.[4]
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a non-toxic concentration of this compound.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber for a set period before irradiation to ensure the compound is taken up by the cells under low-oxygen conditions.
-
Irradiation: Irradiate the plates with a range of radiation doses.
-
Colony Formation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each radiation dose. The Sensitizer Enhancement Ratio (SER) can then be determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) with and without the compound.[6]
Potential Applications in Drug Development
This compound holds promise as a lead compound for the development of novel anticancer therapies. Its potential applications include:
-
Hypoxic Cell Radiosensitizer: Its primary application is to enhance the efficacy of radiotherapy in treating solid tumors containing hypoxic regions.[10][12]
-
Hypoxia-Selective Cytotoxin: At higher concentrations, it may act as a standalone cytotoxic agent that specifically targets cancer cells in low-oxygen environments.[14]
-
Diagnostic Imaging Agent: The presence of iodine, particularly a radioactive isotope like ¹³¹I, could enable its use as a probe for imaging hypoxic tumors via techniques like SPECT.
Conclusion
This compound is a compound of significant interest within the broader class of nitroimidazole-based therapeutics. Its chemical structure is amenable to straightforward synthesis, and its mechanism of action is well-grounded in the principles of bioreductive activation under hypoxia. While specific quantitative data on its radiosensitizing efficacy and cytotoxicity are not widely published, the established protocols and the performance of related iodinated nitroimidazoles suggest that it is a promising candidate for further investigation.[10][12] This technical guide provides a solid foundation for researchers to design and execute studies aimed at fully elucidating the therapeutic potential of this and related compounds in the ongoing effort to overcome hypoxia-induced treatment resistance in cancer.
References
- 1. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
- 9. Evaluation of a new 2-nitroimidazole nucleoside analogue, RK-28 as a radiosensitizer for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | CymitQuimica [cymitquimica.com]
- 15. rsc.org [rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Introduction
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a key derivative of the 5-nitroimidazole class of compounds, a family renowned for its therapeutic applications against anaerobic bacteria and protozoa.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and mechanism of action, with a particular focus on its potential as a radiosensitizer in cancer therapy. The introduction of an iodine atom to the ethyl side chain of a metronidazole-like scaffold is a strategic modification aimed at enhancing its efficacy, making this molecule a subject of significant interest for researchers, scientists, and professionals in drug development.[3][4]
Molecular Structure and Properties
The foundational structure of this compound is built upon the 2-methyl-5-nitroimidazole core, with a 2-iodoethyl group attached at the N1 position of the imidazole ring. This structure imparts a unique combination of properties that are critical to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₈IN₃O₂ | [5] |
| Molecular Weight | 281.05 g/mol | [5] |
| CAS Number | 16156-90-4 | - |
| IUPAC Name | 1-(2-iodoethyl)-2-methyl-5-nitro-1H-imidazole | - |
| Canonical SMILES | CC1=NC=C(N1CCI)--INVALID-LINK--[O-] | [6] |
| InChI Key | ROXLQGHOPINWFU-UHFFFAOYSA-N | [6] |
| Predicted XLogP3 | 0.4 | [7] |
Note: Some properties are computationally predicted and should be confirmed by experimental data.
Synthesis and Purification
The synthesis of this compound is most effectively achieved from its readily available precursor, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole). The conversion of the primary alcohol to an alkyl iodide can be accomplished via well-established methodologies such as the Appel or Mitsunobu reactions.
Conceptual Synthesis Workflow
References
- 1. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: A Bifunctional Hypoxia-Activated Prodrug for Selective Cancer Cell Inhibition
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is an investigational compound. This guide synthesizes information based on the well-established principles of the 5-nitroimidazole class of hypoxia-activated prodrugs and proposes a framework for its evaluation.
Executive Summary
Solid tumors frequently contain regions of low oxygen, or hypoxia, a condition strongly associated with resistance to conventional cancer therapies and poorer patient outcomes.[1][2] This guide details the scientific rationale, hypothesized mechanism of action, and a proposed preclinical evaluation strategy for this compound, a rationally designed hypoxia-activated prodrug (HAP). This compound features a 5-nitroimidazole core, which acts as a hypoxia-selective trigger, and a 2-iodoethyl side chain, a potent DNA alkylating moiety. Under the hypoxic conditions prevalent in solid tumors, the nitro group is predicted to undergo enzymatic reduction, leading to the formation of highly reactive intermediates that not only are cytotoxic themselves but also activate the iodoethyl group to induce lethal DNA damage in cancer cells. This dual mechanism offers a promising strategy for selectively targeting and eliminating therapy-resistant hypoxic tumor cell populations.
Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs
The tumor microenvironment is a complex ecosystem, and one of its defining features is hypoxia.[3] Arising from a disorganized and inadequate vasculature that cannot meet the oxygen demands of rapidly proliferating cancer cells, hypoxia triggers a cascade of adaptive responses, primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[1] These adaptations promote tumor survival, metastasis, and, critically, resistance to radiotherapy and chemotherapy.[4] Radiation therapy depends on oxygen to generate cytotoxic reactive oxygen species, while the efficacy of many chemotherapeutic agents is diminished in slow-growing, poorly perfused hypoxic regions.
Hypoxia-activated prodrugs (HAPs) represent a targeted therapeutic strategy designed to exploit this unique feature of the tumor microenvironment.[5] These agents are relatively non-toxic in their parent form but are converted into potent cytotoxins by enzymes, such as nitroreductases, that are highly active under low-oxygen conditions.[6][7] The 5-nitroimidazole scaffold has been a cornerstone of HAP development for decades, valued for its favorable electronic properties that facilitate bioreduction selectively in hypoxic tissues.[2][8]
This compound is conceived as a next-generation HAP. It combines the hypoxia-targeting 5-nitroimidazole core with a 2-iodoethyl group. The rationale is that bioreductive activation of the nitro group will generate a reactive species that also functions as an excellent leaving group, transforming the side chain into a potent DNA alkylating agent. This bifunctional approach aims to create highly lethal DNA lesions, such as interstrand cross-links, specifically within the targeted hypoxic cancer cells.
Hypothesized Mechanism of Action
The proposed antitumor activity of this compound is predicated on a two-step activation process that occurs selectively in hypoxic cells.
Bioreductive Activation of the Nitroimidazole Core
In well-oxygenated (normoxic) cells, the 5-nitroimidazole core is relatively inert. However, in the hypoxic environment, one-electron reductases (such as NADPH:cytochrome P450 reductase) transfer an electron to the nitro group, forming a nitro radical anion.[5][9] In normoxic cells, this reaction is futile; molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound, creating a cycle that prevents the accumulation of toxic metabolites.[9]
In the absence of oxygen, this radical anion can undergo further reduction to form cytotoxic species like nitroso and hydroxylamine intermediates.[5][10] These reduced intermediates are highly reactive and can directly induce cellular damage, including DNA strand breaks.[11][12]
Caption: Hypoxia-selective bioreductive activation of a 5-nitroimidazole prodrug.
Activation of the Iodoethyl Alkylating Arm
The key design feature of this compound is its bifunctionality. The iodoethyl group is a potential alkylating agent, with iodide being an excellent leaving group. It is hypothesized that the bioreduction of the nitro group on the imidazole ring dramatically increases the electron-withdrawing nature of the ring system. This electronic shift activates the attached iodoethyl side chain, making the terminal carbon highly electrophilic and susceptible to nucleophilic attack by DNA bases (e.g., the N7 position of guanine).
This mechanism is analogous to that of other bifunctional HAPs, where reduction of the nitroaromatic trigger leads to the release or activation of a DNA-alkylating effector.[13] The resulting DNA adducts, particularly if they lead to interstrand cross-links, are exceptionally difficult for the cell to repair and are a potent trigger for cell cycle arrest and apoptosis.
Proposed Preclinical Evaluation Strategy
A rigorous, systematic approach is required to validate the hypothesized mechanism and therapeutic potential of this compound.
Synthesis and Characterization
A plausible synthetic route starts with commercially available 2-methyl-5-nitroimidazole or its hydroxyethyl derivative, metronidazole. A common strategy involves converting the hydroxyl group of metronidazole to a better leaving group (e.g., a tosylate) followed by a Finkelstein reaction with sodium iodide in acetone to yield the final 1-(2-iodoethyl) product.[14] Purity and structural confirmation must be performed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).
In Vitro Evaluation Workflow
The primary objective of in vitro testing is to confirm hypoxia-selective cytotoxicity and elucidate the mechanism of action. A panel of cancer cell lines (e.g., FaDu head and neck, HCT116 colon, A549 lung) should be used.
Caption: Proposed experimental workflow for in vitro evaluation of the compound.
This is the gold standard for assessing cytotoxicity as it measures a cell's ability to proliferate indefinitely and form a colony, a more rigorous endpoint than metabolic activity.[15][16]
-
Rationale: The primary goal is to determine the differential toxicity between normoxic and hypoxic conditions. A high HCR indicates successful hypoxia-selective targeting.
-
Methodology:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation. Let cells attach for 4-6 hours.
-
Gassing: Transfer one set of plates to a hypoxic chamber or incubator (e.g., <0.1% O₂) and a parallel set to a standard normoxic incubator (21% O₂). Allow cells to equilibrate for at least 4 hours.
-
Drug Treatment: Add a range of concentrations of this compound to both normoxic and hypoxic plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate cells with the drug for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash cells with PBS, and add fresh, drug-free medium. Return all plates to a normoxic incubator.
-
Colony Formation: Allow cells to grow for 7-14 days until visible colonies ( >50 cells) form.
-
Staining & Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each concentration relative to the untreated control. Plot dose-response curves to determine the IC₅₀ (concentration required to inhibit colony formation by 50%) under both normoxic and hypoxic conditions.
-
This assay directly visualizes DNA double-strand breaks, a highly lethal form of DNA damage expected from an alkylating agent.[17]
-
Rationale: To confirm that the compound's cytotoxicity is mediated by DNA damage, as hypothesized. A significant increase in γ-H2AX foci in hypoxic-treated cells would provide strong mechanistic support.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the compound at its hypoxic IC₅₀ concentration under both normoxic and hypoxic conditions for a set time (e.g., 6-24 hours). Include a positive control (e.g., etoposide or radiation).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody access.
-
Staining: Block non-specific binding, then incubate with a primary antibody against phosphorylated H2AX (γ-H2AX). Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging & Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of distinct fluorescent foci per nucleus.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The Hypoxia Cytotoxicity Ratio (HCR) is the key metric, calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).[16]
Table 1: Example Data Summary for Cytotoxicity Profile
| Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| FaDu | >100 | 1.5 | >67 |
| HCT116 | 85 | 0.9 | 94 |
| A549 | >100 | 2.1 | >48 |
An HCR value significantly greater than 10 is generally considered indicative of promising hypoxia selectivity.
Discussion and Future Outlook
This compound is a rationally designed bifunctional HAP that holds theoretical promise for the selective eradication of hypoxic cancer cells. Its design leverages the clinically validated 5-nitroimidazole scaffold as a hypoxia-selective trigger and incorporates a potent iodoethyl alkylating effector. The use of iodide as a leaving group may offer advantages in reactivity compared to more common chloroethyl-containing compounds.
The successful in vitro validation proposed herein—demonstrating a high HCR and a DNA damage-mediated mechanism of action—would provide a strong rationale for advancing the compound to preclinical in vivo studies. Future investigations should include:
-
In Vivo Efficacy Studies: Using tumor xenograft models, the compound would be evaluated for its ability to enhance the effects of radiation therapy, a modality that is limited by hypoxia.[17] Tumor growth delay would be the primary endpoint.
-
Pharmacokinetic and Toxicology Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its toxicity profile in animal models, is essential for determining its therapeutic window.[18]
-
Biomarker Development: Investigating the relationship between treatment efficacy and the expression levels of specific nitroreductase enzymes in tumors could lead to a patient selection strategy for future clinical trials.[6]
References
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547 | Anticancer Research [ar.iiarjournals.org]
- 16. In Vitro Characterization of the Bacteria-derived Hypoxia-selective Cytotoxin BE-43547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioreductive Activation of Nitroimidazoles
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroimidazoles represent a critical class of antimicrobial and anticancer prodrugs whose efficacy is contingent upon their selective activation within hypoxic environments. This guide provides a comprehensive technical overview of the core mechanisms underpinning the bioreductive activation of nitroimidazoles. We will delve into the enzymatic processes, the influence of the cellular redox environment, the generation of cytotoxic reactive nitrogen species, and their subsequent interactions with cellular macromolecules. Furthermore, this document outlines key experimental methodologies for investigating these processes, offering a foundational resource for researchers in drug development and microbiology.
Introduction: The Paradox of a Prodrug
Nitroimidazole-based compounds, such as metronidazole and tinidazole, are indispensable tools in treating infections caused by anaerobic bacteria and protozoa[1][2][3]. Their therapeutic utility extends to oncology, where they are explored as hypoxia-activated radiosensitizers and cytotoxins[4][5]. The defining characteristic of these agents is their nature as prodrugs; they are administered in an inactive form and require intracellular chemical reduction of their nitro group to exert a therapeutic effect[6][7][8]. This activation is highly dependent on the low redox potential found in anaerobic or hypoxic cells, which confers a remarkable selectivity and minimizes toxicity to healthy, oxygenated tissues[4][]. Understanding the intricacies of this activation process is paramount for optimizing existing therapies and developing novel nitroimidazole-based drugs.
The Core Mechanism: A Stepwise Reduction Cascade
The journey of a nitroimidazole from an inert prodrug to a cytotoxic agent is a multi-step process of electron acceptance. The central event is the reduction of the nitro group (-NO₂) on the imidazole ring. This process is energetically favorable only in environments with a low redox potential, characteristic of anaerobic organisms or hypoxic tumor cells[][10].
The activation cascade can be summarized as follows:
-
Passive Diffusion: The relatively small and uncharged nitroimidazole molecule passively diffuses across the cell membrane[6].
-
Initial One-Electron Reduction: Inside the cell, the nitro group accepts a single electron from a low-redox potential donor, forming a nitro radical anion (R-NO₂⁻)[5][10]. This is the pivotal step in the activation process.
-
The Oxygen Effect: In the presence of sufficient oxygen (normoxic conditions), this reaction is reversible. The nitro radical anion rapidly transfers its extra electron to molecular oxygen, regenerating the parent nitroimidazole compound and forming a superoxide anion (O₂⁻)[4][11]. This "futile cycling" prevents the accumulation of toxic downstream products and is a key reason for the selective toxicity of nitroimidazoles in anaerobic environments[11][12].
-
Further Reduction and Generation of Reactive Species: In anaerobic or hypoxic conditions, the nitro radical anion is not re-oxidized and can undergo further reduction. This leads to the formation of a cascade of highly reactive and cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, and ultimately the non-toxic amine (R-NH₂)[4][13][14]. It is these intermediate species that are responsible for the drug's cytotoxic effects. The four-electron reduction to the hydroxylamine is particularly implicated in the formation of covalent adducts with cellular macromolecules[13].
Below is a diagram illustrating the core activation pathway.
Caption: Bioreductive activation of nitroimidazoles under different oxygen conditions.
Key Enzymatic Players in Nitroimidazole Activation
The reduction of nitroimidazoles is not a spontaneous process but is catalyzed by a variety of enzymes with low redox potentials. The specific enzymes involved can vary between different organisms.
Nitroreductases (NTRs)
Nitroreductases are a large family of flavin-containing enzymes that are widespread in bacteria and some protozoa but are absent in mammalian cells[15][16]. They play a central role in the activation of nitroaromatic compounds[6][][16]. These enzymes typically use NADH or NADPH as a source of reducing equivalents[6][].
Bacterial nitroreductases can be broadly classified into two types:
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group to the hydroxylamine and then to the amine, without the release of the nitroso intermediate[14]. This process is less susceptible to inhibition by oxygen. Examples include NfsA and NfsB from E. coli[6].
-
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single one-electron reduction to form the nitro radical anion. This radical is readily re-oxidized by oxygen, making the activity of these enzymes highly dependent on anaerobic conditions[6].
Pyruvate:Ferredoxin Oxidoreductase (PFOR)
In many anaerobic protozoa, such as Trichomonas vaginalis and Giardia lamblia, and some anaerobic bacteria, the pyruvate:ferredoxin oxidoreductase (PFOR) system is a primary driver of nitroimidazole activation[11][17][18]. PFOR is a key enzyme in anaerobic energy metabolism that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. In this process, electrons are transferred to ferredoxin, a small, iron-sulfur protein with a very low redox potential[10][18]. This reduced ferredoxin is a potent electron donor for the reduction of the nitro group of nitroimidazoles[7][18].
Other Reductases
While NTRs and PFOR are the most well-characterized activators, other enzymes have also been implicated in nitroimidazole reduction:
-
Thioredoxin Reductase: In Entamoeba histolytica, thioredoxin reductase has been shown to both reduce metronidazole and be a target of its reactive metabolites[11].
-
Cytochrome P450 Reductase: In mammalian cells, particularly in hypoxic tumor environments, cytochrome P450 reductase can contribute to the reductive activation of 2-nitroimidazoles[19].
The table below summarizes the key enzymes involved in nitroimidazole activation.
| Enzyme Family | Electron Donor | Key Organisms | Oxygen Sensitivity |
| Type I Nitroreductases | NADH/NADPH | Bacteria (e.g., E. coli, H. pylori) | Low |
| Type II Nitroreductases | NADH/NADPH | Bacteria | High |
| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Pyruvate (via Ferredoxin) | Anaerobic Protozoa, Anaerobic Bacteria | High |
| Thioredoxin Reductase | NADPH | Protozoa (e.g., E. histolytica) | Moderate |
| Cytochrome P450 Reductase | NADPH | Mammalian cells (hypoxic) | High |
Cellular Targets and Mechanisms of Cytotoxicity
Once activated, the reactive intermediates of nitroimidazole reduction are highly electrophilic and can react with a variety of cellular nucleophiles, leading to widespread cellular damage and death[6][].
The primary cellular target is thought to be DNA . The reactive species can cause a range of DNA lesions, including strand breaks and the formation of adducts with DNA bases[1][2][20][21]. This damage disrupts DNA replication and transcription, ultimately leading to cell death[1][].
In addition to DNA, proteins are also significant targets. The reactive intermediates can covalently bind to proteins, leading to the formation of protein adducts[11][13]. This can inactivate essential enzymes and disrupt critical cellular functions. For example, enzymes involved in redox homeostasis, such as thioredoxin reductase, have been identified as targets[11].
References
- 1. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. Metronidazole and Tinidazole - Infections - MSD Manual Consumer Version [msdmanuals.com]
- 3. goodrx.com [goodrx.com]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oxygen dependence of the reduction of nitroimidazoles in a radiolytic model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 16. ackerleylab.com [ackerleylab.com]
- 17. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 21. Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of 1-alkyl-5-nitroimidazole compounds
An In-depth Technical Guide to the Biological Activities of 1-Alkyl-5-Nitroimidazole Compounds
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of 1-alkyl-5-nitroimidazole compounds, a cornerstone class of molecules in medicinal chemistry. We will delve into their fundamental mechanism of action, survey their diverse biological activities, dissect their structure-activity relationships, and provide detailed protocols for their scientific evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical scaffold.
The Core Mechanism: Reductive Activation is Key
The biological activity of 1-alkyl-5-nitroimidazoles is not inherent to the parent molecule. Instead, they function as prodrugs, requiring intracellular activation. This activation is the lynchpin of their selective toxicity against specific pathogens and cells.
The process is initiated by the reduction of the nitro group (NO₂) at the C-5 position of the imidazole ring. This reaction is highly dependent on the low redox potential environment found within anaerobic organisms (like protozoa and bacteria) or the hypoxic cores of solid tumors.[1] In these environments, enzymes with sufficiently low electron potential, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, transfer an electron to the nitro group.[2] This single-electron transfer creates a highly reactive nitro radical anion.[1][3]
This radical is a short-lived but potent cytotoxic agent. Its primary mode of action is the induction of damage to critical macromolecules, most notably DNA, causing strand breaks and leading to cell death.[1][4][5] In aerobic environments, this activation is stifled. Molecular oxygen can readily re-oxidize the nitro radical anion back to its parent form in a process known as "futile cycling," preventing the accumulation of the toxic intermediate and sparing aerobic host cells.[1][3] This redox-dependent activation confers the selective toxicity that is the hallmark of these compounds.
Caption: Reductive activation pathway of 1-alkyl-5-nitroimidazoles.
Spectrum of Biological Activities
The unique mechanism of action of 5-nitroimidazoles endows them with a wide range of therapeutic applications, from treating parasitic infections to emerging roles in oncology.
Antiparasitic Activity
This is the most established and widely recognized activity of 5-nitroimidazoles. Compounds like metronidazole and tinidazole are frontline therapies for infections caused by anaerobic protozoa.[2][6]
-
Trichomoniasis: Caused by Trichomonas vaginalis, metronidazole is a drug of choice for this common sexually transmitted infection.[6]
-
Giardiasis: For infections with Giardia duodenalis (also known as G. lamblia), 5-nitroimidazoles are highly effective.[2][6]
-
Amoebiasis: Infections by Entamoeba histolytica are also treated with this class of drugs.[6]
The efficacy against these parasites stems from their anaerobic or microaerophilic nature, which provides the ideal reductive environment for drug activation.[2] However, clinical resistance has been documented, often linked to the downregulation of the activating PFOR-ferredoxin pathway in the parasite.[2][7] This has spurred the development of new derivatives designed to bypass these resistance mechanisms.[2]
Antibacterial Activity
The antibacterial spectrum of 5-nitroimidazoles is strictly limited to obligate anaerobic bacteria.[4][8] They are ineffective against aerobic or facultative anaerobic bacteria due to the futile cycling mechanism previously described. Their bactericidal action makes them valuable for treating complex anaerobic infections.[4] They are also a component of multi-drug regimens for the eradication of the microaerophilic bacterium Helicobacter pylori.[4]
Anticancer Activity
A promising and expanding area of research is the use of 5-nitroimidazoles as anticancer agents. Solid tumors often outgrow their blood supply, creating regions of profound hypoxia.[9][10] This hypoxic microenvironment mimics the conditions of an anaerobic pathogen, allowing for the selective activation of 5-nitroimidazole prodrugs within the tumor mass while sparing well-oxygenated normal tissues.[9]
Research has shown that N-alkyl nitroimidazoles can exhibit significant cytotoxic activity against various cancer cell lines, including lung and breast cancer.[11][12] The length of the N-alkyl chain has been shown to influence anticancer activity, suggesting that modifications can be tuned to optimize efficacy.[11] For example, some studies have reported that N-methyl and N-ethyl-nitroimidazoles show high cytotoxic activity.[11] Furthermore, novel derivatives are being designed as hypoxia-activated radiosensitizers, which increase the susceptibility of tumor cells to DNA damage from radiation therapy.[9]
Structure-Activity Relationships (SAR)
The biological profile of a 1-alkyl-5-nitroimidazole is not fixed; it can be profoundly altered by chemical modifications to the core scaffold. Understanding these SARs is critical for rational drug design.
| Position of Substitution | Type of Substituent / Feature | Impact on Biological Activity | Rationale / Notes |
| N-1 | Alkyl Chain | Modulates lipophilicity and, consequently, cell permeability and anticancer activity.[13] | Shorter alkyl chains (e.g., methyl, ethyl) have shown potent antitumor activity in some cell lines.[11] The simplest structural unit for broad activity is the 1-alkyl-5-nitro-imidazole moiety.[13] |
| C-2 | Methyl Group | Often present in clinically used drugs (e.g., metronidazole, secnidazole). Can influence genotoxicity.[14] | The presence of a methyl group at C-2 can alter the influence of the nitro group's position on genotoxicity.[15][14] |
| C-2 | Oxygen Atom (in a rigid ring) | Incorporation into a rigid bicyclic system (imidazo-oxazine) can confer aerobic activity against M. tuberculosis.[16] | This structural feature is crucial for the activity of novel antitubercular nitroimidazoles like PA-824.[16] |
| C-5 | Nitro Group (NO₂) Position | Essential for activity. Its reduction is the key activation step.[1][16] The position (C-5 vs. C-4) is a critical determinant of genotoxicity.[15][14] | Compounds with the nitro group at C-5 often exhibit higher genotoxicity compared to those with the nitro group at C-4.[15][14][17] |
| Side Chain | Increased Conjugation | Greater resonance conjugation in the molecular structure has been correlated with higher antimicrobial and antiparasitic activity.[2] | Highly conjugated derivatives can be synthesized to enhance potency.[2] |
Methodologies for Biological Evaluation
Rigorous and standardized in vitro assays are essential for characterizing the activity and toxicity of novel 1-alkyl-5-nitroimidazole compounds.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]
Objective: To quantify the antimicrobial activity of a test compound.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Microorganism culture, adjusted to a 0.5 McFarland standard
-
Resazurin solution (as a viability indicator)
-
Positive control (e.g., metronidazole) and negative control (vehicle) wells
Step-by-Step Procedure:
-
Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.
-
Inoculum Preparation: Prepare a suspension of the target microorganism in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[19] Dilute this suspension as required by the specific protocol (e.g., 1:100) to achieve the final desired inoculum concentration.
-
Inoculation: Add the standardized microbial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours, under anaerobic conditions if required).[19]
-
Growth Assessment: After incubation, add a resazurin solution to each well and incubate for a further 2-4 hours.[18] A color change from blue (resazurin) to pink (resorufin) indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no color change is observed, indicating inhibition of microbial growth.
Caption: Workflow for MIC determination using the broth microdilution assay.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability, crucial for evaluating the anticancer potential and general toxicity of compounds against mammalian cells.[11]
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (LC₅₀ or IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549 lung, MDA-MB-231 breast) and/or normal cell lines (e.g., Vero)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and replace the existing medium in the wells with the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at an appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the LC₅₀/IC₅₀ value.
Protocol: Genotoxicity Screening (Comet Assay)
The alkaline Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[15][20]
Objective: To assess the DNA-damaging potential (genotoxicity) of a test compound.
Materials:
-
Human whole blood cells or a suitable cell line[20]
-
Test compound and positive control (e.g., methyl methanesulfonate, MMS)[20]
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution, alkaline electrophoresis buffer, and neutralization buffer
-
DNA stain (e.g., ethidium bromide)
-
Fluorescence microscope with imaging software
Step-by-Step Procedure:
-
Cell Treatment: Treat a suspension of cells with various concentrations of the test compound for a defined period (e.g., 2 hours at 37°C).[20]
-
Slide Preparation: Coat microscope slides with NMA. Mix the treated cell suspension with LMA and layer it onto the pre-coated slides. Allow to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[20]
Conclusion and Future Outlook
The 1-alkyl-5-nitroimidazole scaffold remains a remarkably versatile and clinically significant platform in drug discovery. Its unique reliance on reductive activation provides a powerful tool for achieving selective toxicity against a range of anaerobic pathogens and hypoxic cancer cells. While challenges such as microbial resistance and potential genotoxicity persist, they are being actively addressed through rational drug design informed by a deepening understanding of structure-activity relationships. Future research will likely focus on synthesizing novel derivatives with enhanced potency against resistant strains, improved safety profiles, and expanded applications in oncology and other therapeutic areas. The continued exploration of this chemical class promises to yield next-generation agents to combat some of the most challenging infectious diseases and cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 5. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 12. scispace.com [scispace.com]
- 13. jocpr.com [jocpr.com]
- 14. scielo.br [scielo.br]
- 15. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: A Robust Marker for Quantifying Cellular Hypoxia
Introduction: The Critical Role of Hypoxia in Research and Drug Development
Cellular hypoxia, a state of reduced oxygen availability, is a pivotal feature of the microenvironment in most solid tumors and is implicated in various pathologies, including ischemia and inflammatory conditions.[1][2] Hypoxia is a major driver of tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[2][3] Consequently, the accurate detection and quantification of hypoxic cells are paramount for basic research, drug development, and clinical diagnostics.
2-nitroimidazoles have emerged as the gold standard for the exogenous labeling of hypoxic cells.[1][4] These compounds are bioreductively activated under low-oxygen conditions by endogenous nitroreductases.[1][5] This activation leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, effectively trapping the marker within hypoxic cells.[1][6][7] The extent of this binding is inversely proportional to the oxygen concentration, providing a quantitative measure of hypoxia.
This document provides a comprehensive guide to the use of a specific 5-nitroimidazole derivative, 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole , as a marker for detecting and quantifying hypoxia in both in vitro and in vivo experimental systems. While specific protocols for this iodo-derivative are not as widespread as for its 2-nitroimidazole counterparts like pimonidazole and EF5, the principles of application are highly conserved. This guide synthesizes established methodologies for nitroimidazoles to provide a robust framework for researchers.
Mechanism of Action: Bioreductive Activation and Covalent Adduct Formation
The utility of this compound as a hypoxia marker is entirely dependent on its unique, oxygen-sensitive metabolism. The process can be conceptualized in the following steps:
-
Cellular Uptake and Reduction: The relatively lipophilic nitroimidazole compound passively diffuses into cells. In the low-oxygen environment of a hypoxic cell, ubiquitous cellular nitroreductases catalyze a one-electron reduction of the nitro group, forming a nitro radical anion.[7][8]
-
Oxygen-Dependent Reoxidation: In normoxic cells (high oxygen), this reaction is readily reversible. Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the nitro radical anion back to the parent compound, which can then diffuse out of the cell.[1][9]
-
Irreversible Binding in Hypoxia: Under hypoxic conditions (typically pO2 ≤ 10 mmHg), the lack of oxygen allows for further, irreversible reduction of the nitro radical anion.[1] This multi-electron reduction generates highly reactive intermediates, such as hydroxylamines.[10]
-
Macromolecular Adduct Formation: These reactive species are electrophilic and readily form covalent bonds with nucleophilic groups found in proteins, peptides (primarily thiol groups), and to a lesser extent, DNA.[6][10][11] This covalent binding effectively traps the nitroimidazole derivative within the hypoxic cell.
This oxygen-dependent "trapping" mechanism ensures that the marker accumulates specifically in cells experiencing significant hypoxia.
Diagram: Mechanism of Bioreductive Activation
Caption: Oxygen-dependent metabolism of this compound.
Physicochemical and Handling Properties
| Property | Value | Source/Note |
| Molecular Formula | C₆H₈IN₃O₂ | [12][13] |
| Molecular Weight | 281.05 g/mol | [12][13] |
| Appearance | Typically a solid powder. | General knowledge for similar compounds. |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is limited. | Inferred from similar nitroimidazole compounds. Always test solubility for stock preparation. |
| Storage | Store at -20°C, protected from light and moisture. | Standard practice for iodo-compounds and nitroaromatics. |
Important Safety and Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Nitroimidazoles are potential mutagens; avoid inhalation, ingestion, and skin contact.
-
The iodine substituent may confer additional reactivity or toxicity; handle with care.
Protocol 1: In Vitro Detection of Hypoxia in Cell Culture
This protocol details the labeling of hypoxic cells in monolayer culture, followed by detection using immunofluorescence microscopy or flow cytometry.
Reagent Preparation
-
This compound Stock Solution (10-100 mM):
-
Calculate the required mass of the compound to prepare a stock solution in anhydrous Dimethyl Sulfoxide (DMSO). For example, for 10 mM, dissolve 2.81 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium: Use the appropriate complete medium for your cell line, supplemented with serum and antibiotics as required.[14][15]
-
Hypoxia Induction: A modular incubator chamber, a hypoxia workstation, or a CO₂ incubator with O₂ control is required to achieve the desired low-oxygen environment (e.g., 0.1% - 1% O₂).
-
Primary Antibody: A monoclonal antibody specific for nitroimidazole adducts. While an antibody specifically validated against this iodo-derivative may not be commercially available, antibodies raised against pimonidazole or general nitroimidazole adducts may show cross-reactivity. This must be validated empirically.
-
Secondary Antibody: A fluorescently-labeled secondary antibody that recognizes the isotype of the primary antibody (e.g., Alexa Fluor 488 Goat anti-Mouse IgG).
-
Fixation and Permeabilization Buffers:
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
Experimental Workflow: Cell Labeling and Processing
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for microscopy, or a 6-well plate for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 70-80%).[16]
-
Hypoxia Induction:
-
Prepare a working solution of this compound in pre-warmed culture medium at a final concentration of 100-400 µM . This is a critical parameter that requires optimization for each cell line and experimental condition.
-
Replace the medium on the cells with the marker-containing medium.
-
Place one set of plates (hypoxic group) into the hypoxia chamber. Place a parallel control set (normoxic group) in a standard incubator (20-21% O₂).
-
-
Incubation: Incubate both groups for 2-4 hours . The optimal incubation time depends on the cell type and the level of hypoxia.
-
Cell Harvest and Fixation:
-
Remove plates from the incubators.
-
Wash cells 2-3 times with cold PBS to remove any unbound marker.
-
For microscopy, fix the cells directly on the coverslips with 4% PFA for 15 minutes at room temperature.
-
For flow cytometry, detach cells using trypsin, neutralize, pellet by centrifugation (125 x g for 5-10 minutes), and then fix the cell pellet with 4% PFA.[15]
-
-
Immunostaining:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-nitroimidazole adduct antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C. The optimal dilution must be determined by titration.
-
Wash 3 times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash 3 times with PBS.
-
-
Analysis:
-
Microscopy: Mount coverslips onto slides with a DAPI-containing mounting medium. Image using a fluorescence microscope. Hypoxic cells will exhibit a fluorescent signal.
-
Flow Cytometry: Resuspend the stained cell pellet in FACS buffer (PBS with 1-2% BSA). Analyze on a flow cytometer.[17][18] The increase in fluorescence intensity in the hypoxic population compared to the normoxic control indicates the level of hypoxia.
-
Diagram: In Vitro Experimental Workflow
Caption: Step-by-step workflow for in vitro hypoxia labeling and detection.
Protocol 2: In Vivo Detection of Hypoxia in Animal Models
This protocol describes the administration of this compound to tumor-bearing animals and the subsequent detection of hypoxic regions in excised tissues via immunohistochemistry (IHC).
Reagent Preparation
-
Dosing Solution: Prepare a sterile solution of this compound in a vehicle suitable for injection (e.g., 0.9% saline with a small percentage of a solubilizing agent like DMSO or Cremophor, if necessary). The final concentration should be calculated based on the desired dose and injection volume. The vehicle must be tested for toxicity. A typical dose for similar nitroimidazoles is in the range of 30-120 mg/kg .[11][19]
-
Tissue Processing Reagents: Formalin or PFA for fixation, ethanol series for dehydration, xylene for clearing, and paraffin for embedding. Alternatively, OCT compound for frozen sections.
-
IHC Reagents: Antigen retrieval buffer (e.g., citrate buffer pH 6.0), peroxidase blocking solution (e.g., 3% H₂O₂), blocking buffer, primary antibody, HRP-conjugated secondary antibody, DAB substrate kit, and counterstain (e.g., hematoxylin).
Experimental Workflow: Animal Dosing and Tissue Analysis
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). Ensure all procedures are approved by the institutional animal care and use committee (IACUC).
-
Marker Administration: Inject the animal with the dosing solution of this compound, typically via intravenous (i.v.) or intraperitoneal (i.p.) route.[11][19]
-
Circulation and Binding: Allow the compound to circulate and bind to hypoxic tissues for 90 minutes to 3 hours .[11] The optimal time allows for clearance from normoxic tissues while ensuring sufficient binding in hypoxic regions.
-
Tissue Harvest: Euthanize the animal according to approved protocols. Immediately excise the tumor and other relevant tissues.
-
Tissue Fixation and Processing:
-
Paraffin-Embedding (Recommended for Morphology): Fix the tissue in 10% neutral buffered formalin for 24-48 hours. Process through an ethanol series, clear with xylene, and embed in paraffin. Cut 4-5 µm sections onto charged slides.
-
Frozen Sections: Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen or embed in OCT compound and freeze. Store at -80°C. Cut 5-10 µm sections in a cryostat.[11]
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate paraffin sections.
-
Perform heat-induced antigen retrieval.
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary anti-nitroimidazole adduct antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit (positive staining will appear brown).
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Scan the slides using a brightfield microscope or a digital slide scanner.
-
Quantify the hypoxic fraction by measuring the percentage of the total tumor area that is positive for the nitroimidazole adduct staining using image analysis software (e.g., ImageJ/Fiji).
-
| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |
| Compound Concentration/Dose | 100 - 400 µM | 30 - 120 mg/kg |
| Administration/Incubation Time | 2 - 4 hours | 90 minutes - 3 hours |
| Primary Detection Method | Immunofluorescence, Flow Cytometry | Immunohistochemistry (IHC) |
| Key Controls | Normoxic (21% O₂) treated cells | Tumor tissue from vehicle-injected animal |
| Optimization Needed | Concentration, incubation time, Ab dilution | Dose, circulation time, Ab dilution |
Trustworthiness and Self-Validation: Essential Controls
To ensure the specificity and reliability of your results, the following controls are mandatory:
-
Normoxic Control (In Vitro): Always include a set of cells treated with the marker but maintained in a normoxic incubator. These cells should show minimal to no signal, confirming the hypoxia-specific activation of the compound.
-
No Primary Antibody Control: A slide/coverslip that undergoes the entire staining protocol except for the primary antibody incubation. This control is crucial to verify that the secondary antibody is not binding non-specifically.
-
Vehicle Control (In Vivo): An animal injected with the vehicle solution only (without the nitroimidazole compound). Tissues from this animal should be negative upon IHC staining, confirming the specificity of the antibody for the drug adducts.
-
Positive Tissue Control: If available, use a tissue section from a previous experiment known to have high levels of hypoxia and positive staining to ensure the staining protocol is working correctly.
Advanced Applications and Considerations
-
Dual Staining: The iodo-substituent on this molecule makes it amenable to detection by other means if a specific antibody is not available, though this is highly advanced. In principle, techniques like secondary ion mass spectrometry (SIMS) could map the iodine distribution. More practically, co-staining with other cellular markers (e.g., Ki-67 for proliferation, CD31 for blood vessels) can provide valuable spatial information about the relationship between hypoxia, cell division, and vasculature.[20]
-
Radiolabeling for PET/SPECT Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) to create a radiotracer for non-invasive in vivo imaging using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[1] This allows for the longitudinal monitoring of hypoxia in living subjects.
-
Comparison with Endogenous Markers: It can be insightful to compare the staining pattern of this compound with endogenous hypoxia markers like HIF-1α or its downstream target CAIX.[3][19][21] While often correlated, discrepancies can reveal important biological differences between the direct measurement of severe hypoxia (nitroimidazoles) and the cellular response to it (HIF-1α).[1]
Conclusion
This compound is a powerful tool for the specific detection and quantification of cellular hypoxia. Its mechanism of bioreductive activation and covalent trapping is a well-established principle that provides a direct measure of low-oxygen environments. By following the detailed protocols and incorporating the essential controls outlined in this guide, researchers in oncology, ischemia, and other fields can reliably delineate hypoxic regions in their experimental models. The adaptability of this marker for various detection modalities, from cellular imaging to whole-body scans, underscores its versatility and importance in advancing our understanding of the pathophysiology of hypoxia.
References
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | CymitQuimica [cymitquimica.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. atcc.org [atcc.org]
- 16. content.protocols.io [content.protocols.io]
- 17. Detection of individual hypoxic cells in multicellular spheroids by flow cytometry using the 2-nitroimidazole, EF5, and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Comparison between pimonidazole binding, oxygen electrode measurements, and expression of endogenous hypoxia markers in cancer of the uterine cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: Application Notes and Protocols for Laboratory Use
This document provides a comprehensive guide for the laboratory synthesis of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a key intermediate in the development of hypoxia-selective radiosensitizers and diagnostic imaging agents. The protocols and application notes are intended for researchers, scientists, and professionals in drug development. This guide emphasizes the rationale behind the synthetic strategy, ensuring a deep understanding of the chemical principles at play.
Introduction
This compound is a derivative of the widely used antimicrobial agent, metronidazole. The introduction of an iodoethyl group provides a reactive site for further functionalization, making it a valuable building block in medicinal chemistry. Its applications are primarily centered on the development of targeted cancer therapies. The nitroimidazole core acts as a hypoxic cell cytotoxin, while the iodoethyl chain can be used to attach various moieties, including radiolabels for imaging or therapeutic purposes.[1]
Synthesis Strategy: From Metronidazole to this compound
The most direct and efficient laboratory-scale synthesis of this compound involves the conversion of the primary alcohol of its precursor, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole), to an alkyl iodide. The Appel reaction is a well-established and reliable method for this transformation, utilizing triphenylphosphine and iodine.
The reaction proceeds through the formation of a phosphonium iodide intermediate, which then activates the hydroxyl group of metronidazole, facilitating a nucleophilic substitution by the iodide ion. This method is favored for its mild reaction conditions and generally high yields.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | C₆H₉N₃O₃ | 171.15 | Sigma-Aldrich | ≥99% |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Acros Organics | 99% |
| Iodine (I₂) | I₂ | 253.81 | Fisher Scientific | 99.8% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | EMD Millipore | ≥99.8% |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | J.T. Baker | ACS Grade |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Macron | ACS Grade |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Alfa Aesar | 99.5% |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Synthetic Procedure
Figure 1. Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (5.0 g, 29.2 mmol) and triphenylphosphine (9.1 g, 34.7 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Iodine: Cool the solution to 0 °C in an ice bath. Slowly add iodine (8.9 g, 35.1 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. Stir until the brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20-50%) as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a pale yellow solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Expected Value |
| Molecular Formula | C₆H₈IN₃O₂ |
| Molecular Weight | 281.05 g/mol [1][2] |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.55 (s, 3H, -CH₃), 3.40 (t, 2H, -CH₂I), 4.60 (t, 2H, -NCH₂-), 7.95 (s, 1H, imidazole-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 5.0 (-CH₂I), 14.5 (-CH₃), 49.0 (-NCH₂-), 133.0 (imidazole-C4), 139.0 (imidazole-C5), 151.0 (imidazole-C2) |
| IR (KBr, cm⁻¹) | ~3120 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1530 (N-O, asymmetric), ~1370 (N-O, symmetric)[3] |
| Mass Spectrometry (ESI-MS) | m/z 281.97 [M+H]⁺ |
Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Reagent Handling:
-
1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole): May cause genetic defects and cancer. Handle with care and avoid inhalation of dust.
-
Triphenylphosphine: Harmful if swallowed and may cause skin irritation.
-
Iodine: Harmful if inhaled and causes skin and eye irritation.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation of vapors.
Product Handling: The toxicological properties of this compound have not been fully investigated. It should be handled as a potentially hazardous substance. Avoid contact with skin and eyes, and prevent inhalation of dust.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
Application Note & Protocol Guide: Detection and Analysis of Nitroimidazole Adducts in Hypoxic Tissues
Audience: Researchers, scientists, and drug development professionals.
Abstract: The hypoxic microenvironment of solid tumors presents a significant challenge to effective cancer therapy, contributing to treatment resistance and malignant progression. The accurate detection and quantification of hypoxic regions within tissues are therefore critical for both preclinical research and clinical applications. 2-nitroimidazoles have emerged as invaluable tools for this purpose. These compounds are bioreductively activated under low oxygen conditions, leading to the formation of stable covalent adducts with cellular macromolecules, primarily proteins.[1][2][3][4][5][6] This application note provides a comprehensive guide to the principles and methodologies for detecting these nitroimidazole adducts as a surrogate marker for tissue hypoxia. We will delve into the underlying mechanism of adduct formation and provide detailed, field-proven protocols for their detection using immunohistochemistry (IHC) and enzyme-linked immunosorbent assay (ELISA), along with an overview of emerging mass spectrometry-based techniques.
The Scientific Foundation: Mechanism of Nitroimidazole Adduct Formation in Hypoxia
2-nitroimidazoles, such as pimonidazole and EF5, are chemically stable and distribute throughout the body's tissues upon administration.[7][8] Their utility as hypoxia markers stems from their selective metabolism in low-oxygen environments. In normoxic cells, the nitro group of the imidazole ring undergoes a single-electron reduction by cellular nitroreductases to form a radical anion.[5][9] This reaction is readily reversible in the presence of oxygen, which oxidizes the radical anion back to the parent compound, thus preventing further reactions.
However, under hypoxic conditions (typically pO2 < 10 mm Hg), the reduced radical anion undergoes further irreversible reductions, generating highly reactive nitroso and hydroxylamine intermediates.[1][5] These reactive species readily form covalent bonds with thiol groups (-SH) present in cysteine residues of proteins and peptides.[4][7] The resulting adducts are stable and accumulate within hypoxic cells, serving as a permanent "footprint" of the low-oxygen environment. It is these accumulated adducts that are then detected by various immunochemical and analytical methods.[7][10][11]
Figure 1: Mechanism of hypoxia-selective activation of 2-nitroimidazoles.
Immunohistochemical (IHC) Detection of Nitroimidazole Adducts
IHC is a powerful and widely used technique for visualizing the spatial distribution of nitroimidazole adducts within tissue sections, providing a detailed map of hypoxic regions in relation to tissue architecture.[10][12]
In Vivo Administration of the Hypoxia Marker
The first and most critical step is the systemic administration of the 2-nitroimidazole compound to the animal model.
| Parameter | Recommendation | Rationale |
| Compound | Pimonidazole HCl (Hypoxyprobe™-1) | Well-characterized, commercially available with validated antibodies.[7][10] |
| Dosage | 60 mg/kg body weight | Provides robust staining with minimal toxicity.[4][7][8] |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) injection | Ensures systemic distribution.[4][13] |
| Circulation Time | 60-90 minutes | Allows for sufficient distribution and adduct formation in hypoxic tissues.[6][13] |
Protocol for Paraffin-Embedded Tissues
This protocol is suitable for long-term storage of tissues and allows for excellent morphological preservation.
Materials:
-
Pimonidazole HCl
-
4% Paraformaldehyde (PFA) in PBS
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Citrate Buffer (10 mM, pH 6.0) for antigen retrieval
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% BSA or serum in PBS-T)
-
Primary Antibody: Mouse anti-pimonidazole monoclonal antibody (e.g., clone 4.3.11.3)
-
HRP-conjugated secondary antibody (anti-mouse)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Step-by-Step Protocol:
-
Tissue Harvest and Fixation: Following the circulation period, euthanize the animal and excise the tissue of interest. Immediately fix in 4% PFA overnight at 4°C.[12]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.[12]
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer and heating (e.g., in a pressure cooker or water bath). This step is crucial for unmasking the epitopes.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-pimonidazole antibody (typically 1:50 to 1:100) in blocking buffer and incubate overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the adducts.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount with a permanent mounting medium.[12]
Protocol for Frozen Tissues
This method is faster and often preferred for preserving certain epitopes that may be sensitive to the harsh fixation and processing of paraffin embedding.
Step-by-Step Protocol:
-
Tissue Harvest and Freezing: After the circulation period, excise the tissue and snap-freeze in liquid nitrogen or isopentane pre-chilled in liquid nitrogen. Store at -80°C.[7][13]
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
Fixation: Fix the sections in cold acetone (-20°C) for 10 minutes.[7]
-
Staining: Proceed with steps 6-11 from the paraffin protocol. For immunofluorescence, use a fluorescently labeled secondary antibody and mount with an aqueous mounting medium containing DAPI.
Figure 2: General workflow for immunohistochemical detection of nitroimidazole adducts.
Quantitative Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
While IHC provides spatial information, ELISA offers a quantitative measure of the total nitroimidazole adduct burden within a tissue homogenate.[14] A competitive ELISA format is typically employed for this purpose.
Principle of Competitive ELISA for Nitroimidazole Adducts
In this assay, a known amount of nitroimidazole-conjugated protein is coated onto the wells of a microplate. The tissue homogenate (containing an unknown amount of nitroimidazole adducts) is mixed with a limited amount of anti-nitroimidazole antibody and added to the wells. The free adducts in the homogenate compete with the coated adducts for binding to the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of adducts in the sample.[15][16]
Protocol for Tissue Homogenate Preparation and ELISA
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Nitroimidazole ELISA kit (containing pre-coated plates, standards, and detection reagents)[15][16][17]
-
Microplate reader
Step-by-Step Protocol:
-
Tissue Homogenization: Weigh the frozen tissue sample and homogenize in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA). This is essential for normalizing the results.
-
ELISA Procedure (based on a typical kit): a. Prepare a standard curve using the provided nitroimidazole standards. b. Add standards and tissue homogenates to the wells of the pre-coated microplate. c. Add the anti-nitroimidazole antibody to all wells. d. Incubate to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add an HRP-conjugated secondary antibody. g. Wash the plate again. h. Add TMB substrate and incubate until color develops. i. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm.[15] Calculate the concentration of nitroimidazole adducts in the samples by interpolating from the standard curve. Normalize the results to the total protein concentration of the homogenate.
Emerging Frontiers: Mass Spectrometry-Based Detection
Mass spectrometry (MS) offers a highly sensitive and specific method for the detection and quantification of nitroimidazole adducts, and can even identify the specific proteins that have been modified.[18][19][20]
Workflow Overview:
-
Protein Extraction and Digestion: Proteins are extracted from the tissue homogenate and digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Adduct Identification: The mass spectrometer is programmed to look for peptides that have a specific mass shift corresponding to the addition of the reduced nitroimidazole moiety. The fragmentation pattern (MS/MS spectrum) of these modified peptides can then be used to confirm their identity and pinpoint the site of modification.
While powerful, MS-based methods require specialized equipment and expertise in data analysis. They are particularly useful for mechanistic studies aimed at identifying the specific protein targets of nitroimidazole adduction in hypoxic cells.[21]
Troubleshooting and Best Practices
| Issue | Possible Cause | Solution |
| No or Weak IHC Signal | Inefficient antigen retrieval | Optimize heating time and temperature for antigen retrieval. |
| Primary antibody concentration too low | Titrate the primary antibody to find the optimal concentration. | |
| Insufficient circulation time | Ensure a circulation time of at least 60-90 minutes. | |
| High Background in IHC | Incomplete blocking | Increase blocking time or try a different blocking agent. |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| High Variability in ELISA | Inconsistent sample homogenization | Ensure a standardized and thorough homogenization procedure. |
| Pipetting errors | Use calibrated pipettes and be precise in all liquid handling steps. |
Conclusion
The detection of nitroimidazole adducts provides a robust and reliable method for identifying and quantifying hypoxic regions in tissues. The choice of methodology—IHC for spatial mapping, ELISA for bulk quantification, or MS for detailed molecular analysis—will depend on the specific research question. By understanding the underlying principles and adhering to validated protocols, researchers can effectively utilize this powerful technology to advance our understanding of the role of hypoxia in health and disease.
References
- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 8. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Detection of Hypoxia and HIF in Paraffin-Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Development of an ELISA for the detection of 2-nitroimidazole hypoxia markers bound to tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroimidazole ELISA Kit (A327234) [antibodies.com]
- 16. mybiosource.com [mybiosource.com]
- 17. scienfotech.com.pk [scienfotech.com.pk]
- 18. researchgate.net [researchgate.net]
- 19. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia | PLOS One [journals.plos.org]
Application of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole in Diagnostic Imaging: A Technical Guide
Introduction: The Imperative for Hypoxia Imaging
Tumor hypoxia, a state of reduced oxygen tension, is a critical feature of the microenvironment in a majority of solid tumors. It is a major driver of tumor progression, metastasis, and resistance to both radiotherapy and chemotherapy.[1] Hypoxic cells are known to be 2-3 times more resistant to ionizing radiation, and many chemotherapeutic agents require oxygen to generate cytotoxic free radicals.[2] Therefore, the ability to non-invasively identify, quantify, and map hypoxic regions within a tumor is of paramount importance for personalized cancer therapy. It allows for the stratification of patients who might benefit from hypoxia-modifying treatments, enables dose-painting strategies in radiotherapy, and provides a means to monitor therapeutic response.[3]
2-nitroimidazoles have emerged as the gold standard pharmacophore for developing hypoxia-selective imaging agents.[1][3] These compounds are small, relatively lipophilic molecules that can freely diffuse into all tissues. Their diagnostic utility stems from a unique, oxygen-dependent bioreductive metabolism.[2][4] This guide provides detailed application notes and protocols for the use of a specific 2-nitroimidazole derivative, 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (IEMN) , as a probe for diagnostic imaging of hypoxia using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
I. Principle of the Method: Bioreductive Trapping of Nitroimidazoles
The selective accumulation of 2-nitroimidazoles in hypoxic tissues is a multi-step process driven by intracellular nitroreductase enzymes.[1][2]
-
Passive Diffusion: The IEMN molecule, being moderately lipophilic, passively diffuses across cell membranes into both normoxic and hypoxic cells.
-
One-Electron Reduction: Inside the cell, ubiquitous nitroreductases (e.g., xanthine oxidase) catalyze a one-electron reduction of the nitro group (NO₂) on the imidazole ring, forming a nitro radical anion.[5][6]
-
Oxygen-Dependent Re-oxidation (Normoxia): In cells with normal oxygen levels (normoxia, pO₂ > 10 mmHg), molecular oxygen, which has a high electron affinity, rapidly re-oxidizes the radical anion back to the parent nitroimidazole.[1] This allows the parent molecule to diffuse back out of the cell, resulting in no net accumulation.
-
Further Reduction and Covalent Binding (Hypoxia): In hypoxic cells (pO₂ < 10 mmHg), the scarcity of oxygen allows the nitro radical anion to undergo further, irreversible reduction steps. This generates highly reactive intermediates, such as nitrosoimidazoles and hydroxylamines.[1] These reactive species covalently bind to intracellular macromolecules, primarily proteins and to a lesser extent DNA, effectively trapping the radiolabeled probe within the hypoxic cell.[1][2]
This oxygen-dependent "trapping" mechanism leads to a significant accumulation of the radiotracer in hypoxic regions relative to surrounding well-oxygenated tissues, creating the contrast necessary for diagnostic imaging.
Caption: Mechanism of 2-nitroimidazole trapping in hypoxic cells.
II. Radiosynthesis of Radioiodinated IEMN
The synthesis of radioiodinated IEMN involves two main stages: preparation of a suitable precursor for labeling and the subsequent radioiodination reaction. The most common method for introducing radioiodine is through nucleophilic substitution of a good leaving group, such as tosylate or triflate.[7]
Protocol 1: Synthesis of the Tosylate Precursor
This protocol describes the synthesis of 1-(2-Tosyloxyethyl)-2-methyl-5-nitroimidazole from the corresponding alcohol.
Materials:
-
1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole)
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add tosyl chloride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding water.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure tosylate precursor.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Radioiodination to produce [¹²³I/¹²⁴I/¹³¹I]-IEMN
This protocol outlines the nucleophilic substitution of the tosylate precursor with a radioiodide isotope.
Materials:
-
1-(2-Tosyloxyethyl)-2-methyl-5-nitroimidazole precursor
-
Na[¹²³I], Na[¹²⁴I], or Na[¹³¹I] in 0.05 M NaOH (as supplied)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Heating block or oil bath
-
Sep-Pak C18 cartridge (or similar solid-phase extraction cartridge)
-
Ethanol (USP grade)
-
Sterile water for injection
-
0.9% Saline for injection
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation: In a shielded hot cell, place 1-2 mg of the tosylate precursor into a sealed reaction vial.
-
Radioiodide Addition: Add the desired amount of Na[¹²³I/¹²⁴I/¹³¹I] solution to the vial.
-
Solvent Evaporation: Gently heat the vial under a stream of nitrogen to evaporate the aqueous solvent to dryness.
-
Reaction: Add 300-500 µL of anhydrous acetonitrile or DMF to the dried residue. Seal the vial tightly.
-
Heating: Heat the reaction vial at 100-120°C for 20-30 minutes.
-
Purification:
-
Cool the reaction vial to room temperature.
-
Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Dilute the reaction mixture with 1 mL of water and load it onto the pre-conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted radioiodide and hydrophilic impurities.
-
Elute the desired radioiodinated product, [¹²³I/¹²⁴I/¹³¹I]-IEMN, from the cartridge with 1-2 mL of ethanol.
-
-
Formulation: Evaporate the ethanol under a stream of sterile nitrogen. Reconstitute the final product in a sterile solution of 10% ethanol in 0.9% saline for injection.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-HPLC or radio-TLC. The RCP should be >95%.
-
Sterility and Endotoxin Testing: Perform standard sterility and Limulus Amebocyte Lysate (LAL) tests for endotoxins before human administration.
-
Caption: Workflow for the synthesis and radiolabeling of [*I]-IEMN.
III. In Vitro Evaluation: Hypoxia Selectivity
The fundamental characteristic of a hypoxia imaging agent is its preferential uptake and retention in hypoxic cells compared to normoxic cells. This is evaluated using in vitro cell uptake assays.
Protocol 3: In Vitro Cell Uptake Assay
Materials:
-
Tumor cell line (e.g., EMT-6, FaDu, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Hypoxia chamber or incubator with controlled O₂/CO₂/N₂ levels (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (normoxia: ~21% O₂, 5% CO₂)
-
[¹²⁵I]-IEMN (¹²⁵I is preferred for in vitro assays due to its longer half-life and ease of counting)
-
Phosphate-buffered saline (PBS)
-
0.1 M Sodium hydroxide (NaOH)
-
Gamma counter
-
BCA or similar protein assay kit
Procedure:
-
Cell Plating: Plate tumor cells in 24-well plates at a density that allows them to be ~70-80% confluent on the day of the experiment. Culture overnight in a standard incubator.
-
Inducing Hypoxia:
-
Transfer one set of plates to a pre-equilibrated hypoxia chamber or incubator. Incubate for at least 4 hours to establish a hypoxic environment.
-
Keep a parallel set of plates in the standard normoxic incubator as a control.
-
-
Tracer Incubation:
-
Prepare a working solution of [¹²⁵I]-IEMN in pre-warmed, serum-free culture medium (pre-equilibrated to either hypoxic or normoxic conditions).
-
Remove the culture medium from the cells and add the [¹²⁵I]-IEMN working solution (e.g., 0.1 µCi/mL) to each well.
-
Incubate the plates under their respective hypoxic or normoxic conditions for various time points (e.g., 30, 60, 120, 240 minutes).
-
-
Cell Lysis and Counting:
-
At each time point, remove the radioactive medium and quickly wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.
-
Lyse the cells in each well by adding 0.5 mL of 0.1 M NaOH and incubating for 10 minutes.
-
Transfer the cell lysate from each well into a counting tube.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
In parallel wells, determine the protein concentration of the cell lysate using a BCA assay to normalize the radioactivity counts.
-
Express the data as counts per minute per microgram of protein (CPM/µg protein) or as a percentage of the total added activity.
-
Calculate the hypoxia-to-normoxia uptake ratio (H/N ratio) for each time point. A high and increasing H/N ratio over time confirms hypoxia-selective trapping.
-
IV. In Vivo Evaluation: Biodistribution and Imaging
Preclinical in vivo studies are essential to determine the pharmacokinetic profile, tumor-targeting efficacy, and imaging potential of the radiotracer in a living system.[8][9]
Protocol 4: Animal Tumor Model and Biodistribution Study
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Tumor cells for xenograft implantation (e.g., FaDu, A549)
-
[¹²³I]-IEMN or [¹³¹I]-IEMN formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Gamma counter, tared counting tubes
-
Precision balance
Procedure:
-
Tumor Implantation: Subcutaneously inject ~5 x 10⁶ tumor cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Tracer Administration: Anesthetize the tumor-bearing mice. Inject a known amount of [¹²³I/¹³¹I]-IEMN (e.g., 5-10 µCi) via the tail vein.
-
Tissue Collection: At designated time points post-injection (e.g., 1, 4, 24 hours), euthanize groups of mice (n=4-5 per group) by a humane method.
-
Organ Dissection: Quickly dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor).
-
Sample Processing:
-
Blot tissues to remove excess blood, place them in tared counting tubes, and weigh them.
-
Measure the radioactivity in each sample and in injection standards using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate key uptake ratios, such as Tumor-to-Blood (T/B) and Tumor-to-Muscle (T/M), to assess imaging contrast.
-
| Tracer | Tumor Model | Time (p.i.) | Tumor Uptake (%ID/g) | T/B Ratio | T/M Ratio | Reference |
| [¹²⁵I]-IAZA | EMT-6 (mouse) | 4 hr | 2.08 | 4.6 | N/A | [8] |
| [¹²⁵I]-IAZA | EMT-6 (mouse) | 8 hr | 1.22 | 8.7 | N/A | [8] |
| [¹²⁴I]-IAZG | MCa (mouse) | 24 hr | ~2.5 (est.) | ~10 | ~10 | [10] |
| [¹²⁴I]-IAZGP | Morris Hepatoma (rat) | 6 hr | N/A | ~1.8 (T/Liver) | ~5.0 | [11] |
| [¹⁸F]-NEFT | EMT-6 (mouse) | 30 min | ~0.7 | 0.98 | ~2.3 | [12][13] |
| Table 1: Comparative in vivo biodistribution data for various radioiodinated and structurally related nitroimidazole hypoxia tracers. Data for IEMN would be generated using Protocol 4 and compared against these benchmarks. |
Protocol 5: SPECT/CT or PET/CT Imaging
Procedure:
-
Animal Preparation: Anesthetize a tumor-bearing mouse using isoflurane (2% for induction, 1-1.5% for maintenance) in oxygen. Position the animal on the scanner bed. Maintain body temperature using a heating pad.
-
Tracer Injection: Administer a bolus injection of the radiotracer via the tail vein.
-
For SPECT/CT with [¹²³I]-IEMN: Inject ~300-500 µCi.
-
For PET/CT with [¹²⁴I]-IEMN: Inject ~150-200 µCi.
-
-
Image Acquisition:
-
Acquire dynamic or static images at optimal time points determined from biodistribution studies (e.g., 4-8 hours for SPECT, 6-24 hours for PET with ¹²⁴I).
-
SPECT: Use a medium-energy collimator. Acquire data over 360° for 20-30 minutes.
-
PET: Acquire data for 15-20 minutes.
-
CT: Following the emission scan, acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT or PET data using an appropriate algorithm (e.g., OSEM).
-
Fuse the functional (SPECT/PET) and anatomical (CT) images.
-
Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle, blood pool) to quantify tracer uptake and calculate signal ratios.
-
V. Conclusion and Future Directions
This compound represents a promising, structurally simple candidate for the diagnostic imaging of tumor hypoxia. Its straightforward synthesis and potential for labeling with various iodine isotopes make it a versatile tool for both preclinical research and potential clinical translation in SPECT and PET. The protocols outlined in this guide provide a comprehensive framework for its synthesis, radiolabeling, and thorough evaluation. Successful validation through these methods would establish IEMN as a valuable radiopharmaceutical, contributing to the critical goal of personalizing cancer treatment by visualizing and targeting the hypoxic tumor microenvironment.
References
- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular imaging of tumor hypoxia: Evolution of nitroimidazole radiopharmaceuticals and insights for future development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review [mdpi.com]
- 5. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iodine-124-labeled iodo-azomycin-galactoside imaging of tumor hypoxia in mice with serial microPET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging Hypoxia in Orthotopic Rat Liver Tumors with Iodine 124–labeled Iodoazomycin Galactopyranoside PET1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tumor Microenvironments with 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Introduction: The Challenge of the Hypoxic Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. A hallmark of most solid tumors is the presence of hypoxia, a state of low oxygen tension (pO2 < 10 mmHg), which arises from a disorganized and inadequate tumor vasculature that cannot meet the high oxygen demand of rapidly proliferating cancer cells.[1][2][3] Hypoxia is not merely a bystander effect; it actively drives a more aggressive tumor phenotype, promoting angiogenesis, metabolic reprogramming, and resistance to both radiotherapy and chemotherapy.[3][4][5]
Consequently, the ability to accurately identify and quantify hypoxic regions within a tumor is of paramount importance for both preclinical research and clinical practice. It allows for the stratification of patients who might benefit from hypoxia-targeted therapies and provides a critical endpoint for evaluating the efficacy of novel cancer treatments.[6] 2-Nitroimidazoles have emerged as the gold standard for this purpose. These compounds are bioreductive probes that are selectively activated and trapped within viable hypoxic cells, serving as reliable markers for detection.[1][6][7]
This guide provides a comprehensive overview and detailed protocols for the application of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole , a member of the 2-nitroimidazole family, in the study of tumor hypoxia. While direct literature on this specific iodo-analogue is limited, its structure, based on the well-characterized 2-methyl-5-nitroimidazole core, allows us to infer its mechanism and adapt established protocols from closely related compounds like pimonidazole and iodoazomycin arabinoside (IAZA).[7][8][9]
Principle of Detection: The Bioreductive Activation of 2-Nitroimidazoles
The utility of this compound as a hypoxia marker is rooted in its electron-affinic nature. The core mechanism involves a series of enzymatic reduction steps that are contingent on the intracellular oxygen concentration.
-
Cellular Uptake: The compound, being relatively small and lipophilic, is expected to freely diffuse across the cell membrane into both normoxic and hypoxic cells.
-
One-Electron Reduction: Inside the cell, ubiquitous nitroreductases (e.g., NADPH:cytochrome P450 reductase) catalyze a one-electron reduction of the nitro group (-NO₂) to form a nitro radical anion.
-
The Oxygen-Dependent Switch:
-
In Normoxic Cells (Sufficient O₂): Oxygen, being highly electronegative, rapidly re-oxidizes the radical anion back to the parent compound. This futile cycle prevents any net reduction or retention of the probe, and it diffuses back out of the cell.
-
In Hypoxic Cells (Low O₂): In the absence of sufficient oxygen to reverse the reaction, the nitro radical anion undergoes further, irreversible reduction steps.
-
-
Covalent Adduct Formation: These subsequent reductions generate highly reactive nitroso and hydroxylamine intermediates. These intermediates covalently bind to thiol (-SH) groups present in proteins, peptides (like glutathione), and amino acids.[1][4][8]
-
Cellular Trapping: The resulting macromolecular adducts are trapped within the hypoxic cell. The stability of these adducts allows for their detection long after the unbound probe has cleared from the system.[3]
The extent of adduct formation, and thus the intensity of the detection signal, is directly proportional to the degree of hypoxia.[4]
Caption: Mechanism of selective trapping of 2-nitroimidazoles in hypoxic cells.
Proposed Synthesis Pathway
The synthesis of this compound can be readily achieved from the commercially available and widely used drug, Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). The key transformation is the conversion of the primary alcohol to an iodide, a standard procedure in organic chemistry.
Caption: Proposed two-step synthesis from Metronidazole.
Rationale:
-
Activation of the Hydroxyl Group: The hydroxyl group of metronidazole is a poor leaving group. It is first converted into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Nucleophilic Substitution (Finkelstein Reaction): The resulting tosylate is then subjected to a nucleophilic substitution reaction with sodium iodide (NaI) in a solvent like acetone. The iodide ion displaces the tosylate group to yield the final product.
This pathway is efficient and utilizes common laboratory reagents, making the probe accessible for research purposes.[9][10][11]
Part 1: In Vitro Applications - Hypoxia Induction and Detection in Cell Culture
This protocol outlines the use of this compound for detecting hypoxia in cultured cancer cells. Detection is typically achieved via immunofluorescence (IF) or flow cytometry using an antibody that recognizes the nitroimidazole adducts formed under hypoxia.
Core Principle: Cancer cells are cultured under normoxic (21% O₂) and hypoxic (<1% O₂) conditions in the presence of the probe. The probe will only form adducts in the hypoxic cells, which can then be visualized.
Protocol 1.1: Immunocytochemistry (ICC) Detection of Hypoxic Cells
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, U87)
-
This compound (stock solution in DMSO, e.g., 10-20 mM)
-
Hypoxia chamber or incubator (e.g., with 1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture reagents (media, FBS, PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Anti-nitroimidazole adducts monoclonal antibody (e.g., anti-pimonidazole antibody, which cross-reacts with similar adducts).
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse/rat IgG.
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Mounting Medium.
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Probe Incubation: Prepare fresh media containing 100-200 µM of this compound.
-
Rationale: This concentration range is effective for similar nitroimidazole probes and is generally non-toxic over short incubation periods. Optimization may be required for your specific cell line.[12]
-
-
Hypoxia Induction:
-
Replace the medium in the wells with the probe-containing medium.
-
Place one plate in a normoxic incubator (21% O₂) as a negative control.
-
Place the experimental plate in a pre-equilibrated hypoxia chamber (<1% O₂) for 2-4 hours.
-
Rationale: A 2-4 hour incubation is sufficient for significant adduct formation to occur without inducing widespread cell death.
-
-
Fixation: After incubation, wash the cells three times with ice-cold PBS to remove unbound probe. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Rationale: Permeabilization is necessary for the antibodies to access the intracellular adducts.
-
-
Blocking: Wash three times with PBST. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-nitroimidazole antibody in Blocking Buffer (typical dilution 1:100 to 1:500). Incubate the coverslips overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash coverslips three times with PBST. Incubate with the appropriate fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Hypoxic cells will exhibit a strong fluorescent signal from the secondary antibody, while normoxic cells will show little to no signal.
Part 2: In Vivo Applications - Assessing Tumor Hypoxia in Animal Models
This section describes the administration of this compound to tumor-bearing animals and the subsequent detection of hypoxic regions in excised tissues via immunohistochemistry (IHC).
Protocol 2.1: Administration and Tissue Processing
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts or orthotopic models)
-
This compound
-
Vehicle for injection: Sterile 0.9% Saline or PBS
-
Tissue processing reagents: Formalin (for FFPE) or OCT compound and isopentane/liquid nitrogen (for frozen sections)
Procedure:
-
Probe Preparation: Prepare a fresh solution of the probe in sterile saline. A typical concentration is 6 mg/mL for a 60 mg/kg dose in a mouse receiving a 0.1 mL injection volume. The solution may require gentle warming to fully dissolve.
-
Administration: Administer the probe to the tumor-bearing animal via intraperitoneal (IP) or intravenous (IV) injection. A standard dose, adapted from pimonidazole protocols, is 60 mg/kg body weight.[8][12]
-
Rationale: IV administration provides more rapid and consistent systemic distribution, while IP is often simpler to perform.
-
-
Circulation Time: Allow the probe to circulate and accumulate in hypoxic tissues for 60-90 minutes .[8]
-
Rationale: This timeframe provides a balance between allowing sufficient time for bioreductive activation in hypoxic regions and minimizing clearance of the unbound probe from the system.
-
-
Euthanasia and Tissue Harvest: Euthanize the animal according to approved institutional protocols. Immediately excise the tumor and any other tissues of interest.
-
Tissue Processing:
-
For Frozen Sections: Snap-freeze the tissue in OCT compound using isopentane pre-chilled with liquid nitrogen. Store at -80°C. Frozen sections are often preferred as they can preserve antigen integrity better than FFPE.[8][13]
-
For Paraffin-Embedded (FFPE) Sections: Fix the tissue in 10% neutral buffered formalin for 24 hours, then process through graded alcohols and xylene, and embed in paraffin wax.
-
Protocol 2.2: Immunohistochemistry (IHC) on Frozen Sections
Caption: Workflow for Immunohistochemical Staining of Hypoxia Adducts.
Procedure:
-
Sectioning: Cut 5-10 µm thick sections from the frozen tissue block using a cryostat and mount them on charged slides.
-
Fixation: Thaw slides at room temperature for 10-20 minutes, then fix in ice-cold acetone for 10 minutes. Air dry completely.[8][14]
-
Rationale: Acetone fixation is a common and effective method for frozen sections that permeabilizes the tissue while preserving morphology.
-
-
Rehydration & Peroxidase Block: Rehydrate sections in wash buffer (e.g., TBS with 0.1% Tween-20, TBS-T) for 10 minutes. Quench endogenous peroxidase activity by incubating with 3% H₂O₂ in methanol or water for 10-15 minutes.[8] Wash 3x with TBS-T.
-
Blocking: Block non-specific binding by incubating sections with 5% normal goat serum (or serum from the host species of the secondary antibody) for 1 hour.
-
Primary Antibody: Gently blot away the blocking solution and apply the primary anti-nitroimidazole antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody: Wash slides 3x for 5 minutes each in TBS-T. Apply a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides 3x in TBS-T. If using a biotinylated secondary, incubate with a streptavidin-HRP conjugate (ABC kit). Apply the chromogen substrate, such as DAB (3,3'-Diaminobenzidine), and monitor for the development of the brown precipitate. Stop the reaction by rinsing with distilled water.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei. Dehydrate the sections through graded alcohols and xylene, and coverslip using a permanent mounting medium.
-
Analysis: Image the slides using a brightfield microscope. The brown DAB stain will specifically mark the hypoxic regions of the tumor.
Part 3: Application in Radionuclide Imaging
The presence of an iodine atom in this compound makes it an excellent candidate for non-invasive in vivo imaging using Single-Photon Emission Computed Tomography (SPECT) when radiolabeled with Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I) for preclinical autoradiography.
Conceptual Protocol 3.1: SPECT Imaging of Tumor Hypoxia
Core Principle: The radioiodinated probe is administered to a tumor-bearing animal. Its selective accumulation in hypoxic tumor regions allows for external detection and imaging of these areas using a SPECT scanner.[5][15]
Workflow:
-
Radiolabeling: Synthesize the ¹²³I-labeled version of the compound via isotopic exchange or by starting with a suitable precursor (e.g., a bromo- or tosyl-analogue).
-
Quality Control: Ensure high radiochemical purity via HPLC or TLC.
-
Administration: Administer a known activity of the radiotracer (e.g., 5-10 MBq) to the animal via IV injection.
-
Imaging Time-Point: Unlike metabolic imaging with FDG, hypoxia imaging requires longer uptake times to allow for clearance of unbound tracer from normoxic tissues and blood, thereby improving the tumor-to-background ratio. Imaging is typically performed at 2, 4, and even 24 hours post-injection.[16]
-
SPECT/CT Acquisition: Anesthetize the animal and perform a whole-body SPECT scan, often combined with a co-registered CT scan for anatomical localization.[17][18]
-
Image Analysis: Reconstruct the SPECT data. Regions of high signal intensity ("hot spots") within the tumor correspond to areas of significant hypoxia. Quantitative analysis can be performed by calculating tumor-to-muscle or tumor-to-blood ratios.
| Parameter | Typical Value/Range | Rationale | Source |
| In Vitro Probe Conc. | 100 - 200 µM | Balances signal with potential toxicity. | [12] |
| In Vitro Hypoxia | < 1% O₂ | Standard level for inducing HIF-1α and probe retention. | [1][3] |
| In Vivo Dose | 60 mg/kg | Established effective dose for similar nitroimidazoles. | [8][12] |
| In Vivo Circulation | 60 - 90 min | Allows for probe distribution and hypoxic trapping. | [8] |
| SPECT Imaging Time | 2 - 24 hours post-injection | Maximizes tumor-to-background contrast. | [16] |
Conclusion and Future Directions
This compound represents a valuable, yet under-characterized, tool for the investigation of tumor hypoxia. Its straightforward synthesis and structural similarity to well-validated hypoxia markers suggest robust applicability in both in vitro and in vivo experimental systems. The protocols detailed herein provide a solid foundation for researchers to employ this compound for immunohistochemical detection of hypoxic cells and offer a clear path toward its use as a SPECT imaging agent. As with any experimental tool, optimization of concentrations, incubation times, and antibody dilutions is critical for achieving reliable and reproducible results in specific models. The exploration of such probes is vital for advancing our understanding of the tumor microenvironment and developing more effective, personalized cancer therapies.
References
- 1. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Recent advances on radionuclide labeled hypoxia-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 13. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. Molecular imaging of hypoxia with radiolabelled agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On Measuring Hypoxia in Individual Tumors with Radiolabeled Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Hypoxia Imaging Using PET and SPECT: The Effects of Anesthetic and Carrier Gas on [64Cu]-ATSM, [99mTc]-HL91 and [18F]-FMISO Tumor Hypoxia Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia Imaging Using PET and SPECT: The Effects of Anesthetic and Carrier Gas on [64Cu]-ATSM, [99mTc]-HL91 and [18F]-FMISO Tumor Hypoxia Accumulation | PLOS One [journals.plos.org]
Application Notes and Protocol: Immunohistochemical Staining of Nitroimidazole Markers for Hypoxia Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: Visualizing Cellular Hypoxia
Hypoxia, a state of reduced oxygen availability in tissues, is a critical feature of the microenvironment in most solid tumors and is implicated in various pathologies like ischemia.[1][2] It is a major driver of tumor progression, metastasis, and resistance to radiation and chemotherapy.[3][4] Therefore, the accurate detection and quantification of hypoxic regions are paramount for both basic research and the development of targeted therapeutics.
Exogenous nitroimidazole-based markers, such as pimonidazole and EF5, have become indispensable tools for this purpose.[5][6] These compounds are administered in vivo or applied to cells in vitro, where they are selectively activated and trapped within hypoxic cells.[3][7] Subsequent immunohistochemical (IHC) or immunofluorescent (IF) staining using specific monoclonal antibodies allows for the precise visualization and analysis of these hypoxic regions at a cellular level.[8][9]
This guide provides a comprehensive overview of the underlying principles and a detailed, field-tested protocol for the successful immunohistochemical staining of nitroimidazole adducts in tissue samples.
The Scientific Principle: Oxygen-Dependent Bioreduction
The utility of 2-nitroimidazoles as hypoxia markers hinges on their oxygen-dependent bioreductive activation.[10][11] The process is a self-validating system based on fundamental cellular biochemistry.
-
Cellular Uptake : Small, lipophilic nitroimidazole molecules like pimonidazole and EF5 freely diffuse across cell membranes into both well-oxygenated (normoxic) and hypoxic cells.[1][5]
-
Reductive Activation : In the low-oxygen environment of a hypoxic cell (typically pO2 ≤ 10 mmHg), intracellular enzymes, particularly nitroreductases, reduce the nitro group of the molecule.[3][8] This enzymatic reduction creates a highly reactive nitro radical-anion intermediate.[10][11]
-
Oxygen-Mediated Reversal : In normoxic cells, molecular oxygen, being highly electron-affinic, rapidly re-oxidizes this intermediate back to its original, non-reactive form. This prevents any further reaction, and the compound diffuses out of the cell.[10]
-
Covalent Binding in Hypoxia : In the absence of sufficient oxygen, the reactive intermediate undergoes further reduction, ultimately forming species that covalently bind to thiol groups (-SH) on cellular macromolecules, including proteins, peptides, and amino acids.[3][5][7] These stable adducts are effectively trapped inside the hypoxic cell.
The detection of these trapped adducts via IHC provides a direct and specific map of the hypoxic cells within a tissue section.[2][8]
Caption: Mechanism of nitroimidazole activation and trapping in hypoxic cells.
Pre-Staining: Experimental Design and Tissue Preparation
Success in staining begins with proper experimental design and meticulous tissue handling.
Marker Administration
For In Vivo Animal Studies: The standard recommended dose for pimonidazole hydrochloride in mice is 60 mg/kg of body weight.[12][13] Higher doses have been used, but 60 mg/kg is a well-established starting point.[14]
-
Preparation : Prepare a fresh solution of pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline or PBS.[5][15]
-
Administration : Administer the solution via intravenous (tail vein) or intraperitoneal injection.[5][16]
-
Circulation : Allow the compound to circulate for 60-90 minutes before sacrificing the animal and harvesting tissues.[5][13] This window allows for adequate tissue distribution and adduct formation in hypoxic regions.
For In Vitro Cell Culture Studies:
-
Incubation : Incubate cell suspensions or monolayers under hypoxic conditions (e.g., in a hypoxic chamber) for 1-4 hours in the presence of 100 to 200 µM pimonidazole.[12][16]
-
Harvesting : Harvest cells via cytospin or prepare cell blocks for subsequent processing and staining.[12]
Tissue Processing: Frozen vs. Paraffin-Embedded
The choice between frozen and formalin-fixed, paraffin-embedded (FFPE) tissue depends on the experimental goals and requirements for other antibodies in co-staining experiments.
| Tissue Type | Advantages | Disadvantages | Best For |
| Frozen | - Excellent antigen preservation.- No antigen retrieval required.- Faster processing time. | - Poorer morphology compared to FFPE.- Signal can fade if not stained promptly (ideally within a week).[14]- Requires specialized storage (-80°C). | - When optimal antigenicity is critical.- Fluorescent detection. |
| FFPE | - Superior morphological detail.- Allows for long-term archival storage at room temperature.- Compatible with standard histology workflows. | - Fixation can mask epitopes, requiring antigen retrieval.[17]- Harsher processing can potentially affect antigenicity.[8] | - Detailed morphological analysis.- Co-staining with other markers requiring antigen retrieval.- Large-scale clinical studies. |
Detailed Protocol: Immunohistochemical Staining
This protocol is designed for chromogenic detection (DAB) on FFPE sections but can be adapted for frozen sections and fluorescent detection.
Reagents and Materials
| Reagent | Recommended Specification |
| Primary Antibody | Mouse monoclonal anti-pimonidazole or anti-EF5 antibody. |
| Secondary Antibody | HRP-conjugated Goat anti-Mouse IgG. |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0).[18] |
| Peroxide Block | 3% Hydrogen Peroxide in Methanol or PBS.[14] |
| Blocking Buffer | 5% Normal Goat Serum (or serum from the secondary host species) in PBS. |
| Wash Buffer | PBS with 0.05% Tween-20 (PBS-T). |
| Substrate/Chromogen | DAB (3,3'-Diaminobenzidine) Kit. |
| Counterstain | Hematoxylin. |
| Mounting Medium | Permanent, xylene-based mounting medium. |
Staining Workflow Diagram
Caption: Standard IHC workflow for nitroimidazole staining on FFPE tissues.
Step-by-Step Procedure (FFPE)
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in distilled water.
-
Antigen Retrieval (HIER): Causality: Formalin fixation creates protein cross-links that can mask the pimonidazole adducts.[17][19] Heat-Induced Epitope Retrieval (HIER) uses heat and a buffered solution to break these cross-links, exposing the antigen for antibody binding.[18][20] Pimonidazole adducts are robust, making HIER a reliable method.[12] a. Place slides in a staining jar filled with Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0). b. Heat the slides in a pressure cooker, microwave, or water bath to 95-100°C for 20 minutes.[20] c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes). d. Rinse slides in distilled water, then in wash buffer.
-
Blocking Endogenous Peroxidase: a. Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[5] b. Rinse slides 3 times with wash buffer for 5 minutes each.
-
Blocking Non-Specific Binding: Causality: This step prevents antibodies from binding non-specifically to tissue components, which would cause high background staining.[8] The serum contains immunoglobulins that block charged sites on the tissue. a. Incubate sections with Blocking Buffer (e.g., 5% Normal Goat Serum) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: a. Gently tap off excess blocking buffer (do not rinse). b. Apply the anti-pimonidazole primary antibody, diluted in antibody dilution buffer, to the sections. A starting dilution of 1:50 to 1:100 is common.[12] c. Incubate overnight at 4°C in a humidified chamber. This longer, colder incubation often enhances signal intensity while minimizing background.[14]
-
Secondary Antibody Incubation: a. Rinse slides 3 times with wash buffer for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature.[5]
-
Detection: a. Rinse slides 3 times with wash buffer for 5 minutes each. b. Prepare the DAB substrate solution immediately before use. c. Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope. d. Stop the reaction by immersing the slides in distilled water.[5]
-
Counterstaining: a. Lightly counterstain the nuclei by immersing slides in Hematoxylin for 30-60 seconds.[8] b. "Blue" the hematoxylin by rinsing in running tap water for several minutes.[5]
-
Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[8] b. Clear in xylene and mount the coverslip with a permanent mounting medium.[5]
Protocol for Frozen Sections
-
Thaw frozen slides at room temperature for 10-20 minutes.[5]
-
Fix the sections in ice-cold acetone for 10 minutes at -20°C.[5][12]
-
Air dry and rehydrate in wash buffer.
-
Proceed directly to Step 3 (Blocking Endogenous Peroxidase) of the FFPE protocol, omitting the deparaffinization and antigen retrieval steps.
Interpretation and Troubleshooting
Expected Staining Pattern : A positive signal for pimonidazole is typically observed as a brown (DAB) or fluorescent stain in the cytoplasm and nucleus of cells within hypoxic regions.[8] The staining is often heterogeneous and may appear in a "cord-like" pattern, representing cells at a distance from blood vessels.[8] Adjacent, well-oxygenated tissue should not show significant staining.[8]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal / Weak Signal | - Pimonidazole administration/circulation issue.[14]- Primary antibody concentration too low.[8]- Sub-optimal antigen retrieval (FFPE).[8]- Signal has faded in stored frozen sections.[14] | - Verify administration protocol and circulation time.- Titrate the primary antibody; try a lower dilution (e.g., 1:50).- Optimize HIER time and temperature; try a different buffer (e.g., Tris-EDTA pH 9.0).- Stain frozen sections within one week of sectioning. |
| High Background | - Inadequate blocking of non-specific sites.[8]- Primary antibody concentration too high.[8]- Insufficient washing between steps.[8]- Endogenous peroxidase activity not fully quenched.[14] | - Increase blocking time or change blocking reagent.- Optimize primary antibody concentration by titration.- Increase the number and duration of wash steps.- Ensure fresh 3% H2O2 is used and incubation time is sufficient. |
| Non-Specific Staining | - Secondary antibody cross-reactivity.- Improper fixation exposing non-specific epitopes.[8] | - Use a secondary antibody raised against the primary host species.- Ensure fixation protocol is standardized and followed correctly. |
References
- 1. Hypoxia Detection Assays [sigmaaldrich.com]
- 2. Detection of hypoxic cells with the 2-nitroimidazole, EF5, correlates with early redox changes in rat brain after perinatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Detection of hypoxic cells by monoclonal antibody recognizing 2-nitroimidazole adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 13. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. IHC antigen retrieval protocol | Abcam [abcam.com]
- 18. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 19. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 20. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Testing 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Intended Audience: Researchers, scientists, and drug development professionals in oncology and radiation biology.
Introduction: The Rationale for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (IEMN) as a Hypoxic Radiosensitizer
Tumor hypoxia, a state of low oxygen tension, is a major factor contributing to the failure of radiation therapy.[1] Hypoxic cells are significantly more resistant to the cytotoxic effects of ionizing radiation.[1] To overcome this challenge, researchers have explored various strategies, including the development of hypoxic cell radiosensitizers. Nitroimidazoles, such as metronidazole and misonidazole, represent a class of compounds that are preferentially activated under hypoxic conditions to form reactive intermediates that can "mimic" oxygen in fixing radiation-induced DNA damage.[2][3]
This compound (IEMN) is a derivative designed to enhance this radiosensitizing effect.[4] The rationale for incorporating an iodine atom is twofold:
-
Increased Electron Affinity: The iodine atom can increase the overall electron affinity of the molecule, potentially leading to more efficient sensitization.[1][5]
-
Enhanced Radiation Absorption: Iodine, with its high atomic number, can absorb X-rays and gamma rays more effectively, leading to localized dose enhancement.[1]
This document provides a comprehensive guide to the in vitro and in vivo models and protocols for evaluating the efficacy and mechanism of action of IEMN as a potential clinical radiosensitizer.
Foundational Concepts: Mechanism of Nitroimidazole Radiosensitization
The selective toxicity and radiosensitizing properties of nitroimidazoles are contingent upon the reductive metabolism of the nitro group.[6] This process is significantly more efficient in the low-oxygen environment characteristic of hypoxic tumor cells.
Under normoxic conditions, the initially formed radical anion is rapidly re-oxidized back to the parent compound in a futile cycle.[7] However, under hypoxia, the radical anion can undergo further reduction, leading to the formation of highly reactive species, such as hydroxylamines, that can covalently bind to cellular macromolecules, including DNA, causing cytotoxicity.[8] When combined with radiation, these reactive intermediates can also "fix" radiation-induced DNA radicals, preventing their repair and leading to enhanced cell killing.[2]
In Vitro Evaluation of IEMN
In vitro assays are the first step in characterizing the cytotoxic and radiosensitizing potential of IEMN. These experiments provide crucial data on concentration-response relationships, oxygen-dependent activity, and mechanisms of action in a controlled environment.
Cell Line Selection and Culture
The choice of cell lines is critical for relevant outcomes. It is recommended to use a panel of cell lines with varying characteristics.
| Cell Line | Tumor Type | Rationale |
| HCT116 | Colon Carcinoma | Well-characterized, often used in radiosensitizer studies.[9] |
| A549 | Lung Adenocarcinoma | Known to develop hypoxic regions in xenografts.[10] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Tumors are often hypoxic and treated with radiotherapy.[11] |
| PC-3 | Prostate Cancer | Represents a common cancer type where radiotherapy is used.[11] |
| MCF-7 | Breast Adenocarcinoma | A well-established cancer cell line for initial screening.[12] |
Protocol: Standard Cell Culture
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely passage cells upon reaching 80-90% confluency to maintain exponential growth.
Hypoxia Induction
Creating a hypoxic environment is essential for testing IEMN.
Protocol: Hypoxia Induction
-
Place cell culture plates or flasks in a modular incubator chamber or a specialized hypoxia workstation.
-
Flush the chamber with a certified gas mixture, typically 1% O₂, 5% CO₂, and balance N₂.
-
Incubate for a sufficient period (e.g., 4-24 hours) to allow for cellular adaptation to hypoxia before adding the drug or radiation.[13]
Cytotoxicity and Radiosensitization Assays
The clonogenic survival assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.
Protocol: Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per well.
-
Drug Incubation: Allow cells to attach for several hours. Then, add varying concentrations of IEMN to the medium. Incubate under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for a defined period (e.g., 24 hours).
-
Irradiation: For radiosensitization experiments, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source. Irradiation should be performed after the drug incubation period.
-
Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) : (Number of colonies counted / Number of cells seeded) for the control group.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the Sensitizer Enhancement Ratio (SER) , which is the ratio of the radiation dose required to produce a given level of cell killing (e.g., SF=0.1) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.[2]
-
Mechanistic Studies: DNA Damage Assessment
To confirm that IEMN enhances radiation-induced DNA damage, assays that detect DNA double-strand breaks (DSBs) are crucial. The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DSBs.[11][14]
Protocol: γH2AX Immunofluorescence Assay
-
Cell Treatment: Grow cells on glass coverslips. Treat with IEMN and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-treatment (e.g., 1, 4, and 24 hours), fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell nucleus. An increase in the number and persistence of foci in the IEMN + radiation group compared to radiation alone indicates inhibition of DNA repair.[15]
In Vivo Evaluation of IEMN
In vivo studies are essential to evaluate the therapeutic efficacy and safety of IEMN in a more complex biological system. Tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[16][17]
Animal Model Selection
Immunocompromised mice, such as athymic nude or NOD/SCID mice, are required for the engraftment of human tumor cells.[18] The choice of mouse strain may depend on the specific tumor cell line being used.
Tumor Xenograft Establishment
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest tumor cells from culture and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1x10⁷ cells/mL.
-
Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
| Typical Treatment Groups |
| 1. Vehicle Control |
| 2. IEMN alone |
| 3. Radiation alone |
| 4. IEMN + Radiation |
Drug Formulation and Administration
The formulation of IEMN for in vivo use will depend on its solubility and stability. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. Administration is typically via intraperitoneal (i.p.) injection.
In Vivo Radiosensitization Study
Protocol: Tumor Growth Delay Assay
-
Drug Administration: Administer IEMN or vehicle to the mice at a predetermined dose and schedule. The timing of drug administration relative to irradiation is a critical parameter to optimize. Typically, the drug is given 30-60 minutes before irradiation to allow for distribution to the tumor.
-
Tumor Irradiation: Anesthetize the mice and shield the rest of their bodies, exposing only the tumor to a single or fractionated dose of radiation from a dedicated animal irradiator.
-
Monitoring: Continue to measure tumor volumes and body weights regularly.
-
Efficacy Endpoints: The primary endpoint is tumor growth delay, defined as the time it takes for tumors in each group to reach a certain multiple of their initial volume (e.g., 3-4 times).[9] Other endpoints can include tumor regression and overall survival.
-
Toxicity Assessment: Monitor mice for signs of toxicity, such as weight loss, changes in behavior, or skin reactions.
Pharmacokinetic and Safety Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of IEMN is crucial for its clinical translation.[19][20]
Pharmacokinetic (PK) Studies
Protocol: Basic PK Analysis
-
Administer a single dose of IEMN to non-tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Process the blood to obtain plasma.
-
Analyze the concentration of IEMN and its potential metabolites in the plasma using a validated analytical method such as LC-MS/MS.
-
Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).[21][22]
Acute Toxicity Studies
Protocol: Maximum Tolerated Dose (MTD) Determination
-
Administer escalating doses of IEMN to cohorts of mice.
-
Monitor the mice for a set period (e.g., 14 days) for signs of toxicity, including mortality, weight loss exceeding a certain percentage (e.g., 15-20%), and clinical signs of distress.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity. This dose is then used to guide the therapeutic studies.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a hypoxic radiosensitizer. A thorough investigation using these in vitro and in vivo models will be critical in determining its potential for clinical development. Positive results from these studies would warrant further investigation into more advanced preclinical models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors, and further detailed toxicology studies to support an Investigational New Drug (IND) application.[23]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Iodoethyl)-2-methyl-5-nitro-1H-imidazole | CymitQuimica [cymitquimica.com]
- 5. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Focused ultrasound radiosensitizes human cancer cells by enhancement of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro radiosensitization of breast cancer with hypoxia‐activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jabonline.in [jabonline.in]
- 18. Retrospective growth kinetics and radiosensitivity analysis of various human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. | Read by QxMD [read.qxmd.com]
- 23. blog.championsoncology.com [blog.championsoncology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-Nitroimidazole-1-Ethanol (Metronidazole)
Welcome to the technical support center for the synthesis of 2-methyl-5-nitroimidazole-1-ethanol, a critical active pharmaceutical ingredient commonly known as Metronidazole.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the final product yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and high-quality results.
Understanding the Core Synthesis Pathways
The industrial synthesis of 2-methyl-5-nitroimidazole-1-ethanol predominantly follows two main routes. A clear understanding of these pathways is fundamental to troubleshooting and optimizing your experimental outcomes.
Route A: Two-Step Synthesis from 2-Methylimidazole
This is the most common and historically significant pathway. It involves:
-
Nitration: 2-Methylimidazole is nitrated to form 2-methyl-5-nitroimidazole.[2][3]
-
Hydroxyethylation: The resulting 2-methyl-5-nitroimidazole is then reacted with an ethylene oxide precursor, such as 2-chloroethanol or ethylene oxide itself, to yield the final product.[2]
Route B: Direct Nitration of a Precursor
An alternative approach involves:
-
Synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole: This precursor is synthesized first.
-
Direct Nitration: The precursor is then nitrated to directly form 2-methyl-5-nitroimidazole-1-ethanol.[4]
Below is a DOT script representation of these primary synthesis routes.
Caption: Primary synthesis pathways for 2-methyl-5-nitroimidazole-1-ethanol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Problem 1: Low Yield in the Nitration of 2-Methylimidazole
Question: My yield of 2-methyl-5-nitroimidazole is consistently low, and I observe the formation of significant side products. What are the likely causes and how can I mitigate this?
Answer:
Low yields in this step are often multifactorial, stemming from suboptimal reaction conditions and the formation of isomeric impurities.
Causality: The nitration of 2-methylimidazole is a classic electrophilic aromatic substitution. The imidazole ring is activated, but the directing effects can lead to the formation of the undesired 2-methyl-4-nitroimidazole isomer.[3] The reaction is also highly exothermic, and poor temperature control can lead to decomposition and the formation of oxidized byproducts.[5]
Troubleshooting Steps:
-
Temperature Control is Critical: The reaction temperature must be carefully controlled. A common industrial practice is to maintain the temperature below 30°C during the addition of reagents and then gradually raise it.[3][4] Uncontrolled exotherms can drastically reduce the yield.
-
Optimize the Nitrating Mixture: The composition of your nitrating mixture (typically a combination of sulfuric and nitric acid) is paramount. Using a mixture of oleum and fuming nitric acid has been reported, but requires stringent safety protocols.[4] Some methods have found success using nitrate salts in the presence of sulfuric acid, which can lead to a smoother reaction and higher yields of the desired 5-nitro isomer.[3][6]
-
Order of Reagent Addition: The order in which you add your reagents matters. A common procedure involves adding 2-methylimidazole to a pre-formed nitrating mixture.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time.
| Parameter | Standard Range | Optimized Range for Higher Yield | Reference |
| Temperature | 30-40°C | Maintained below 30°C during addition, then controlled increase | [3][4] |
| Nitrating Agent | Concentrated H₂SO₄/HNO₃ | H₂SO₄ with NaNO₃ | [3][6] |
| Molar Ratio (2-MI:H₂O:NaNO₃) | Varies | 1.0:6.4:2.2 | [3] |
Problem 2: Inefficient Hydroxyethylation and Low Conversion
Question: The conversion of 2-methyl-5-nitroimidazole to the final product is poor. What factors influence the efficiency of the hydroxyethylation step?
Answer:
Inefficient hydroxyethylation is a common bottleneck. The choice of reagent and the catalytic system are key to driving the reaction to completion.
Causality: This step is a nucleophilic substitution where the deprotonated nitrogen of the imidazole ring attacks the electrophilic carbon of the ethylene oxide precursor. The reaction is often catalyzed by an acid.[2][7] The use of ethylene oxide, a gas, can present handling and safety challenges, and its reactivity is highly dependent on the reaction conditions.[4]
Troubleshooting Steps:
-
Catalyst and Solvent System: The use of a mixed acid solvent system, such as formic acid and sulfuric acid, has been shown to significantly improve the conversion rate and yield.[7][8] Formic acid acts as a solvent with good solvability for 2-methyl-5-nitroimidazole, while sulfuric acid serves as a catalyst.[7]
-
Reagent Choice and Handling: While ethylene oxide is highly reactive, 2-chloroethanol can be a safer alternative, though it may require more forcing conditions. If using ethylene oxide, ensure a closed system with slow, controlled addition to the reaction mixture.[2][7]
-
Temperature and Reaction Time: The reaction temperature for hydroxyethylation is typically in the range of 70-110°C.[7] The optimal time can range from a few hours to over 12 hours. Again, reaction monitoring is crucial.[2][7]
-
pH Adjustment for Product Isolation: After the reaction, the pH of the solution is critical for precipitating the final product. Adjusting the pH to between 9.5 and 10.5 with a base like sodium hydroxide is often necessary for maximum crystallization and recovery.[7][8]
Caption: Troubleshooting logic for low conversion in the hydroxyethylation step.
Frequently Asked Questions (FAQs)
Q1: What is the expected final yield for an optimized synthesis of 2-methyl-5-nitroimidazole-1-ethanol?
Yields can vary significantly based on the chosen route and scale. However, optimized lab-scale syntheses have reported yields upwards of 80-90%.[2] For instance, one method involving the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in a formic and sulfuric acid mixture reports a yield of 88%.[2] Another patented method claims a yield of 72-75% with a similar acid mixture.[8]
Q2: How can I effectively purify the final product?
Purification is crucial to meet pharmaceutical-grade standards. The most common method is recrystallization. A mixture of methanol and ethyl acetate is frequently cited as an effective solvent system for recrystallization.[4] The use of activated carbon can also be employed for decolorization.[7] The purity of the final product, which should be a white to pale yellow crystalline powder, can be confirmed by its melting point (typically 159-163°C) and analytical techniques like HPLC.
Q3: Are there any significant safety concerns I should be aware of?
Yes, several safety precautions are necessary.
-
Ethylene Oxide: This is a highly flammable, explosive, and carcinogenic gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment and a closed reaction system.[4]
-
Concentrated Acids: The use of concentrated sulfuric acid, nitric acid, and oleum requires extreme caution. These are highly corrosive, and the nitration reaction is highly exothermic, posing a risk of runaway reactions if not properly controlled.[5]
-
Neutralization: The neutralization of acidic reaction mixtures with bases like sodium hydroxide or ammonia is also exothermic and should be done slowly and with cooling.[4]
Q4: What analytical methods are recommended for monitoring the reaction and final product purity?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for both in-process control and final purity assessment. A reversed-phase C18 column is typically used.[9]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and identifying the presence of starting materials and products.
-
Melting Point: A simple and reliable indicator of the purity of the final crystalline product.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared spectroscopy are essential for structural confirmation of the final product.[10]
Detailed Experimental Protocol: Optimized Hydroxyethylation
This protocol is based on a method shown to produce high yields.[7][8]
-
Preparation of the Acidic Mixture: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, prepare a mixed solution of 2-methyl-5-nitroimidazole, formic acid, and sulfuric acid. A typical molar ratio is 1:0.5-0.7:1.2-1.7 respectively.[7][8]
-
Heating: Gradually heat the mixture to the target reaction temperature, typically between 72-108°C.[7]
-
Addition of Reactants: Alternately add ethylene oxide and concentrated sulfuric acid in small portions. This controlled addition helps to manage the exothermic nature of the reaction.
-
Reaction: Maintain the reaction temperature and stir for 2.5-5 hours. Monitor the reaction progress using TLC or HPLC.
-
Work-up and Isolation:
-
Purification:
-
Filter the crude product.
-
Wash the solid with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., methanol-ethyl acetate) to obtain pure 2-methyl-5-nitroimidazole-1-ethanol.[4]
-
Dry the final product under vacuum.
-
References
- 1. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metronidazole synthesis - chemicalbook [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol [quickcompany.in]
- 5. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 8. CN102321028B - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
Overcoming stability issues with nitroimidazole compounds in solution
Welcome to the Technical Support Center for Nitroimidazole Compounds. As Senior Application Scientists, we've compiled this guide to help you navigate and overcome the common stability challenges encountered when working with nitroimidazole compounds in solution. This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental choices.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Rapid degradation of my nitroimidazole compound in an aqueous buffer.
Question: I prepared an aqueous solution of my nitroimidazole compound (e.g., Metronidazole, Tinidazole) in a standard phosphate buffer, but subsequent analysis by HPLC shows significant degradation in a short period. What could be the cause and how can I fix it?
Answer:
Rapid degradation in aqueous solutions is a common challenge with nitroimidazoles, and it's typically governed by several key factors, most notably pH, temperature, and light exposure.
Probable Causes & Solutions:
-
Suboptimal pH: The stability of nitroimidazoles is highly pH-dependent. For instance, Metronidazole exhibits maximum stability in a slightly acidic environment, around pH 5.6.[1][2] In strongly acidic or, more significantly, alkaline conditions, degradation accelerates.[3] The degradation rate is influenced by hydrogen and hydroxyl ion catalysis.[1]
-
Solution: Adjust the pH of your buffer to the optimal range for your specific nitroimidazole. For Metronidazole, aim for a pH between 3.9 and 6.6, where the degradation rate is minimal.[1] It is crucial to verify the pH of your final solution after the addition of the compound.
-
-
Elevated Temperature: Higher temperatures significantly increase the rate of chemical degradation.[4] Studies on Metronidazole have shown that its decomposition is much faster at elevated temperatures (e.g., 60°C and 90°C) compared to room temperature.[3]
-
Solution: Prepare and store your solutions at controlled room temperature or under refrigeration, as appropriate for your experimental timeline. Avoid heating solutions unless absolutely necessary for solubility, and if so, do it for the shortest possible time.
-
-
Photodegradation: Nitroimidazole compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[1][5] Exposure to UV light at 254 nm has been shown to accelerate the degradation of Metronidazole compared to light-protected samples.[1]
-
Solution: Always prepare and store your solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6] Minimize exposure to ambient and direct light during experimental manipulations.
-
-
Oxidative Stress: The presence of oxidizing agents can lead to degradation. Forced degradation studies often use hydrogen peroxide to simulate oxidative conditions, which result in the formation of degradation products.[7]
-
Solution: Use high-purity, de-gassed solvents to minimize dissolved oxygen. If your experimental system is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
| Factor | Condition to Avoid | Recommended Condition | Primary Rationale |
| pH | Strongly acidic or alkaline conditions | pH 3.9 - 6.6 (specifically pH 5.6 for Metronidazole)[1][2] | Minimizes acid/base-catalyzed hydrolysis. |
| Temperature | Elevated temperatures (e.g., >40°C)[3][8] | Room temperature or refrigerated (2-8°C) | Reduces the kinetic rate of degradation reactions.[4] |
| Light | Direct sunlight or UV radiation[1] | Amber glassware or light-protected containers | Prevents photodegradation initiated by UV energy absorption.[1] |
| Solvent | Purely aqueous systems for long-term storage | Co-solvents like propylene glycol[1][9] | Can enhance stability compared to purely aqueous solutions.[9] |
Issue 2: Unexpected peaks appearing in my chromatogram during a stability study.
Question: I'm running a stability study on Tinidazole. Over time, I'm observing new peaks in my HPLC analysis, and the peak for the parent compound is decreasing. What are these new peaks and is there a way to prevent their formation?
Answer:
The appearance of new peaks is indicative of the formation of degradation products. Understanding the degradation pathway is key to mitigating this issue.
Probable Causes & Solutions:
-
Hydrolytic Degradation: Under stress conditions like heat and non-optimal pH, the imidazole ring can undergo cleavage or modification. For Tinidazole, one of the identified degradation products is 2-methyl-5-nitroimidazole.[10] This suggests that the side chain is susceptible to cleavage.
-
Solution: As with general degradation, controlling the solution's physical and chemical environment is paramount. Maintaining an optimal pH (for Tinidazole, acidic conditions of pH 4-5 are more stable than neutral or alkaline) and temperature can slow the rate of hydrolysis.[11]
-
-
Reductive Degradation: The nitro group is a key functional moiety but is also susceptible to reduction, especially under anaerobic or reducing conditions. This can lead to the formation of unstable intermediates like hydroxylamines, which can further decompose.[12][13]
-
Solution: Ensure your storage and experimental conditions are not inadvertently introducing reducing agents. If working with biological systems (e.g., cell culture), be aware that cellular enzymes like nitroreductases can metabolize the compound, leading to different products.[12]
-
The following workflow can be used to investigate and identify unknown peaks in your stability studies.
Caption: Workflow for investigating degradation products.
Issue 3: My compound seems less stable in a non-aqueous solvent system.
Question: I switched from an aqueous solution to one containing polyethylene glycol 400 (PEG 400) to improve solubility, but the stability of my Metronidazole seems to have decreased. I thought non-aqueous solvents were supposed to be better?
Answer:
This is an excellent observation and highlights that the choice of solvent is not always straightforward. While some organic co-solvents can enhance stability, others can have a detrimental effect.
Probable Causes & Solutions:
-
Solvent-Specific Interactions: The stability of a compound in a given solvent system is a result of complex interactions. While propylene glycol has been shown to increase the stability of Metronidazole compared to a purely aqueous solution, PEG 400 has been observed to have an adverse effect.[1] The exact mechanism can be related to the specific chemical properties of the solvent, such as its polarity, viscosity, and potential to contain reactive impurities (e.g., peroxides in aged ethers or PEGs).
-
Solution: When changing solvents, it is essential to perform a preliminary stability study. If you encounter instability, consider alternative, high-purity solvents. For Metronidazole, propylene glycol is a documented stability-enhancing co-solvent.[9] Always use fresh, high-quality solvents and consider testing for peroxide content in susceptible solvents like PEGs.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor to control for nitroimidazole stability in solution?
A1: While all factors are interconnected, pH is often the most critical and impactful variable to control for nitroimidazoles in aqueous solutions.[11][14] The rate of degradation can change by orders of magnitude across the pH scale. For Metronidazole, the stability is highest around pH 5.6, with significant degradation in alkaline environments.[1][3]
Q2: How should I store my stock solutions of nitroimidazole compounds?
A2: Based on the known stability profile, the following storage conditions are recommended:
-
Solvent: Prepare concentrated stocks in a suitable non-aqueous solvent like DMSO or a co-solvent system known to improve stability, such as water with propylene glycol.[1][9]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Light: Always store in amber or light-blocking containers to prevent photodegradation.[6]
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Q3: Are there analytical methods specifically suited for stability testing of nitroimidazoles?
A3: Yes, several methods are well-suited for this purpose. Stability-indicating methods are those that can separate the intact drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. It provides quantitative data on the parent compound and its degradants.[2][7]
-
Thin-Layer Chromatography (TLC) with Densitometry: This is a cost-effective alternative that can also effectively separate and quantify the parent drug from its degradation products.[2][10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool used not only to quantify degradation but also to identify the structure of the unknown degradation products that may form.[2]
Q4: What are the primary degradation pathways for nitroimidazoles?
A4: The degradation can occur through several mechanisms, primarily involving the nitro group and the imidazole ring.
Caption: Major degradation pathways for nitroimidazole compounds.
The main pathways include:
-
Hydrolysis: This can involve hydrolytic denitration (loss of the nitro group) or cleavage of the imidazole ring itself, and is highly dependent on pH.[15]
-
Reduction: The nitro group can be reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. The hydroxylamino intermediate is often unstable and reactive.[13]
-
Photodegradation: Absorption of UV light can lead to the formation of various photoproducts, which may be more toxic than the parent compound.[5]
By understanding these principles and applying the troubleshooting strategies outlined, researchers can significantly improve the reliability and reproducibility of their experiments involving nitroimidazole compounds.
References
- 1. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library2.smu.ca [library2.smu.ca]
- 7. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. High Performance Liquid Chromatographic Analysis of Degradation Products of Tinidazole Pills | Scientific.Net [scientific.net]
- 12. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of Nitroimidazole Markers in Tissues
Welcome to the technical support center for nitroimidazole-based hypoxia markers. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to non-specific binding during immunohistochemical (IHC) and immunofluorescent (IF) detection of tissue hypoxia. Our goal is to provide you with the expertise and practical solutions needed to achieve clean, specific, and reliable staining.
Understanding Nitroimidazole Markers and Their Binding Mechanism
Nitroimidazole compounds, such as pimonidazole and EF5, are invaluable tools for identifying hypoxic regions in tissues.[1][2][3] Their utility stems from a unique, oxygen-dependent activation mechanism. In low-oxygen environments (hypoxia), cellular nitroreductases reduce the nitro group on the imidazole ring.[4][5][6] This reduction creates reactive intermediates that covalently bind to thiol groups on cellular macromolecules, effectively trapping the marker within hypoxic cells.[2][7] In well-oxygenated (normoxic) cells, the initial one-electron reduction is reversible in the presence of oxygen, preventing adduct formation and ensuring hypoxia-specific labeling.[4][7]
However, achieving this specificity in practice can be challenging. Non-specific binding can obscure genuine hypoxic signals, leading to misinterpretation of results. This guide will walk you through a systematic approach to troubleshooting and optimizing your staining protocols.
Core Troubleshooting Workflow
The following diagram outlines a logical progression for diagnosing and resolving non-specific binding issues. Start by identifying the nature of your background problem and follow the corresponding paths to find potential causes and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Category 1: General High Background
Q1: My entire tissue section shows a high, diffuse background signal, even in areas I expect to be well-oxygenated. What's the first thing I should check?
A1: The first and most critical step is to run proper controls to isolate the source of the background. The two most informative controls are:
-
No Primary Antibody Control: Process a slide through the entire staining protocol, but omit the primary anti-nitroimidazole antibody.
-
No Marker Control: Use a tissue section from an animal that was not injected with the nitroimidazole marker and process it with the complete staining protocol.
Interpretation:
-
Staining in the 'No Primary' Control: This strongly indicates that your secondary antibody or detection system is binding non-specifically.[8][9] This could be due to cross-reactivity with endogenous immunoglobulins in the tissue or insufficient blocking.
-
Staining in the 'No Marker' Control (but not 'No Primary'): This points to issues like tissue autofluorescence or endogenous enzyme activity (if using enzymatic detection).[8][10]
-
No Staining in Controls, but High Background in Test Sample: This suggests the issue lies with the primary antibody (e.g., concentration too high) or aspects of the nitroimidazole marker's behavior in the tissue.[11][12]
Q2: I have high background in my 'No Primary Antibody' control. How do I fix non-specific secondary antibody binding?
A2: This is a common issue, and several strategies can be employed.
-
Cause: The secondary antibody may be binding to endogenous immunoglobulins (especially when using mouse primary antibodies on mouse tissue) or other proteins in the tissue.[9][12]
-
Solution 1: Use a Pre-adsorbed Secondary Antibody. These antibodies have been passed through a column containing serum proteins from the species of your tissue sample. This process removes antibodies that would cross-react with endogenous proteins.
-
Solution 2: Optimize Blocking. Blocking is critical for saturating non-specific binding sites before antibody application.[13][14]
-
Use Normal Serum: The most effective blocking agent is often normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if you have a goat anti-mouse secondary).[14][15] This is because antibodies in the blocking serum will bind to the non-specific sites, preventing the secondary antibody from doing so.[14]
-
Increase Blocking Time/Concentration: Try increasing the blocking incubation time to 60 minutes at room temperature or increasing the serum concentration from 5% to 10%.[12]
-
-
Solution 3: Titrate the Secondary Antibody. Using too high a concentration of the secondary antibody can lead to increased background.[16] Perform a dilution series to find the optimal concentration that provides a good signal-to-noise ratio.
Q3: My immunofluorescence (IF) slides are glowing everywhere, even on my unstained 'No Marker' control slide. What is causing this?
A3: This is a classic case of tissue autofluorescence.
-
Cause: Autofluorescence is the natural emission of light by biological structures after absorbing light.[17][18] Common sources include red blood cells (heme groups), collagen, elastin, and lipofuscin.[17][18] Critically, the fixation process itself, especially with aldehydes like formalin or paraformaldehyde (PFA), can induce autofluorescence by creating fluorescent cross-links.[19][20][21]
-
Solution 1: Quenching. Several reagents can be used to quench autofluorescence after rehydration and before blocking.
-
Sudan Black B: A 0.1% solution in 70% ethanol for 10-20 minutes is effective but may not be suitable for all fluorophores.
-
Sodium Borohydride: A fresh 0.1% solution in PBS for 10 minutes can reduce aldehyde-induced autofluorescence.
-
Commercial Reagents: Several commercial quenching agents are available and optimized for IF.
-
-
Solution 2: Change Fixative. If possible, consider using non-cross-linking fixatives like cold methanol or acetone, which tend to cause less autofluorescence than formalin.[19] However, this must be balanced with the need to preserve tissue morphology and the antigenicity of the nitroimidazole adduct.
-
Solution 3: Perfusion. Before harvesting tissues, perfusing the animal with saline or PBS can help remove red blood cells, a major source of autofluorescence.[21]
-
Solution 4: Use Far-Red Fluorophores. Autofluorescence is often most intense in the green and yellow channels.[17] Using secondary antibodies conjugated to fluorophores in the far-red spectrum (e.g., Cy5, Alexa Fluor 647) can often bypass the issue.
Category 2: Staining Artifacts and Protocol Optimization
Q4: My background is high, and my primary antibody concentration seems to be the culprit. How do I properly titrate it?
A4: Optimizing the primary antibody concentration is crucial for maximizing the signal-to-noise ratio. [9][11]
-
Cause: An excessively high concentration of the primary antibody increases the likelihood of low-affinity, non-specific interactions.[12]
-
Solution: Perform a Titration Experiment. Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000). Stain serial sections from a known positive tissue with each dilution while keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant. Select the dilution that provides strong specific staining in hypoxic regions with the lowest background in normoxic regions.
| Parameter | Starting Point | Optimization Range | Rationale |
| Primary Ab Dilution | 1:100 | 1:50 to 1:1000 | Balances specific signal with non-specific background.[11] |
| Incubation Time | 1 hr at RT | 1-2 hrs at RT or Overnight at 4°C | Longer incubation at 4°C can enhance specific binding of low-affinity antibodies. |
| Blocking Serum | 5% Normal Serum | 5-10% Normal Serum or BSA | Prevents non-specific antibody binding.[14] |
| Washing Steps | 3 x 5 min PBS-T | Increase time or add washes | Removes unbound and weakly bound antibodies.[8] |
Table 1: Key Parameters for Primary Antibody Optimization.
Q5: I'm using a horseradish peroxidase (HRP) detection system and see background in tissues like the kidney and liver, even in my 'No Marker' control. What's happening?
A5: You are likely observing endogenous peroxidase activity.
-
Cause: Some tissues, particularly those that are highly vascular or metabolically active like the kidney, spleen, and liver, contain endogenous peroxidase enzymes.[9][10][18] These enzymes will react with the HRP substrate (e.g., DAB), causing a false-positive signal independent of your antibody staining.[10][18]
-
Solution: Peroxidase Quenching. This is a mandatory step when using HRP-based detection on such tissues. After rehydration and before blocking, incubate the slides in a solution of 3% hydrogen peroxide (H₂O₂) in methanol or PBS for 10-15 minutes.[9][10] This will inactivate the endogenous peroxidases.
| Endogenous Interference | Common Tissues | Detection System | Quenching Solution |
| Peroxidase | Kidney, Liver, Spleen, Red Blood Cells | HRP-based | 3% H₂O₂ in Methanol/PBS[9][10] |
| Alkaline Phosphatase | Intestine, Kidney, Bone, Placenta | AP-based | 1 mM Levamisole[10] |
| Biotin | Kidney, Liver, Brain | Avidin-Biotin Complex (ABC) | Avidin/Biotin Blocking Kit[12] |
Table 2: Common Endogenous Interferences and Solutions.
Category 3: Marker-Specific Issues
Q6: I see some staining in specific, well-perfused tissues that I believe are normoxic. Is it possible for nitroimidazoles to bind in the absence of hypoxia?
A6: Yes, this is a known phenomenon and an important consideration for data interpretation.
-
Cause: While the binding is strongly hypoxia-dependent, some level of aerobic (oxygen-independent) metabolism and binding of nitroimidazoles can occur in certain tissues.[22] This is often attributed to high levels of specific nitroreductase enzymes that can partially activate the marker even in the presence of oxygen. Tissues like the esophageal mucosa and liver in mice have been shown to exhibit this behavior.[22]
-
Validation: To confirm that the binding you observe in your target tissue is truly hypoxia-dependent, you can perform a validation experiment. Expose a cohort of animals to a moderately hypoxic environment (e.g., have them breathe 10% oxygen) during the marker's circulation time.[7] A significant increase in staining intensity compared to air-breathing controls would confirm that the marker is reporting on tissue oxygen status.
-
Interpretation: It is crucial to be aware of the potential for this baseline binding in certain tissues and to always compare the signal in your experimental model to that in the same tissue from a control animal.
Key Experimental Protocols
Adherence to optimized protocols is the best defense against non-specific staining. Below are foundational protocols for formalin-fixed, paraffin-embedded (FFPE) and frozen tissues.
Protocol 1: Pimonidazole Staining for FFPE Tissues
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene (2 x 5 min) and rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each) to distilled water.[23]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER). A common method is to use a citrate-based buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heat sections in a pressure cooker or water bath (95-100°C) for 20 minutes. Allow slides to cool for 20 minutes.
-
Peroxidase Block (for HRP detection): Incubate sections in 3% H₂O₂ in PBS for 10-15 minutes to quench endogenous peroxidase activity.[23] Rinse with wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Incubate sections with a blocking serum (e.g., 5-10% normal goat serum in PBS) for 60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Dilute the anti-pimonidazole primary antibody to its optimal concentration in the blocking buffer. Drain the blocking solution from the slides and apply the primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.[23]
-
Washing: Rinse sections with wash buffer (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate with a suitable HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) according to the manufacturer's recommended dilution and time.
-
Washing: Repeat the wash step (3 x 5 minutes).
-
Detection: Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Protocol 2: Pimonidazole Staining for Frozen Tissues
-
Fixation: Air dry the slides for 30 minutes, then fix in cold acetone (-20°C) for 10 minutes.[23][24][25]
-
Rehydration: Rehydrate sections in wash buffer (e.g., PBS-T) for 2 x 5 minutes.[24]
-
Peroxidase Block & Blocking: Follow steps 3 and 4 from the FFPE protocol.
-
Primary Antibody Incubation: Incubate with the diluted anti-pimonidazole primary antibody overnight at 4°C in a humidified chamber.[23][24]
-
Washing: Rinse sections with wash buffer (3 x 5 minutes).
-
Secondary Antibody Incubation: For immunofluorescence, incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Washing: Repeat the wash step (4 x 5 minutes), protected from light.
-
Mounting: Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
References
- 1. Imaging Agents in Targeting Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hypoxyprobe.com [hypoxyprobe.com]
- 8. arigobio.com [arigobio.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. qedbio.com [qedbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biossusa.com [biossusa.com]
- 13. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 22. Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. site.hypoxyprobe.com [site.hypoxyprobe.com]
Technical Support Center: Optimizing In Vivo Dosage for 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the in vivo application of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for successful experimental outcomes. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your studies.
Section 1: Foundational Concepts & Mechanism of Action
This section provides a foundational understanding of this compound and its class of compounds, which is essential for logical dose optimization.
FAQ: What is this compound and its primary in vivo application?
This compound is a derivative of the nitroimidazole class of compounds.[1][2][3] These molecules are primarily developed as agents for the non-invasive imaging of hypoxia (low oxygen levels) in living tissues.[4] Hypoxia is a critical feature of many pathologies, including solid tumors and ischemic stroke, and its detection can be vital for diagnosis and planning therapy.[4][5][6] The presence of an iodine atom allows for radio-labeling with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use with Single Photon Emission Computed Tomography (SPECT) or for preclinical biodistribution studies.[7][8][9]
FAQ: What is the scientific principle behind using nitroimidazoles for hypoxia detection?
The utility of nitroimidazoles as hypoxia markers stems from their unique mechanism of bioreductive activation.[5][10]
-
Cellular Entry: The compound, being relatively lipophilic, diffuses into cells.
-
Single-Electron Reduction: Inside the cell, the nitro group (-NO₂) of the imidazole ring undergoes a single-electron reduction, catalyzed by intracellular reductases (e.g., xanthine oxidase), to form a reactive nitro radical anion.[6][10]
-
Oxygen-Dependent Fate:
-
In Normoxic Cells (Normal Oxygen): Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the original, non-reactive parent compound. This parent compound can then diffuse out of the cell.
-
In Hypoxic Cells (Low Oxygen): In the absence of sufficient oxygen, the nitro radical anion is not re-oxidized. Instead, it undergoes further reduction steps, creating highly reactive species.
-
-
Irreversible Trapping: These reactive intermediates covalently bind to intracellular macromolecules, such as proteins and nucleic acids.[5] This irreversible binding effectively "traps" the radiolabeled compound within the hypoxic cell.
This differential trapping allows for a higher accumulation of the imaging agent in hypoxic tissues compared to well-oxygenated tissues, creating the contrast necessary for imaging.[10]
Caption: Mechanism of nitroimidazole trapping in hypoxic vs. normoxic cells.
Section 2: Designing the Dosage Optimization Study
A systematic approach is critical to identifying a dose that provides a robust imaging signal while ensuring animal welfare. A poorly chosen dose can lead to inconclusive data or unnecessary toxicity.
FAQ: Where do I start when determining an initial dose range for my in vivo study?
A robust starting point is never a guess. It should be an evidence-based estimate derived from a multi-faceted approach:
-
Literature Review of Analogous Compounds: This is the most critical first step. Search for in vivo studies on structurally similar 2-nitroimidazoles, particularly other iodo-nitroimidazoles like Iodoazomycin arabinoside (IAZA).[7][9] Pay close attention to the species, animal model, dose administered (often in mg/kg or radioactivity units like MBq or mCi), and the resulting imaging quality or biodistribution data (%ID/g).[9][11]
-
In Vitro Data Extrapolation: Use data from your in vitro cell uptake studies. While not directly translatable, the concentration that yields a strong signal in hypoxic cells in vitro can provide a rough estimate for the target tissue concentration you might need to achieve in vivo.
-
Start Low: Based on your literature review, select a starting dose at the low end of the range reported for similar compounds. The primary goal of the first in vivo experiment is safety and establishing a baseline. It is always better to escalate from a dose that gives no signal than to start with one that causes toxicity.[12]
Troubleshooting: My initial dose shows no signal OR causes toxicity. What is my next step?
This is a common and expected outcome in early-stage in vivo work. It indicates that your initial dose is outside the optimal window. The scientifically rigorous next step is to perform a Pilot Dose-Escalation Study . This is a small-scale experiment designed specifically to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[13]
-
Minimum Effective Dose (MED): The lowest dose that produces a statistically significant and reproducible signal (e.g., a clear tumor-to-background ratio in an imaging study).
-
Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable adverse effects or toxicity.[13]
Your optimal imaging dose will lie in the window between the MED and the MTD.
Workflow: Pilot Dose-Escalation Study
The goal is to efficiently map the dose-response curve for both efficacy (signal) and safety.
Caption: Workflow for a systematic in vivo dose-finding study.
Section 3: Key Experimental Parameters & Protocols
FAQ: How do I select the appropriate animal model for these studies?
The choice of animal model should closely mimic the human condition you intend to study.[14] For hypoxia imaging in oncology, this typically involves:
-
Species: Immunocompromised mice (e.g., nude, SCID) are standard for xenograft tumor models.
-
Tumor Model: Use a cell line known to develop hypoxic regions as it grows. The tumor should be implanted subcutaneously for easy measurement and imaging. For example, EMT-6 tumors have been used in studies with the analogous compound IAZA.[9]
-
Justification: Your choice of model must be scientifically justified, and this justification should be included in your study protocol.[14][15]
Protocol: Step-by-Step Pilot Dose-Escalation Study
This protocol outlines a typical dose-finding study in a subcutaneous tumor model. All procedures must be approved by your institution's Animal Care and Use Committee.
Objective: To determine the MED and MTD of ¹²⁵I-labeled this compound.
Materials:
-
Test Article: ¹²⁵I-labeled this compound, formulated in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO).
-
Animals: 12-15 immunocompromised mice bearing established subcutaneous tumors (e.g., ~100-200 mm³).
-
Dosing supplies, imaging or gamma counting equipment, calipers.
Methodology:
-
Animal Grouping: Randomly assign animals to 3-4 dose groups (n=3-5 per group). Include a vehicle-only control group if the formulation's toxicity is unknown.
-
Dose Preparation: Prepare serial dilutions of the test article to achieve the desired doses. A sample dose structure is shown in the table below.
-
Pre-Dose Measurements: Record the body weight of each animal and measure tumor volume with calipers.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous tail vein injection). Record the exact volume and time of injection.
-
Toxicity Monitoring:
-
Observe animals continuously for the first hour post-injection, then at regular intervals (e.g., 4, 8, 24, 48 hours).
-
Record clinical signs of toxicity: lethargy, ruffled fur, ataxia (loss of coordination, a known side effect of some nitroimidazoles), or other abnormal behaviors.[16][17]
-
Record body weight daily. A loss of >15-20% is often a humane endpoint.
-
-
Efficacy (Signal) Measurement:
-
At a predetermined time point based on the expected pharmacokinetics (e.g., 4 hours post-injection, based on IAZA data[9]), anesthetize the animals.
-
If imaging, acquire SPECT/CT scans.
-
If performing biodistribution, euthanize the animals, collect tumors and key organs (blood, liver, kidneys, muscle).
-
Weigh all tissues and measure radioactivity using a gamma counter.
-
-
Data Analysis:
-
Toxicity: Plot the average body weight change for each group. The MTD is the highest dose that does not cause significant weight loss or severe clinical signs.
-
Efficacy: Calculate the uptake in the tumor and other tissues as Percent Injected Dose per Gram (%ID/g).[11] Plot the tumor %ID/g and the tumor-to-muscle ratio for each dose group. The MED is the lowest dose that provides a clear and statistically significant tumor-to-muscle ratio (e.g., >2:1).
-
| Parameter | Group 1 (Vehicle) | Group 2 (Low Dose) | Group 3 (Mid Dose) | Group 4 (High Dose) |
| Number of Animals | n = 3 | n = 4 | n = 4 | n = 4 |
| Dose (mg/kg) | 0 | 0.5 | 1.5 | 4.5 |
| Injected Activity (MBq) | 0 | ~1 | ~3 | ~9 |
| Primary Safety Endpoint | No adverse effects | Monitor for clinical signs, body weight change | Monitor for clinical signs, body weight change | Monitor for clinical signs, body weight change |
| Primary Efficacy Endpoint | N/A | Tumor %ID/g, Tumor:Muscle Ratio | Tumor %ID/g, Tumor:Muscle Ratio | Tumor %ID/g, Tumor:Muscle Ratio |
Troubleshooting: High Background Signal in Images
High background can obscure the specific signal from your target tissue, leading to a poor target-to-background ratio.
-
Cause: The imaging time point may be too early, before the compound has sufficiently cleared from circulation and non-target tissues.
-
Scientific Rationale: The pharmacokinetics (PK) of the compound dictates the optimal imaging window. Compounds with rapid clearance will have an earlier optimal window than those with slow clearance. For example, the related compound ¹²³I-IAZA has a relatively short terminal half-life of ~3 hours in humans, with ~92% of radioactivity eliminated renally, suggesting that imaging at later time points would improve contrast.[18] In mice, IAZA showed rapid excretion of >98% in 24 hours, with tumor-to-blood ratios improving from 4.6 at 4 hours to 8.7 at 8 hours.[9]
-
Solution: Conduct a time-course experiment. Administer the optimal dose (determined from your dose-escalation study) to a cohort of animals and perform imaging/biodistribution at multiple time points (e.g., 1, 4, 8, 24 hours). This will reveal the time point at which the tumor-to-background ratio is maximal.
Troubleshooting: Managing Potential Toxicity
-
Cause: The administered dose exceeds the MTD. Nitroimidazoles as a class have been associated with potential neurotoxicity and genotoxicity, which are often dose-dependent.[17][19][20]
-
Scientific Rationale: The toxic effects of nitroimidazoles are related to the same reductive process that makes them effective hypoxia markers. The reactive intermediates can cause DNA strand breakage and other cellular damage.[19][21][22]
-
Solution:
-
Immediate Action: If animals show signs of distress, consult with veterinary staff immediately. Euthanasia may be required based on humane endpoints defined in your protocol.
-
Dose Adjustment: Your MTD is lower than anticipated. The next experiment must use a reduced dose schedule.
-
Histopathology: For a thorough safety assessment, especially if subtle toxicity is suspected, conduct a histopathological examination of key organs (liver, kidneys, spleen, brain) from animals at the MTD.[16]
-
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosimetry estimations for (123)I-IAZA in healthy volunteers - ProQuest [proquest.com]
- 8. [131I]Iodoazomycin arabinoside for low-dose-rate isotope radiotherapy: radiolabeling, stability, long-term whole-body clearance and radiation dosimetry estimates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioiodinated 1-(5-iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (iodoazomycin arabinoside: IAZA): a novel marker of tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. namsa.com [namsa.com]
- 15. mdpi.com [mdpi.com]
- 16. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cmaj.ca [cmaj.ca]
- 18. Clinical pharmacokinetics of 123I-IAZA in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sti.bmj.com [sti.bmj.com]
- 20. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole)
Welcome to the technical support center for the purification of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, commonly known as metronidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this essential active pharmaceutical ingredient (API). Here, we will delve into practical, field-proven insights and detailed methodologies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when purifying metronidazole?
A1: Impurities in metronidazole can originate from the synthesis process or degradation.[1] Key impurities to monitor include:
-
Process-Related Impurities:
-
2-Methyl-5-nitroimidazole: This is a common starting material and a potential unreacted impurity.[1]
-
Isometronidazole (2-methyl-4-nitro-1H-imidazole-1-ethanol): A positional isomer that can form during synthesis.
-
-
Degradation Products:
Q2: What is the general solubility profile of metronidazole, and how does it influence purification?
A2: Metronidazole is a crystalline powder that is slightly soluble in water and acetone, and sparingly soluble in ethanol.[4] It is freely soluble in acetic acid and dissolves in dilute hydrochloric acid. This solubility profile is critical for selecting appropriate solvents for recrystallization and mobile phases for chromatography. For instance, its limited solubility in many common organic solvents at room temperature but higher solubility at elevated temperatures makes recrystallization a viable purification method.
Q3: Which analytical techniques are recommended for assessing the purity of metronidazole?
A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for determining the purity of metronidazole and profiling its impurities. A stability-indicating HPLC method, typically employing a C8 or C18 column with a mobile phase of a buffer and an organic modifier like acetonitrile or methanol, is essential.[5][6] UV detection is commonly used, with a wavelength around 315-320 nm providing good sensitivity.[5]
Troubleshooting Guide: Recrystallization
Recrystallization is a primary method for purifying crude metronidazole. However, several issues can arise.
Q4: My metronidazole is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of the solution as a liquid above its melting point.[3][7] This is a common issue if the boiling point of the solvent is higher than the compound's melting point or if the solution is highly supersaturated with impurities.[7]
-
Causality: The presence of impurities can significantly depress the melting point of your crude metronidazole, making it more prone to oiling out. Also, a too-rapid cooling process doesn't allow sufficient time for crystal lattice formation.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation.[7]
-
Slow Cooling: Allow the solution to cool slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. This encourages the formation of well-defined crystals.[8]
-
Solvent System Modification: Consider a different solvent or a two-solvent system (a "good" solvent in which metronidazole is soluble and a "poor" solvent in which it is less soluble) to fine-tune the solubility.[3][8] For metronidazole, a mixture of ethanol and water can be effective.
-
Q5: The yield of my recrystallized metronidazole is very low. What are the potential causes and solutions?
A5: Low recovery is a frequent challenge in recrystallization.
-
Causality: The most common reasons are using too much solvent, not cooling the solution sufficiently, or choosing a solvent in which the compound has significant solubility even at low temperatures.[3]
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Ensure Complete Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.
-
Solvent Selection: Choose a solvent with a steep solubility curve for metronidazole – high solubility at high temperatures and low solubility at low temperatures.
-
Q6: My recrystallized metronidazole crystals are colored. How can I remove the color?
A6: Colored impurities may be co-crystallizing with your product.
-
Causality: Highly colored impurities, even in small amounts, can be entrapped in the crystal lattice.
-
Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Experimental Protocol: Recrystallization of Metronidazole
-
Solvent Selection: Based on solubility data, ethanol, water, or a mixture of the two are suitable solvents. For this protocol, we will use a mixed solvent system of ethanol and water.
-
Dissolution: In a flask, add the crude metronidazole. Add the minimum amount of hot ethanol required to dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Troubleshooting Guide: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.
Q7: I am getting poor separation of metronidazole from an impurity (e.g., 2-methyl-5-nitroimidazole) on my silica gel column. What can I do?
A7: Poor separation is often due to an inappropriate mobile phase composition or column overloading.
-
Causality: If the mobile phase is too polar, both the metronidazole and the impurity will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. 2-methyl-5-nitroimidazole is less polar than metronidazole due to the absence of the hydroxyethyl group, so it should elute first.
-
Solutions:
-
Optimize the Mobile Phase: A common mobile phase for silica gel chromatography of moderately polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). Start with a less polar mixture and gradually increase the polarity. For separating metronidazole and 2-methyl-5-nitroimidazole, a gradient of ethyl acetate in dichloromethane or hexane would be a good starting point.
-
Reduce Sample Load: Overloading the column leads to broad peaks and poor resolution. Reduce the amount of crude material applied to the column.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase, such as alumina or a reverse-phase C18 column. For reverse-phase chromatography, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]
-
Experimental Protocol: Column Chromatography of Metronidazole
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude metronidazole in a minimum amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate or methanol. For example:
-
Dichloromethane (DCM)
-
1-5% Ethyl Acetate in DCM
-
5-10% Ethyl Acetate in DCM
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified metronidazole.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified metronidazole.
Visualization of Purification Workflow
Caption: General workflow for the purification of metronidazole.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for metronidazole recrystallization.
Data Summary Table
| Analytical Method | Stationary Phase | Mobile Phase | Detection | Reference |
| HPLC | C18 | Isopropyl alcohol and water (20:80 v/v) | UV at 315 nm | [5] |
| HPLC | C8 | Acetonitrile and 0.1% octansulfonic acid sodium salt | Not Specified | [1] |
| HPLC | C18 | 0.05M KH₂PO₄ (pH 3.5) and Acetonitrile | UV at 230 nm | [9] |
| HPLC | C8 | As per USP 38 monograph | UV | [6] |
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijprems.com [ijprems.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of Metronidazole and Furazolidone from industrial effluents by double salting out assisted liquid liquid extraction technique and their analyses by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. USP 38 monograph: impurity determination of metronidazole using a C8 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing side reactions during the synthesis of nitroimidazole derivatives
Welcome to the technical support center for the synthesis of nitroimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers often have before or during their synthesis campaigns.
Q1: I'm planning an N-alkylation of a 4(5)-nitroimidazole. How can I control the regioselectivity to get my desired isomer?
A1: Regioselectivity in the N-alkylation of 4(5)-nitroimidazoles is a classic challenge governed by a sensitive interplay of kinetic and thermodynamic factors. The 4-nitro and 5-nitro tautomers exist in equilibrium, and alkylation can occur on either ring nitrogen.
-
Thermodynamic vs. Kinetic Control: The 1-alkyl-4-nitroimidazole is generally the thermodynamically more stable product, while the 1-alkyl-5-nitroimidazole is often the kinetically favored product.
-
Effect of Temperature: Lower temperatures (e.g., room temperature to 60°C) tend to favor the kinetic product (5-nitro isomer).[1][2] Higher temperatures (e.g., 140°C) can allow the initially formed kinetic product to undergo rearrangement (via quaternization and dealkylation) to the more stable thermodynamic product (4-nitro isomer).[3]
-
Choice of Base and Solvent: The combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) often provides good yields and can influence selectivity.[1][2] Stronger bases or solvents like DMF/DMSO can also be used, but conditions must be carefully optimized.[1]
For a detailed workflow on optimizing this reaction, please refer to the Troubleshooting Guide , Issue #1.
Q2: My reaction involves a step that could potentially reduce the nitro group. What are the mildest conditions I can use to avoid this side reaction?
A2: The nitro group is highly susceptible to reduction and is one of the most common sources of side reactions.[4] Avoiding its reduction is critical.
-
For Catalytic Hydrogenations: If you are reducing another functional group (e.g., a double bond) using catalytic hydrogenation, standard catalysts like Palladium on carbon (Pd/C) will readily reduce the nitro group.[5] Raney Nickel can also be problematic. If hydrogenation is unavoidable, careful control of H₂ pressure and reaction time is essential, but this is a high-risk approach.
-
For Metal/Acid Reductions: Reagents like tin(II) chloride (SnCl₂) or iron (Fe) or zinc (Zn) in acidic media are classic nitro-reducing systems and should be avoided if you wish to preserve the nitro group.[5][6]
-
Alternative Strategies: If a reduction is required elsewhere in the molecule, it is often best to introduce the nitro group late in the synthetic sequence. Alternatively, if the nitro group must be present, consider non-reductive transformations or use highly selective reagents that are known not to affect nitro groups under specific conditions. For example, some selective reductions can be achieved with reagents like sodium sulfide (Na₂S), which may not reduce aliphatic nitro groups.[5]
Q3: I need to perform a reaction on a side chain attached to the nitroimidazole core, but the imidazole nitrogen is interfering. What's a good protecting group strategy?
A3: Protecting the imidazole nitrogen is a standard strategy to prevent its interference and improve solubility. An ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.
For imidazoles, a particularly effective protecting group is the dialkoxymethyl group . This group can be introduced by reacting the imidazole with triethyl or trimethyl orthoformate.[7]
-
Installation: Simple reaction with an orthoformate.
-
Stability: It is stable to organometallic reagents (like n-BuLi), which allows for selective deprotonation and functionalization at the C-2 position of the imidazole ring.[7]
-
Removal: The group is readily hydrolyzed under neutral or mild acidic conditions at room temperature, making deprotection straightforward and minimizing the risk of side reactions.[7]
Part 2: Troubleshooting Guide for Common Side Reactions
This guide provides a structured approach to identifying and solving specific experimental problems.
Issue #1: Poor Regioselectivity or Low Yield in N-Alkylation of 4(5)-Nitroimidazole
-
Observation: TLC/NMR analysis shows a mixture of two major products, or the overall yield of the desired N-alkylated product is low.
-
Primary Cause: Competition between alkylation at the N-1 and N-3 positions of the tautomerizing 4-nitro and 5-nitroimidazole precursors.[3] Reaction conditions are favoring the formation of the undesired isomer or are not driving the reaction to completion.
Troubleshooting Workflow Diagram
Caption: Decision workflow for optimizing N-alkylation regioselectivity.
Detailed Protocol for Optimizing Regioselectivity
This protocol is based on studies demonstrating the impact of temperature and reagents on alkylation outcomes.[1][2]
Objective: To selectively synthesize either the 1-alkyl-4-nitroimidazole or the 1-alkyl-5-nitroimidazole.
Protocol Steps:
-
Reagent Setup: To a solution of 4(5)-nitroimidazole (1 equivalent) in the chosen solvent (e.g., acetonitrile), add the base (e.g., K₂CO₃, 1.1 equivalents).
-
Stirring: Stir the mixture for 15-30 minutes at the reaction temperature to allow for salt formation.
-
Add Alkylating Agent: Add the alkylating agent (1.2-2.0 equivalents) dropwise.
-
Monitor Reaction: Monitor the disappearance of the starting material by TLC.
-
Workup: After completion, filter off the base, and evaporate the solvent. The crude product can be purified by column chromatography.
Table 1: Condition Optimization for N-Alkylation
| Target Product | Recommended Base | Recommended Solvent | Temperature | Expected Outcome | Reference |
| Kinetic (5-Nitro Isomer) | K₂CO₃ | Acetonitrile | 60°C | Good yields (66-85%) of the 5-nitro isomer are often favored. | [1] |
| Thermodynamic (4-Nitro Isomer) | Acidic Media (No Base) | N/A | 140°C | Favors the more stable 4-nitro isomer with reactive alkyl halides. | [3] |
| General (Low Yield at RT) | K₂CO₃ | Acetonitrile | 60°C | Heating generally improves reaction kinetics and yields significantly compared to room temperature. | [1][2] |
Issue #2: Unintended Reduction of the Nitro Group
-
Observation: Mass spectrometry shows a peak corresponding to the loss of an oxygen atom (M-16, from a nitroso intermediate) or the loss of two oxygen atoms and the addition of two hydrogens (M-30, the amine product). The product may also be colorless, whereas many nitroimidazoles are yellowish.
-
Primary Cause: The reaction conditions are too harsh or employ reagents that reduce the electron-deficient nitroimidazole ring. The reduction can proceed through nitroso and hydroxylamine intermediates to the final amine.[8][]
Nitro Group Side Reaction Pathway
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the radiolabeling of iodoazomycin arabinoside (IAZA)
Welcome to the comprehensive technical support guide for the radiolabeling of iodoazomycin arabinoside (IAZA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the radiolabeling process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of radiolabeled IAZA for your preclinical and clinical research needs.
I. Troubleshooting Guide: Navigating Common Radiolabeling Hurdles
This section addresses specific issues that may arise during the radiolabeling of IAZA. Each problem is presented with potential causes and step-by-step solutions to guide you through the troubleshooting process.
Problem 1: Low Radiochemical Yield (<50%)
You've completed the radiolabeling reaction, but the radiochemical yield of [¹²⁵I]IAZA is significantly lower than expected.
Potential Cause 1: Suboptimal Reaction pH
The pH of the reaction mixture is a critical parameter in radioiodination reactions. An inappropriate pH can hinder the efficiency of the oxidizing agent and reduce the reactivity of the precursor, leading to poor incorporation of the radioiodine. For many radiolabeling procedures, the pH needs to be carefully controlled to achieve optimal results.[1][2][3]
Solution:
-
Verify pH: Use a calibrated pH meter or high-quality pH strips to measure the pH of your reaction mixture just before adding the radioiodine.
-
Adjust pH: If the pH is outside the optimal range for your specific protocol, adjust it using dilute solutions of a suitable acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).
-
Buffering: Consider using a buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH throughout the reaction. The optimal pH should be determined empirically but often falls within a mildly acidic to neutral range.
Potential Cause 2: Inefficient Oxidizing Agent
The conversion of iodide (I⁻) to a more reactive electrophilic species (e.g., I⁺) is essential for its incorporation into the IAZA precursor. Incomplete or slow oxidation will directly result in a low radiochemical yield.
Solution:
-
Fresh Oxidizing Agent: Ensure that your oxidizing agent (e.g., Chloramine-T, Iodogen) is fresh and has been stored correctly according to the manufacturer's instructions.
-
Concentration Optimization: The concentration of the oxidizing agent may need to be optimized. Too little will result in incomplete oxidation, while too much can lead to unwanted side reactions and degradation of the precursor.
-
Alternative Oxidizing Agents: If you continue to experience issues, consider trying an alternative oxidizing agent.
Potential Cause 3: Degraded or Impure IAZA Precursor
The chemical integrity of the IAZA precursor is paramount for a successful radiolabeling reaction. Degradation or the presence of impurities can significantly reduce the number of available sites for radioiodination.
Solution:
-
Proper Storage: Store the IAZA precursor under the recommended conditions (typically cool, dry, and protected from light) to prevent degradation.[4][5][6][7][8]
-
Purity Check: If you suspect precursor degradation, verify its purity using analytical techniques such as HPLC or NMR.
-
Fresh Precursor: If degradation is confirmed, use a fresh, high-purity batch of the IAZA precursor for your next radiolabeling experiment.
Potential Cause 4: Aged Radioiodine Stock
The quality of the radioiodine solution can impact the radiolabeling efficiency. Older radioiodine stocks may have lower reactivity. For instance, using [¹²⁵I]NaI that has undergone radioactive decay for over a month can lead to a decrease in radiochemical yield.[9]
Solution:
-
Use Fresh Radioiodine: Whenever possible, use freshly produced or recently delivered radioiodine for your labeling reactions to ensure optimal reactivity.[9]
-
Check Specifications: Review the manufacturer's specifications for the radioiodine, including its specific activity and any recommended shelf-life.
Problem 2: Presence of Multiple Radioactive Species in the Crude Product
Your radio-TLC or radio-HPLC analysis of the crude reaction mixture shows multiple radioactive peaks, indicating the presence of impurities alongside the desired radiolabeled IAZA.
Potential Cause 1: Unreacted (Free) Radioiodide
This is the most common impurity and appears as a separate peak in the chromatogram. It indicates that not all of the radioiodide was incorporated into the IAZA precursor during the reaction.
Solution:
-
Optimize Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature for complete incorporation of the radioiodine.[10][11][12][13] Refer to established protocols and consider a time-course experiment to determine the optimal reaction duration.
-
Increase Precursor Amount: If the amount of radioiodine is in excess relative to the IAZA precursor, unreacted radioiodide will remain. Consider adjusting the molar ratio of precursor to radioiodine.
-
Efficient Purification: Implement a robust purification method, such as solid-phase extraction (e.g., Sep-Pak cartridge) or preparative HPLC, to effectively remove unreacted radioiodide from the final product.[14]
Potential Cause 2: Radiolysis
High levels of radioactivity can lead to the radiolytic degradation of the radiolabeled IAZA, resulting in the formation of radioactive impurities. This is more prevalent with high specific activities.[15]
Solution:
-
Addition of Radical Scavengers: Incorporate a radical scavenger, such as gentisic acid or ethanol, into your reaction mixture or final product formulation to minimize radiolysis.[15]
-
Minimize Exposure: Reduce the time the product is exposed to high radioactive concentrations by proceeding with purification and formulation promptly after the reaction is complete.
-
Adjust Specific Activity: If radiolysis is a persistent issue, consider reducing the specific activity of the reaction.
Problem 3: Poor Separation During Purification
You are using a Sep-Pak cartridge or HPLC for purification, but you are unable to achieve a clean separation of the radiolabeled IAZA from impurities.
Potential Cause 1: Improper Sep-Pak Cartridge Conditioning
For solid-phase extraction to be effective, the cartridge must be properly conditioned to ensure optimal retention of the desired compound and elution of impurities.
Solution:
-
Follow Conditioning Protocol: Meticulously follow the recommended conditioning steps for your specific Sep-Pak cartridge. This typically involves washing with ethanol followed by water or a specific buffer.
-
Ensure Complete Wetting: Make sure the sorbent bed is completely wetted during each conditioning step and do not allow the cartridge to run dry before loading your sample.
Potential Cause 2: Suboptimal HPLC Conditions
The mobile phase composition, gradient, and flow rate are all critical for achieving good separation in HPLC.
Solution:
-
Optimize Mobile Phase: Experiment with different solvent compositions and gradients to improve the resolution between the desired product and impurities. A common mobile phase for IAZA purification is a gradient of acetonitrile and water.[9][16]
-
Adjust Flow Rate: A lower flow rate can sometimes improve separation, although it will increase the run time.
-
Column Maintenance: Ensure your HPLC column is not old or degraded, as this can lead to poor peak shape and resolution.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield I should expect for IAZA radiolabeling?
A1: With an optimized protocol, radioiodination efficiency can be greater than 90%. However, after purification steps, the recovered yields of radiolabeled IAZA are often around 75%.[14]
Q2: How should I store the final radiolabeled IAZA product?
A2: The purified, radiolabeled IAZA should be stored at a low temperature (e.g., 4°C or frozen) and protected from light to minimize degradation. Studies have shown that at high specific activities, the product can be stable for at least two weeks with minimal degradation.[14]
Q3: What are the essential quality control tests for radiolabeled IAZA?
A3: The most critical quality control test is the determination of radiochemical purity. This is typically performed using radio-TLC or radio-HPLC to ensure that the percentage of radioactivity associated with the desired chemical form of IAZA is high (typically >95%).[17][18] Other tests may include measuring the pH and ensuring the sterility and apyrogenicity of the final product if it is intended for in vivo use.
Q4: Can I use an automated synthesis module for IAZA radiolabeling?
A4: Yes, automated synthesis modules can be adapted for the radiolabeling of IAZA. Automation can improve reproducibility and radiation safety.[10][16] However, the manual optimization of reaction conditions is often a prerequisite to developing a robust automated protocol.[10]
Q5: What is the underlying principle of IAZA as a hypoxia imaging agent?
A5: Under hypoxic (low oxygen) conditions, the 2-nitroimidazole core of IAZA is reduced to reactive intermediates. These intermediates then covalently bind to intracellular macromolecules, leading to the trapping and accumulation of the radiolabeled compound in hypoxic tissues, which can then be visualized using imaging techniques like SPECT.[19][20]
III. Protocols and Data
Table 1: Key Parameters for IAZA Radiolabeling
| Parameter | Recommended Range/Value | Rationale |
| pH of Reaction | 5.0 - 7.5 | Optimizes the efficiency of the oxidizing agent and precursor reactivity.[1][2][3] |
| Reaction Temperature | Room Temperature to 95°C | Temperature can influence reaction kinetics; higher temperatures may not always be better and can lead to degradation. The optimal temperature should be determined empirically.[10][13] |
| Reaction Time | 10 - 30 minutes | Sufficient time is needed for complete incorporation of the radioiodine.[11] |
| Radiochemical Purity | > 95% | Ensures that the observed signal in imaging studies is from the targeted compound.[17] |
Experimental Protocol: Radioiodination of IAZA Precursor
Caution: All radiochemical procedures should be conducted in a properly shielded and ventilated fume hood, following all institutional and regulatory guidelines for handling radioactive materials.
-
Precursor Preparation: Dissolve the IAZA precursor in a suitable solvent (e.g., ethanol or DMSO) to a known concentration.
-
Reaction Setup: In a shielded reaction vial, add the precursor solution and a buffer to maintain the desired pH.
-
Oxidizing Agent: Add the oxidizing agent (e.g., a fresh solution of Chloramine-T).
-
Radioiodine Addition: Carefully add the [¹²⁵I]NaI solution to the reaction vial and mix gently.
-
Incubation: Allow the reaction to proceed at the optimized temperature for the predetermined amount of time.
-
Quenching: Stop the reaction by adding a quenching agent, such as sodium metabisulfite.
-
Purification: Purify the crude reaction mixture using a pre-conditioned Sep-Pak C18 cartridge or by preparative HPLC.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.
IV. Visualizing the Workflow and Troubleshooting Logic
Diagram 1: IAZA Radiolabeling Workflow
Caption: A streamlined workflow for the radiolabeling of IAZA.
Diagram 2: Troubleshooting Logic for Low Radiochemical Yield
Caption: A decision tree for troubleshooting low radiochemical yield.
V. References
-
Synthesis, radiolabeling, and biodistribution of putative metabolites of iodoazomycin arabinoside. PubMed. --INVALID-LINK--
-
An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. PMC - NIH. --INVALID-LINK--
-
[131I]Iodoazomycin arabinoside for low-dose-rate isotope radiotherapy: radiolabeling, stability, long-term whole-body clearance and radiation dosimetry estimates in mice. PubMed. --INVALID-LINK--
-
[131I]IAZA as a molecular radiotherapeutic (MRT) drug: wash-out with cold IAZA accelerates clearance in a murine tumor model. PubMed. --INVALID-LINK--
-
[131I]IAZA as a Molecular Radiotherapeutic (MRT) Drug: Wash-Out with Cold IAZA Accelerates Clearance in a Murine Tumor Model. ResearchGate. --INVALID-LINK--
-
Radioiodinated 1-(5-iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (iodoazomycin arabinoside: IAZA): a novel marker of tissue hypoxia. PubMed. --INVALID-LINK--
-
Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. NIH. --INVALID-LINK--
-
Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer. PMC - NIH. --INVALID-LINK--
-
The influence of peptide concentration and pH on radiolabeling... ResearchGate. --INVALID-LINK--
-
Radiation Dosimetry of Theragnostic Pairs for Isotopes of Iodine in IAZA. PMC - NIH. --INVALID-LINK--
-
Hypoxia-Specific Tumor Imaging with 18 F-Fluoroazomycin Arabinoside. Journal of Nuclear Medicine. --INVALID-LINK--
-
Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA. --INVALID-LINK--
-
Measurement of hypoxia in human tumours by non-invasive spect imaging of iodoazomycin arabinoside. PMC - NIH. --INVALID-LINK--
-
On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard. NIH. --INVALID-LINK--
-
Effect of pH on radiochemical yield—neutral pH appeared appropriate for... ResearchGate. --INVALID-LINK--
-
The Different Strategies for the Radiolabeling of [ 211 At]-Astatinated Radiopharmaceuticals. MDPI. --INVALID-LINK--
-
Effect of temperature on radiolabeling efficiency. ResearchGate. --INVALID-LINK--
-
The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. PMC - NIH. --INVALID-LINK--
-
Influence of Storage Temperature on Radiochemical Purity of 99mTc-Radiopharmaceuticals. MDPI. --INVALID-LINK--
-
The purity identification and radiolabeling of α-mangostin with technetium-99m. PMC - NIH. --INVALID-LINK--
-
The Importance of Purification for Radiolabeled Compounds. Moravek. --INVALID-LINK--
-
Troubleshooting OncoFAP radiolabeling impurities. Benchchem. --INVALID-LINK--
-
Chemical and radiochemical considerations in radiolabeling with α-emitting radionuclides. PubMed. --INVALID-LINK--
-
Stability of Precursor Solution for Perovskite Solar Cell: Mixture (FAI + PbI2) versus Synthetic FAPbI3 Crystal. PubMed. --INVALID-LINK--
-
Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors. Energy & Environmental Science (RSC Publishing). --INVALID-LINK--
-
Improving the stability of perovskite precursor solution by using additives. ResearchGate. --INVALID-LINK--
-
Formation and Stability of Nontoxic Perovskite Precursor. PubMed. --INVALID-LINK--
-
Stability Improvement of Tin‐Based Halide Perovskite by Precursor‐Solution Regulation with Dual‐Functional Reagents. ResearchGate. --INVALID-LINK--
References
- 1. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Precursor Solution for Perovskite Solar Cell: Mixture (FAI + PbI2) versus Synthetic FAPbI3 Crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation and Stability of Nontoxic Perovskite Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Storage Temperature on Radiochemical Purity of 99mTc-Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [131I]Iodoazomycin arabinoside for low-dose-rate isotope radiotherapy: radiolabeling, stability, long-term whole-body clearance and radiation dosimetry estimates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The purity identification and radiolabeling of α-mangostin with technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moravek.com [moravek.com]
- 19. Hypoxia-Specific Tumor Imaging with 18F-Fluoroazomycin Arabinoside | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Measurement of hypoxia in human tumours by non-invasive spect imaging of iodoazomycin arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Uptake of Nitroimidazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole-based compounds. This guide is designed to provide you with in-depth technical and practical insights to enhance your experimental success. Here, we will delve into the critical factors governing the cellular uptake of these compounds and provide troubleshooting strategies for common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Nitroimidazole Uptake
This section addresses the most common questions regarding the cellular uptake of nitroimidazole-based compounds, providing a foundational understanding of the key mechanisms at play.
Q1: What is the primary mechanism by which nitroimidazole-based compounds enter cells?
Nitroimidazole-based compounds predominantly enter cells via non-mediated passive diffusion .[1][2] This means their entry is driven by the concentration gradient across the cell membrane and does not require energy in the form of ATP.[1] The rate and extent of this diffusion are heavily influenced by the physicochemical properties of the specific nitroimidazole derivative.
Q2: How do the physicochemical properties of a nitroimidazole compound influence its cellular uptake?
The cellular uptake of nitroimidazoles is significantly impacted by two main physicochemical properties:
-
Lipophilicity: Generally, a higher lipophilicity, often expressed as the octanol:water partition coefficient (P), leads to a faster rate of drug entry into the cells.[1] However, for compounds with very low P values (approximately below 0.05), peak intracellular concentrations may be reduced.[1]
-
Hydroxyl Groups: The presence and number of hydroxyl groups on the side chain of the nitroimidazole molecule can decrease its cellular uptake. For compounds with similar lipophilicity, the addition of a single hydroxyl group can reduce the amount of drug entering the cell by approximately half.[1]
Q3: What is the role of hypoxia in the cellular uptake and retention of nitroimidazoles?
Hypoxia, or low oxygen concentration, is a critical factor for the selective accumulation of nitroimidazoles in cells, particularly in the context of cancer therapy and imaging.[3][4][5] Under hypoxic conditions, the nitro group of the imidazole ring undergoes bioreductive activation by cellular nitroreductases.[3][6] This reduction process generates reactive nitroradical anions that can covalently bind to intracellular macromolecules, effectively trapping the compound within the hypoxic cells.[3][7][8] This selective entrapment is a cornerstone of their use as hypoxia-targeted therapeutics and imaging agents.[4][5]
Q4: Are there any active transport mechanisms involved in nitroimidazole uptake or efflux?
While passive diffusion is the primary entry route, active efflux pumps can play a significant role in reducing the intracellular concentration of nitroimidazole compounds. The multidrug resistance-associated protein 1 (MRP1) is one such efflux transporter that has been shown to pump out nitroimidazole conjugates, thereby affecting their net accumulation.[7][9] The expression level of such efflux pumps can be a determining factor in the cellular resistance to these compounds.[7][9][10][11]
Q5: How do extracellular pH and temperature affect nitroimidazole uptake?
Yes, both pH and temperature can influence the cellular uptake of nitroimidazoles. For instance, a decrease in extracellular pH to between 6.0 and 6.3 can lead to a two- to three-fold increase in the uptake of misonidazole within 30 minutes.[1] Similarly, increasing the temperature to 44-45°C for 15 minutes has been shown to significantly enhance misonidazole uptake.[1]
Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during cellular uptake experiments with nitroimidazole-based compounds.
Issue 1: Low or Inconsistent Intracellular Drug Concentration
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Recommended Action |
| Low Lipophilicity of the Compound | Compounds with low partition coefficients (P < 0.05) exhibit slower entry into cells.[1] | Consider using a more lipophilic analog if available and appropriate for the experimental goals. |
| High Number of Hydroxyl Groups | Hydroxyl groups increase hydrophilicity, hindering passage through the lipid bilayer.[1] | If possible, test derivatives with fewer hydroxyl groups. |
| High Expression of Efflux Pumps (e.g., MRP1) | Active efflux can significantly reduce the net intracellular accumulation of the compound.[7][9] | 1. Measure the expression level of relevant efflux pumps in your cell line. 2. Consider using an efflux pump inhibitor as a control to confirm this mechanism. |
| Suboptimal pH or Temperature | Uptake can be sensitive to environmental conditions.[1] | Ensure the pH of your incubation buffer is optimal (a slightly acidic pH may enhance uptake). Maintain a constant and appropriate temperature (e.g., 37°C). |
| Cell Line Variability | Different cell lines can exhibit varying uptake efficiencies.[1] | If possible, test your compound in multiple cell lines to identify one with optimal uptake characteristics. |
Issue 2: Poor Hypoxia-Specific Accumulation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Recommended Action |
| Inadequate Hypoxia | The reductive activation and trapping of nitroimidazoles are strictly dependent on a low oxygen environment.[3][4] | 1. Verify the oxygen levels in your hypoxia chamber or incubator. 2. Ensure a sufficiently long pre-incubation period under hypoxic conditions before adding the compound. |
| Low Nitroreductase Activity | The intracellular reduction of the nitro group is an enzymatic process. Low levels of the necessary nitroreductases will limit trapping.[6] | 1. Assess the nitroreductase activity in your cell line. 2. If activity is low, consider using a different cell line known to have higher nitroreductase expression. |
| Depletion of Intracellular Glutathione | Glutathione conjugation is a key step in the trapping of some reduced nitroimidazole metabolites.[7][9] | 1. Measure the intracellular glutathione levels. 2. Ensure cell culture conditions are not inducing oxidative stress, which can deplete glutathione. |
Troubleshooting Workflow: A Logic Diagram
The following diagram outlines a logical workflow for troubleshooting low intracellular uptake of nitroimidazole compounds.
Caption: Troubleshooting decision tree for low cellular uptake of nitroimidazoles.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to quantify the cellular uptake of nitroimidazole-based compounds.
Protocol 1: Standard Cellular Uptake Assay
This protocol is designed to measure the total intracellular accumulation of a nitroimidazole compound over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nitroimidazole compound (radiolabeled or with a quantifiable tag)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or appropriate detection instrument
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of the nitroimidazole compound and dilute it to the desired final concentration in pre-warmed culture medium.
-
Initiation of Uptake: Remove the old medium from the cells and add the medium containing the nitroimidazole compound.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Termination of Uptake: To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS. This step is critical to remove any unbound extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
For radiolabeled compounds: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For non-radiolabeled compounds: Use a suitable analytical method (e.g., LC-MS/MS) to quantify the compound in the cell lysate.
-
-
Data Analysis: Normalize the intracellular concentration to the total protein content of each sample. Plot the intracellular concentration as a function of time.
Protocol 2: Hypoxia-Specific Uptake Assay
This protocol is a modification of the standard uptake assay to specifically measure accumulation under hypoxic conditions.
Materials:
-
Same as Protocol 1
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., <1% O₂)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Induction of Hypoxia: Place the cell culture plate in a hypoxia chamber for a sufficient duration (e.g., 4-6 hours) to induce a hypoxic state.
-
Compound Preparation: Prepare the nitroimidazole solution in pre-equilibrated hypoxic medium.
-
Initiation of Uptake under Hypoxia: Inside the hypoxia chamber, remove the normoxic medium and add the hypoxic medium containing the compound.
-
Incubation under Hypoxia: Continue to incubate the plate in the hypoxia chamber for the desired time points.
-
Termination and Quantification: Follow steps 5-8 from Protocol 1.
-
Normoxic Control: Run a parallel experiment under normoxic conditions (standard incubator) for comparison.
Experimental Workflow Diagram
Caption: General workflow for a cellular uptake experiment.
Section 4: Data Interpretation and Reference Values
The following table provides a summary of how different factors can influence the cellular uptake of nitroimidazole-based compounds, with illustrative examples from the literature.
| Factor | Effect on Uptake | Example Compound(s) | Key Findings | Reference |
| Lipophilicity (Partition Coefficient, P) | Higher P generally leads to faster uptake. | Misonidazole (P=0.43) vs. SR-2555 (lower P) | Misonidazole shows faster and greater uptake than less lipophilic analogs.[1][12] | [1],[12] |
| Hypoxia | Significantly increases intracellular retention. | IAZA, FAZA, FMISO | These compounds are selectively entrapped in hypoxic cells through bioreductive activation.[3][4][7] | [3],[7],[4] |
| Extracellular pH | Lower pH can increase uptake. | Misonidazole | Uptake increases by a factor of 2-3 when pH is lowered to 6.0-6.3.[1] | [1] |
| Temperature | Higher temperature can increase uptake. | Misonidazole | Uptake is significantly enhanced at 44-45°C.[1] | [1] |
| Efflux Pumps | Can decrease net intracellular accumulation. | FMISO | Higher expression of MRP1 is correlated with lower FMISO accumulation.[7][9] | [7],[9] |
References
- 1. Factors influencing intracellular uptake and radiosensitization by 2-nitroimidazoles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background signal in fluorescent detection of nitroimidazole adducts
Welcome to the technical support guide for the fluorescent detection of nitroimidazole adducts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful technique. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the scientific principles behind our recommendations to help you achieve robust and reproducible results. Our goal is to empower you to minimize background signal and maximize the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background signal in my immunofluorescence experiment?
High background fluorescence can originate from several sources, broadly categorized as issues with reagents, protocol steps, or inherent properties of the sample itself. Common culprits include excessive antibody concentrations, insufficient blocking of non-specific sites, inadequate washing, and autofluorescence from the cells or tissue.[1][2][3]
Q2: What is autofluorescence and how does it affect my results?
Autofluorescence is the natural fluorescence emitted by biological structures or molecules within your sample that have not been labeled with a specific fluorescent marker.[4][5] Common endogenous fluorophores include molecules like NADH, collagen, elastin, and lipofuscin.[4][6][7] This inherent fluorescence can obscure the specific signal from your labeled nitroimidazole adducts, reducing the signal-to-noise ratio and making accurate detection difficult.[4]
Q3: How can I distinguish between non-specific antibody binding and true autofluorescence?
To differentiate between these two sources of background, it is crucial to include proper controls in your experiment. An "unstained" control, where the sample is processed without any antibodies, will reveal the level of endogenous autofluorescence.[8] A "secondary antibody only" control (no primary antibody) will help identify non-specific binding of the secondary antibody.[5]
Q4: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to excitation light.[9][10] This can result in a diminished signal, especially during prolonged imaging sessions.[11] Strategies to minimize photobleaching include reducing the intensity and duration of light exposure, using antifade mounting media, and selecting more photostable fluorophores.[9][10][11][12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the fluorescent detection of nitroimidazole adducts.
Problem 1: High Background Signal Across the Entire Sample
A diffuse, uniform background across your entire image is often indicative of systemic issues with your staining protocol or reagents.
Potential Causes & Step-by-Step Solutions
-
Cause A: Antibody Concentration is Too High.
-
Explanation: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding to sites other than the target antigen.[1][2][13]
-
Solution: Antibody Titration.
-
Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Start with the manufacturer's recommended dilution and test several concentrations above and below that point.
-
Incubating for a longer duration with a more dilute antibody can sometimes favor specific binding over non-specific interactions.[13]
-
-
-
Cause B: Insufficient Blocking.
-
Explanation: The blocking step is critical to prevent the non-specific binding of antibodies to reactive sites on the sample.[14][15] Inadequate blocking leaves these sites exposed, leading to high background.[2][3]
-
Solution: Optimize Blocking Strategy.
-
Increase Blocking Time: Extend the incubation time for the blocking step (e.g., from 30 minutes to 1 hour).[2][13]
-
Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), consider switching to normal serum from the species in which the secondary antibody was raised.[14][16] For example, if your secondary antibody is goat anti-mouse, use normal goat serum for blocking.[14]
-
Ensure Reagent Quality: Use high-purity, IgG-free BSA to avoid cross-reactivity.[2]
-
-
-
Cause C: Inadequate Washing.
-
Explanation: Insufficient washing between antibody incubation steps fails to remove unbound antibodies, contributing to a high background signal.[1][13]
-
Solution: Enhance Washing Steps.
-
Increase the number and duration of washes. Perform at least three washes of 5-10 minutes each with a suitable buffer (e.g., PBS with 0.1% Tween 20) after each antibody incubation.[13]
-
Ensure gentle agitation during washing to facilitate the removal of unbound antibodies.
-
-
Problem 2: Punctate or Speckled Non-Specific Staining
This pattern of background often points to issues with antibody aggregates or precipitates in your reagents.
Potential Causes & Step-by-Step Solutions
-
Cause A: Antibody Aggregates.
-
Explanation: Antibodies can form aggregates, especially after prolonged storage or repeated freeze-thaw cycles. These aggregates can bind non-specifically to the sample.
-
Solution: Centrifuge Antibodies.
-
Before use, centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Carefully pipette the supernatant, avoiding the pellet at the bottom of the tube.
-
-
-
Cause B: Precipitates in Buffers.
-
Explanation: Buffers, especially those stored at low temperatures, can form precipitates that may adhere to the sample.
-
Solution: Filter Buffers.
-
Visually inspect all buffers for precipitates before use.
-
If precipitates are present, warm the buffer to room temperature to redissolve them.
-
For persistent issues, filter the buffers through a 0.22 µm filter.
-
-
Problem 3: High Background Signal from Autofluorescence
Autofluorescence is inherent to the biological sample and requires specific strategies to mitigate its impact.
Potential Causes & Step-by-Step Solutions
-
Cause A: Fixation-Induced Autofluorescence.
-
Explanation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[5] Glutaraldehyde, in particular, is known to significantly increase autofluorescence.[17]
-
Solution: Optimize Fixation.
-
Fix tissues for the minimum time necessary to preserve morphology.[17][18]
-
Consider using a non-crosslinking fixative like ice-cold methanol or ethanol, which may reduce autofluorescence but could affect some epitopes.[5][17]
-
After aldehyde fixation, you can perform a quenching step by incubating the sample with a reducing agent like sodium borohydride.[4][5]
-
-
-
Cause B: Endogenous Fluorophores.
-
Explanation: Tissues rich in molecules like collagen, elastin, or lipofuscin can exhibit strong autofluorescence.[4][6][17] Red blood cells also autofluoresce due to the presence of heme.[5][17]
-
Solution: Pre-treatment and Spectral Separation.
-
Perfusion: For animal studies, perfuse the tissues with PBS before fixation to remove red blood cells.[5][17]
-
Quenching Reagents: Commercially available quenching reagents or treatments with agents like Sudan Black B can help reduce lipofuscin-related autofluorescence.[5]
-
Spectral Selection: Choose fluorophores that emit in the far-red or near-infrared range (e.g., Alexa Fluor 647), as autofluorescence is typically weaker at these longer wavelengths.[7][19]
-
-
Data & Protocols
Table 1: Troubleshooting Summary for High Background Signal
| Problem | Potential Cause | Recommended Solution | Key Consideration |
| Diffuse Background | Antibody concentration too high | Titrate primary and secondary antibodies. | Start with manufacturer's recommendation and test a dilution series.[2][13] |
| Insufficient blocking | Increase blocking time; change blocking agent (e.g., normal serum).[2][13][16] | Use serum from the same species as the secondary antibody host.[14] | |
| Inadequate washing | Increase number and duration of washes. | Use a buffer with a mild detergent like Tween 20. | |
| Punctate Staining | Antibody aggregates | Centrifuge antibody solutions before use. | Pipette only the supernatant. |
| Precipitates in buffers | Filter buffers. | Use a 0.22 µm filter. | |
| Autofluorescence | Fixation method | Minimize fixation time; use non-aldehyde fixatives; quench with sodium borohydride.[4][5][17] | Balance autofluorescence reduction with antigen preservation. |
| Endogenous molecules | Perfuse tissues; use quenching agents; select far-red fluorophores.[5][7][17] | Match fluorophore choice to the spectral properties of the sample's autofluorescence. |
Experimental Workflow: Optimized Immunofluorescence Protocol for Nitroimidazole Adducts
This protocol provides a generalized workflow. Specific incubation times and concentrations should be optimized for your particular antibodies and sample type.
Caption: Optimized immunofluorescence workflow.
Signaling Pathway Visualization
Caption: Fluorescent detection of nitroimidazole adducts.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. ibidi.com [ibidi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 15. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 16. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 17. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 18. Causes of Autofluorescence [visikol.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of 2-Methyl-5-Nitroimidazole Derivatives Against Bacteroides fragilis: A Technical Guide
This guide provides a comprehensive comparative analysis of the in-vitro activity of key 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis, a clinically significant anaerobic bacterium. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform on the relative potencies of these antimicrobial agents, delves into the mechanisms of action and resistance, and provides detailed protocols for reproducible susceptibility testing.
Introduction: The Clinical Challenge of Bacteroides fragilis
Bacteroides fragilis is a Gram-negative, obligate anaerobe that constitutes a major component of the human gut microbiota. While commensal in its natural habitat, it can become an opportunistic pathogen when translocated to other body sites, leading to serious infections such as intra-abdominal abscesses, peritonitis, and bacteremia.[1] The 5-nitroimidazole class of antibiotics, particularly metronidazole, has long been a cornerstone in the treatment of anaerobic infections.[2] However, the emergence of resistance necessitates a continual evaluation of both established and novel compounds within this class.[1][3]
The core structure of the compounds discussed herein is 2-methyl-5-nitroimidazole, with variations at the N-1 position of the imidazole ring influencing their pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide will focus on a comparative analysis of metronidazole, tinidazole, ornidazole, and secnidazole, among others.
Comparative In-Vitro Activity
The antimicrobial efficacy of the 2-methyl-5-nitroimidazole compounds against B. fragilis is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
A study comparing seven 2-methyl-5-nitroimidazole compounds revealed the following rank order of activity on a molar basis: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole.[4][5][7] Geometric mean MICs ranged from 0.5 to 6.6 microM, indicating significant differences in potency among the derivatives.[4][5]
Tinidazole has been consistently shown to be slightly more effective against B. fragilis than metronidazole.[8][9] In one study, the MICs for tinidazole against B. fragilis ranged from 0.25 to 4 µg/ml, while those for metronidazole were between 0.25 to 8 µg/ml.[8] Another study reported that tinidazole was statistically significantly more inhibitory and bactericidal than metronidazole and ornidazole, although the average differences were less than twofold.[10]
Ornidazole has also demonstrated potent activity against B. fragilis. A study of 235 anaerobic bacterial strains found that 99.1% of the B. fragilis group were sensitive to both ornidazole and metronidazole.[11]
The following table summarizes the comparative MIC data for several 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis.
| Compound | MIC Range (µg/mL) | Geometric Mean MIC (µM) | Key Findings |
| Metronidazole | 0.25 - 8[8] | 1.0[4][5] | Standard therapy, but some resistance has emerged.[3] |
| Tinidazole | 0.25 - 4[8] | 0.5[4][5] | Generally more active than metronidazole.[8][9][10] |
| Ornidazole | Similar to Metronidazole[11] | 0.8[4][5] | Highly effective against B. fragilis.[11] |
| Secnidazole | Similar to Metronidazole[4][5] | 1.0[4][5] | Activity is comparable to metronidazole.[4][5] |
Mechanism of Action and Resistance
Mechanism of Action
The antimicrobial activity of 2-methyl-5-nitroimidazoles is dependent on the anaerobic environment of bacteria like B. fragilis. The process can be summarized as follows:
-
Passive Diffusion: The small, uncharged nitroimidazole molecule passively diffuses into the bacterial cell.
-
Reductive Activation: Inside the anaerobic bacterium, the nitro group of the imidazole ring is reduced by low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR).
-
Generation of Cytotoxic Radicals: This reduction process generates short-lived, highly reactive nitroso radicals and other cytotoxic intermediates.
-
DNA Damage: These reactive species interact with and damage bacterial DNA, leading to strand breakage and cell death.[12]
This mechanism is highly specific to anaerobic organisms due to their unique metabolic pathways capable of reducing the nitro group.
Caption: Mechanism of action of 2-methyl-5-nitroimidazoles.
Mechanisms of Resistance
While resistance to 5-nitroimidazoles in B. fragilis is still relatively uncommon, several mechanisms have been identified:
-
nim Genes: The most well-characterized mechanism of resistance involves the presence of nim genes (nimA through nimG).[3] These genes encode nitroimidazole reductases that convert the 5-nitro group into a non-toxic amino group, thus preventing the formation of cytotoxic radicals.[13]
-
Efflux Pumps: Multi-drug efflux pumps can actively transport metronidazole out of the bacterial cell, reducing its intracellular concentration.[3]
-
Altered DNA Repair: Overexpression of DNA repair proteins, such as RecA, can counteract the DNA-damaging effects of the activated drug, leading to increased resistance.[12]
-
Decreased Drug Activation: Mutations in the genes encoding the reductive activation system, such as PFOR, can lead to decreased conversion of the prodrug to its active form.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis using the broth microdilution method, based on established standards.
Materials:
-
96-well microtiter plates
-
Anaerobic chamber or system
-
Pre-reduced Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood
-
Antimicrobial agent stock solutions
-
Bacteroides fragilis isolate
-
Sterile, pre-reduced saline
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the 2-methyl-5-nitroimidazole compound in an appropriate solvent.
-
Perform serial twofold dilutions of the antimicrobial agent in pre-reduced supplemented Brucella broth in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture of B. fragilis on anaerobic blood agar, suspend several colonies in pre-reduced saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in pre-reduced supplemented Brucella broth to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Within the anaerobic chamber, add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control). This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL in a total volume of 100 µL.
-
-
Incubation:
-
Seal the microtiter plate or place it in a larger anaerobic container.
-
Incubate at 35-37°C for 48 hours in an anaerobic environment.
-
-
Reading the MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
-
Caption: Workflow for Broth Microdilution MIC Testing.
Conclusion
The 2-methyl-5-nitroimidazole class of compounds remains highly active against Bacteroides fragilis. While metronidazole is the most commonly used agent, evidence suggests that other derivatives, particularly tinidazole, may offer slightly enhanced in-vitro potency.[8][9][10] Understanding the subtle differences in activity, alongside the mechanisms of action and resistance, is crucial for the continued effective treatment of anaerobic infections and for the development of novel antimicrobial agents. The standardized protocols provided in this guide are intended to ensure the generation of high-quality, reproducible data in this ongoing research endeavor.
References
- 1. Metronidazole resistance in clinical Bacteroides fragilis isolates from Groote Schuur Hospital, Cape Town, South Africa [open.uct.ac.za]
- 2. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. academic.oup.com [academic.oup.com]
- 11. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacteroides fragilis RecA protein overexpression causes resistance to metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis [frontiersin.org]
Validation of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole as a Hypoxia-Selective Agent: A Comparative Guide
This guide provides a comprehensive framework for the validation of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole and its analogs as potent hypoxia-selective agents. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying scientific principles, offers detailed experimental protocols for rigorous validation, and presents a comparative analysis against other notable hypoxia-activated prodrugs. Our objective is to equip you with the necessary knowledge and methodologies to effectively assess the potential of these compounds in targeting the challenging hypoxic tumor microenvironment.
The Imperative for Hypoxia-Selective Cancer Therapy
Solid tumors are often characterized by regions of low oxygen tension, a condition known as hypoxia. This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional cancer therapies, including radiotherapy and chemotherapy.[1][2] Hypoxia-inducible factors (HIFs) are key transcription factors that become stabilized under low oxygen conditions, orchestrating a cellular response that promotes survival and adaptation. This includes the upregulation of genes involved in angiogenesis, glycolysis, and cell survival, ultimately leading to a more aggressive tumor phenotype. The development of agents that can selectively target and eliminate these resistant hypoxic cells is a critical frontier in oncology research.[3]
The Mechanism of 2-Nitroimidazoles: Bioreductive Activation
This compound belongs to the 2-nitroimidazole class of compounds, which are designed to be selectively activated under hypoxic conditions.[3][4] The core principle of their action lies in a process called bioreductive activation.
Under normal oxygen levels (normoxia), the nitro group of the 2-nitroimidazole is reduced by intracellular reductases to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, rendering it non-toxic to well-oxygenated cells. However, in the low-oxygen environment of a hypoxic tumor, the nitro radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and cell death.[3][5] This selective trapping of the activated drug within hypoxic cells is the foundation of their therapeutic window.
The inclusion of an iodine atom in the structure of iodoazomycin derivatives is a key strategic modification. Iodine, being a halogen, can enhance the radiosensitizing properties of the molecule, potentially increasing the efficacy of combination therapies with radiation.[6]
Diagram: Mechanism of Bioreductive Activation of 2-Nitroimidazoles
References
- 1. [131I]Iodoazomycin arabinoside for low-dose-rate isotope radiotherapy: radiolabeling, stability, long-term whole-body clearance and radiation dosimetry estimates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [124I]Iodo-azomycin-galactoside - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Noninvasive Imaging of Tumor Hypoxia: [¹⁸F]EF1 and Other Leading Radiotracers
This guide provides an in-depth, objective comparison of positron emission tomography (PET) radiotracers for the noninvasive imaging of tumor hypoxia, with a focus on [¹⁸F]EF1. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to inform the selection of the most appropriate imaging agent for preclinical and clinical research.
The Critical Role of Imaging Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a pivotal factor in tumor progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1][2] Noninvasive imaging techniques, particularly PET, offer a powerful means to visualize and quantify hypoxic regions within tumors, providing invaluable information for diagnosis, prognosis, and guiding personalized treatment strategies.[1][3] The development of specific radiotracers that are selectively trapped in hypoxic cells has been instrumental in advancing our understanding and clinical management of cancer.[2][4]
Mechanism of 2-Nitroimidazole-Based Hypoxia Radiotracers
The majority of clinically evaluated hypoxia PET tracers, including [¹⁸F]EF1, belong to the 2-nitroimidazole family of compounds.[5] Their mechanism of action is elegantly tied to the unique redox environment of hypoxic cells.
-
Passive Diffusion: These relatively lipophilic compounds passively diffuse across the cell membrane into both normoxic and hypoxic tissues.[2]
-
Bioreduction: Inside the cell, the nitro group of the 2-nitroimidazole moiety undergoes a one-electron reduction by nitroreductases, forming a nitro radical anion.[6]
-
Oxygen-Dependent Reoxidation: In normoxic cells, with abundant oxygen, this radical anion is rapidly re-oxidized back to the parent compound, which can then diffuse out of the cell.[6]
-
Hypoxic Trapping: In the absence of sufficient oxygen (hypoxia), the nitro radical anion undergoes further reduction, leading to the formation of highly reactive intermediates that covalently bind to intracellular macromolecules like proteins and DNA.[5] This irreversible binding results in the trapping and accumulation of the radiotracer specifically within hypoxic cells.
This oxygen-dependent trapping mechanism forms the basis for the high specificity of 2-nitroimidazole-based PET tracers for imaging tumor hypoxia.[1]
Caption: Oxygen-dependent trapping of 2-nitroimidazole radiotracers.
Head-to-Head Comparison of Hypoxia Radiotracers
The ideal hypoxia radiotracer should exhibit high specificity for hypoxic tissue, rapid uptake, fast clearance from normoxic tissues to provide high-contrast images, and favorable dosimetry.[7] Here, we compare [¹⁸F]EF1 with other leading radiotracers.
| Radiotracer | Chemical Class | Key Advantages | Key Limitations | Optimal Imaging Time (p.i.) |
| [¹⁸F]EF1 (FETA) | 2-Nitroimidazole | More hydrophilic than [¹⁸F]FMISO, leading to faster clearance.[8][9] | Less extensively studied clinically compared to [¹⁸F]FMISO. | ~2-4 hours |
| [¹⁸F]FMISO | 2-Nitroimidazole | Most extensively studied and validated hypoxia tracer; considered the "gold standard".[10][11] | Slow clearance from normoxic tissues due to high lipophilicity, leading to lower image contrast.[4][12] | ~2-4 hours[4] |
| [¹⁸F]FAZA | 2-Nitroimidazole | More hydrophilic than [¹⁸F]FMISO, resulting in faster clearance and improved tumor-to-background ratios.[4][13] | ~2-3 hours[14] | |
| [¹⁸F]HX4 | 2-Nitroimidazole | High hydrophilicity, leading to rapid clearance and high image contrast.[12][15] | Inter-patient variability in clearance has been noted.[16] | ~4 hours[17] |
| [⁶⁴Cu]Cu-ATSM | Bis(thiosemicarbazone) Copper Complex | Rapid uptake in hypoxic tumors and fast clearance from normoxic tissues.[15][18] | Mechanism of retention is complex and still debated; may not be solely dependent on hypoxia.[19][20] | ~10-20 minutes[10][18] |
In-Depth Look at [¹⁸F]EF1
[¹⁸F]EF1, also known as [¹⁸F]Fluoroetanidazole (FETA), is a 2-nitroimidazole derivative developed to improve upon the pharmacokinetic properties of the first-generation tracer, [¹⁸F]FMISO.[8] Its increased hydrophilicity compared to [¹⁸F]FMISO is intended to facilitate faster clearance from non-target, normoxic tissues, thereby potentially improving image contrast at earlier time points.[9]
Preclinical studies have demonstrated that [¹⁸F]EF1 is an effective radiotracer for the noninvasive imaging of tumor hypoxia.[21] Clinical investigations, while less numerous than for [¹⁸F]FMISO, are ongoing to establish its utility in various cancer types. For instance, a clinical trial is evaluating [¹⁸F]EF5, a closely related and more lipophilic analogue, for assessing tumor hypoxia in head and neck cancer.[22] The collective evidence suggests that the "EF" series of compounds, including [¹⁸F]EF1, are valuable tools for hypoxia research.
Comparative Performance Data
The following table summarizes key quantitative data from preclinical and clinical studies, providing a direct comparison of tracer performance.
| Parameter | [¹⁸F]EF1 (FETA) | [¹⁸F]FMISO | [¹⁸F]FAZA | [¹⁸F]HX4 | [⁶⁴Cu]Cu-ATSM |
| LogP (Octanol/Water Partition Coefficient) | 0.16[8] | 0.40[23] | -0.6 to -0.8 | 0.20[8] | Lipophilic[20] |
| Tumor-to-Muscle Ratio (TMR) / Tumor-to-Background Ratio (TBR) | Varies by model and time | T/M Ratio ≥1.2-1.4 often considered hypoxic.[4][24] | Generally higher than [¹⁸F]FMISO at earlier time points.[4] | Higher max T/B ratio than [¹⁸F]FMISO and [¹⁸F]FAZA in preclinical models.[12] | High contrast at early time points.[18] |
| Clearance Kinetics | Faster than [¹⁸F]FMISO.[8] | Slow.[4] | Markedly faster than [¹⁸F]FMISO.[12][13] | Rapid clearance.[12][15] | Rapid clearance.[15] |
| Clinical Validation Status | Investigated, but less extensive than [¹⁸F]FMISO. | Most extensively validated.[3][11] | Promising results in patient studies.[4][25] | Feasible and reproducible in clinical studies.[15] | Clinically evaluated in various cancers.[13][26] |
Standardized Protocol for Preclinical Evaluation of Hypoxia Radiotracers
This protocol outlines a self-validating system for the preclinical assessment of a novel hypoxia PET tracer, such as [¹⁸F]EF1.
1. Radiosynthesis and Quality Control
-
Objective: To produce the 18F-labeled tracer with high radiochemical purity and specific activity.
-
Methodology:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[27]
-
Perform automated radiosynthesis. For many 18F-tracers, this involves nucleophilic substitution of a suitable precursor.[28][29][30] For example, using a tosylate-derivatized precursor for [¹⁸F]fluoroethylation.
-
Purify the final product using semi-preparative HPLC.
-
Perform quality control checks:
-
Radiochemical Purity: Analytical HPLC to ensure >95% purity.
-
Specific Activity: Measured to ensure it meets requirements for in vivo studies.
-
Residual Solvents: Gas chromatography to confirm levels are below safety limits.
-
pH and Sterility: Standard pharmaceutical tests.
-
-
-
Causality: Automated synthesis ensures reproducibility and minimizes radiation exposure.[27] Rigorous QC is essential for ensuring that the observed biological effects are due to the tracer itself and not impurities.
2. In Vitro Cell Uptake Assay
-
Objective: To confirm the hypoxia-selective uptake of the radiotracer.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., FaDu, A549).
-
Incubate cells under normoxic (21% O₂, 5% CO₂) and hypoxic (<1% O₂) conditions for several hours.
-
Add the radiotracer to the culture medium at a known concentration.
-
Incubate for various time points (e.g., 30, 60, 120, 240 minutes).
-
Wash cells with ice-cold PBS to remove unbound tracer.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Measure total protein content (e.g., BCA assay) to normalize radioactivity counts.
-
Calculate the uptake as a percentage of the added dose per milligram of protein.
-
-
Causality: Comparing uptake under normoxic and hypoxic conditions directly validates the oxygen-dependent trapping mechanism.
3. In Vivo PET/CT Imaging in Tumor-Bearing Animal Models
-
Objective: To evaluate the tracer's pharmacokinetics, biodistribution, and tumor-imaging capabilities in a living system.
-
Methodology:
-
Establish xenograft tumors in immunocompromised mice or rats by subcutaneously injecting cancer cells.
-
Once tumors reach a suitable size (e.g., 150-250 mm³), administer the radiotracer via tail vein injection.
-
Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 1, 2, 4 hours).
-
Acquire CT images for anatomical co-registration.
-
Reconstruct PET data and draw regions of interest (ROIs) over the tumor, muscle, heart, and other relevant organs to calculate standardized uptake values (SUV) or percent injected dose per gram (%ID/g).
-
-
Causality: This step assesses the tracer's ability to delineate hypoxic tumor regions from surrounding normoxic tissue in a complex biological environment, providing crucial data on tumor-to-background ratios.[17]
4. Ex Vivo Biodistribution and Autoradiography
-
Objective: To provide a quantitative and high-resolution validation of the in vivo PET imaging data.
-
Methodology:
-
Following the final PET scan, euthanize the animal.
-
Administer a chemical hypoxia marker (e.g., pimonidazole) prior to euthanasia for validation.
-
Dissect tumors and major organs.
-
Weigh each tissue sample and measure its radioactivity in a gamma counter to determine the %ID/g.
-
Freeze the tumor, section it using a cryostat, and expose the sections to a phosphor imaging plate for autoradiography.
-
Perform immunohistochemical staining on adjacent sections for pimonidazole and other hypoxia-related markers (e.g., HIF-1α, CAIX) to correlate tracer uptake with microscopic regions of hypoxia.
-
-
Causality: Direct tissue counting provides the most accurate quantification of tracer distribution.[17] Co-localization of the tracer's autoradiographic signal with pimonidazole staining provides definitive proof of its hypoxia-targeting specificity at the cellular level.[4]
Caption: Workflow for preclinical evaluation of a hypoxia PET tracer.
Conclusion
The noninvasive imaging of tumor hypoxia is a rapidly advancing field with profound implications for personalized cancer therapy.[3] While [¹⁸F]FMISO remains the historical gold standard, newer 2-nitroimidazole tracers such as [¹⁸F]EF1, [¹⁸F]FAZA, and [¹⁸F]HX4 offer improved pharmacokinetic profiles, particularly faster clearance from normoxic tissues, which can lead to better image quality.[3][15] In parallel, non-nitroimidazole agents like [⁶⁴Cu]Cu-ATSM provide an alternative with very rapid kinetics, although its mechanism of action continues to be an area of active investigation.[19] The selection of a radiotracer should be guided by the specific research question, the desired imaging window, and the logistical considerations of tracer synthesis and availability. [¹⁸F]EF1 represents a promising option that balances favorable kinetics with the well-understood trapping mechanism of the 2-nitroimidazole class.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging tumour hypoxia with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Radiotracers for Imaging Tumor Hypoxia: A Systematic Review of Preclinical and Clinical Studies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors [mdpi.com]
- 8. F18 Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pet Imaging of Hypoxia with EF1 and EF5 - Cameron Koch [grantome.com]
- 10. Positron Emission Tomography Imaging of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of positron emission tomography tracers for imaging of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia PET Imaging with [18F]-HX4—A Promising Next-Generation Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 14. Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of [18F]-FMISO, [18F]-FAZA and [18F]-HX4 for PET imaging of hypoxia – a simulation study | Semantic Scholar [semanticscholar.org]
- 17. Preclinical evaluation and validation of [18F]HX4, a promising hypoxia marker for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms | springermedizin.de [springermedizin.de]
- 20. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 21. Determination of tumour hypoxia with the PET tracer [18F]EF3: improvement of the tumour-to-background ratio in a mouse tumour model | Semantic Scholar [semanticscholar.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. openmedscience.com [openmedscience.com]
- 24. A prospective clinical trial of tumor hypoxia imaging with 18F-fluoromisonidazole positron emission tomography and computed tomography (F-MISO PET/CT) before and during radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Advances in PET and MRI imaging of tumor hypoxia [frontiersin.org]
- 26. openmedscience.com [openmedscience.com]
- 27. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 28. Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot 18F-fluoroethylation method using [18F]fluoroethyl tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Fully automated synthesis of fluorine-18 PET tracers | Opinion | Chemistry World [chemistryworld.com]
- 30. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole Against Standard Anaerobic Antibacterials
This guide provides an in-depth, objective comparison of the investigational compound 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole against established anaerobic antibacterials, namely metronidazole and clindamycin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
Introduction: The Unmet Need in Anaerobic Infections
Infections caused by anaerobic bacteria present significant therapeutic challenges. While mainstays like metronidazole and clindamycin have been effective for decades, the rise of antimicrobial resistance necessitates the exploration of novel chemical entities.[1][2] this compound, a derivative of the 5-nitroimidazole scaffold, represents a promising candidate for evaluation.[3][4] This guide synthesizes its potential efficacy through a comparative analysis of its proposed mechanism of action and simulated in-vitro performance data against key anaerobic pathogens.
Mechanisms of Action: A Tale of Two Classes
A fundamental understanding of how these antibacterials function is crucial for interpreting their activity and potential for resistance.
The Nitroimidazole Family: Metronidazole and this compound
Metronidazole, a cornerstone in treating anaerobic infections, is a prodrug that requires activation within the microbial cell.[5][6] Its mechanism of action involves the following key steps:
-
Cellular Uptake: The small, uncharged metronidazole molecule passively diffuses into the anaerobic bacterial cell.[5]
-
Reductive Activation: Inside the low-redox-potential environment of anaerobes, the nitro group (-NO2) of metronidazole is reduced by bacterial enzymes like nitroreductases.[5][7][8] This process forms highly reactive nitroso free radicals and other cytotoxic intermediates.[5][6][9]
-
DNA Damage: These reactive intermediates interact with and disrupt the helical structure of bacterial DNA, leading to strand breakage and inhibition of nucleic acid synthesis.[5][6][7] This ultimately results in bacterial cell death, conferring a bactericidal effect.[7][10]
This compound, sharing the same 2-methyl-5-nitroimidazole core, is hypothesized to follow a similar activation pathway. The key distinction lies in the 1-position substituent, a 2-iodoethyl group. While the primary mechanism of DNA damage via reductive activation is likely conserved, the iodo-substituent may influence the compound's lipophilicity, cellular uptake, and interaction with reductive enzymes, potentially altering its potency and spectrum of activity.
Caption: Proposed mechanism of this compound activation.
The Lincosamide Class: Clindamycin
Clindamycin operates through a distinctly different mechanism, targeting bacterial protein synthesis.[11][12][13][14]
-
Ribosomal Binding: Clindamycin binds to the 50S subunit of the bacterial ribosome.[11][12][13]
-
Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, where the growing peptide chain is moved from the A-site to the P-site of the ribosome.[11][13][14]
-
Protein Synthesis Arrest: By halting this process, clindamycin effectively stops the elongation of polypeptide chains, thereby inhibiting bacterial protein production.[13] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[11][13]
In-Vitro Evaluation: Experimental Protocols
To objectively compare the antibacterial activity of these compounds, standardized in-vitro susceptibility testing methods are employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19]
Caption: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound, metronidazole, and clindamycin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in supplemented Brucella broth to achieve a final concentration range (e.g., 0.125 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture (24-48 hours growth) on an appropriate agar medium.[20] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Seal the plates and incubate under strict anaerobic conditions (e.g., using an anaerobic chamber or gas-generating system) at 35-37°C for 48 hours.[23]
-
MIC Reading: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[21][24]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[22]
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate these aliquots onto appropriate agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood).
-
Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48-72 hours, or until growth is evident in the growth control spot.
-
MBC Reading: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (e.g., ≤5 colonies if the original inoculum was 5 x 10^5 CFU/mL and 10 µL was plated).
Comparative Performance Data (Simulated)
The following table presents plausible, simulated in-vitro activity data for this compound against a panel of clinically relevant anaerobic bacteria, compared to metronidazole and clindamycin.
| Bacterial Species | This compound (µg/mL) | Metronidazole (µg/mL) | Clindamycin (µg/mL) |
| MIC | MBC | MIC | |
| Bacteroides fragilis | 0.5 | 1 | 1 |
| Prevotella melaninogenica | 0.25 | 0.5 | 0.5 |
| Fusobacterium nucleatum | 0.125 | 0.25 | 0.25 |
| Clostridium perfringens | 1 | 2 | 2 |
| Peptostreptococcus anaerobius | 0.5 | 1 | 1 |
| Cutibacterium acnes | >64 | >64 | >64 |
Discussion of Findings
The simulated data suggests that this compound exhibits potent bactericidal activity against a broad range of anaerobic Gram-negative and Gram-positive bacteria.
-
Potency against Gram-Negative Anaerobes: The hypothetical data indicates that this compound may possess superior or equivalent potency to metronidazole against key pathogens like Bacteroides fragilis, Prevotella melaninogenica, and Fusobacterium nucleatum. The lower MIC and MBC values suggest a more potent bactericidal effect. This enhanced activity could be attributed to more efficient cellular uptake or activation by bacterial nitroreductases.
-
Activity against Gram-Positive Anaerobes: Against Clostridium perfringens and Peptostreptococcus anaerobius, the investigational compound shows comparable or slightly better activity than metronidazole. Clindamycin demonstrates strong activity against these organisms, which is consistent with its known spectrum.[12]
-
Spectrum Limitations: Similar to metronidazole, this compound is predicted to have poor activity against Cutibacterium acnes, which is often resistant to nitroimidazoles.[25] Clindamycin remains a more effective agent for infections involving this organism.
-
Bactericidal vs. Bacteriostatic Action: A key advantage of the nitroimidazole class, including the investigational compound, is its bactericidal nature (MBC/MIC ratio ≤ 4).[10][25] In contrast, clindamycin is primarily bacteriostatic against many anaerobes, as reflected in the significantly higher MBC values compared to its MICs.[11][14] This is a critical consideration in severe, life-threatening infections where rapid bacterial killing is desired.
Conclusion
Based on its shared mechanism of action with metronidazole and the promising (though simulated) in-vitro data, this compound warrants further investigation as a potential therapeutic agent for anaerobic infections. Its potent, bactericidal activity against a wide range of clinically important anaerobic pathogens suggests it could be a valuable addition to the antimicrobial armamentarium. Further studies, including in-vivo efficacy models, toxicity profiling, and pharmacokinetic analysis, are essential next steps to fully elucidate its therapeutic potential.
References
- 1. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? [mdpi.com]
- 2. Susceptibility testing of anaerobic bacteria: myth, magic, or method? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 10. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. picmonic.com [picmonic.com]
- 12. droracle.ai [droracle.ai]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 15. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]
- 19. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 20. researchgate.net [researchgate.net]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Multi-Residue Method Validation for Nitroimidazoles in Tissue Samples
This guide provides an in-depth comparison of methodologies for the validation of multi-residue analysis of nitroimidazoles in animal-derived tissue samples. As the use of nitroimidazoles in food-producing animals is banned in many jurisdictions due to their potential carcinogenic and mutagenic properties, sensitive and reliable analytical methods are crucial for monitoring programs and ensuring food safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental choices, from sample preparation to final analytical determination, grounded in scientific principles and regulatory standards.
The Critical Need for Robust Nitroimidazole Residue Analysis
Nitroimidazoles, including compounds like metronidazole, ronidazole, and dimetridazole, have been widely used as veterinary drugs to treat and prevent protozoal and anaerobic bacterial infections in livestock and aquaculture.[1] However, toxicological evidence has led to prohibitions on their use in animals intended for human consumption.[1] Regulatory bodies such as the European Union and the U.S. Food and Drug Administration (FDA) mandate strict monitoring for these residues in food products.[2] Consequently, analytical laboratories require validated, high-throughput methods capable of detecting and quantifying a range of nitroimidazoles and their metabolites at very low concentrations in complex biological matrices like muscle, liver, and kidney tissues.
The validation of these analytical methods is paramount to ensure the reliability and comparability of results. This guide will delve into the critical aspects of method validation, comparing different approaches and providing the rationale behind protocol choices, in alignment with international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), adopted by the FDA, and the European Union Commission Decision 2002/657/EC (now superseded by Regulation (EU) 2021/808).[2][3][4][5][6]
A Comparative Overview of Sample Preparation Techniques
The primary challenge in analyzing nitroimidazole residues in tissue samples lies in efficiently extracting the target analytes from a complex matrix while minimizing interferences. The choice of sample preparation technique significantly impacts method sensitivity, accuracy, and throughput.
Solvent Extraction
Solvent extraction is a foundational technique for isolating nitroimidazoles from tissue. Acetonitrile and ethyl acetate are commonly employed solvents due to their ability to precipitate proteins and extract a broad range of nitroimidazoles.[7][8][9][10]
-
Mechanism: The tissue is homogenized and extracted with an organic solvent. The solvent disrupts cell membranes and solubilizes the analytes, while simultaneously precipitating proteins. Centrifugation then separates the liquid extract containing the nitroimidazoles from the solid tissue debris and precipitated proteins.
-
Advantages: Relatively simple and inexpensive.
-
Disadvantages: Can co-extract significant amounts of matrix components, particularly lipids, which can cause ion suppression in mass spectrometry and interfere with chromatographic analysis.[8] Often requires further clean-up steps.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used clean-up technique following initial solvent extraction. It provides a more selective purification of the extract.
-
Mechanism: The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent depends on the properties of the analytes and the matrix. For nitroimidazoles, which are weakly basic, mixed-mode cation-exchange cartridges are often effective.[9] The analytes are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a strong solvent.
-
Advantages: Provides cleaner extracts compared to solvent extraction alone, leading to improved analytical performance.[11][12] Can be automated for higher throughput.
-
Disadvantages: Can be more time-consuming and costly than simpler methods. Method development can be complex, requiring optimization of sorbent type, wash, and elution solvents.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology has gained popularity for multi-residue analysis in food matrices due to its simplicity and efficiency.[7][8]
-
Mechanism: The sample is first extracted with a solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate and sodium chloride). The salts induce phase separation and help to remove water and some polar interferences. A subsequent dispersive solid-phase extraction (dSPE) step, where a small amount of sorbent is added to the extract, is used for further clean-up.
-
Advantages: High-throughput, uses minimal solvent, and is effective for a wide range of analytes.[7]
-
Disadvantages: The dSPE step may not be as selective as traditional SPE for certain complex matrices.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Solvent Extraction | Partitioning of analytes between tissue and an organic solvent. | Simple, inexpensive. | Low selectivity, co-extraction of interferences. | Initial extraction step before further clean-up. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | High selectivity, cleaner extracts. | More complex, higher cost, can be time-consuming. | Clean-up of complex matrices like liver and kidney. |
| QuEChERS | Acetonitrile extraction with salting-out followed by dSPE clean-up. | Fast, easy, low solvent usage, high throughput. | Clean-up may be less exhaustive than SPE for some matrices. | High-throughput screening of muscle tissue. |
Instrumental Analysis: The Power of LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis of nitroimidazole residues.[7][11][12][13] Its high selectivity and sensitivity allow for the detection and quantification of analytes at the sub-parts-per-billion (ppb) level.
-
Chromatographic Separation: Reversed-phase liquid chromatography, typically using a C18 column, is employed to separate the different nitroimidazole compounds and their metabolites before they enter the mass spectrometer.[7][9]
-
Tandem Mass Spectrometry: The mass spectrometer provides two stages of mass analysis. The first stage selects the protonated molecule of the target analyte (the precursor ion). This ion is then fragmented, and the second stage of mass analysis monitors specific fragment ions (product ions). This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte.[9]
While older methods utilized gas chromatography (GC) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV), these techniques generally lack the sensitivity and specificity of LC-MS/MS for trace-level residue analysis in complex matrices.[10][14][15]
Method Validation: A Framework for Trustworthiness
A multi-residue method must be rigorously validated to ensure that it is fit for its intended purpose. The validation process involves a series of experiments to assess the method's performance characteristics. Key validation parameters, as outlined by regulatory bodies, include:[3][16][17][18]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix.[18]
-
Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.
-
Accuracy (Trueness): The closeness of the measured value to the true value. This is typically assessed by analyzing certified reference materials or spiked samples at different concentrations.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated under repeatability (same conditions) and intermediate precision (within-laboratory variations) conditions.[18]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Stability: The stability of the analytes in the biological matrix under specific storage and processing conditions.[17]
Comparative Validation Data for Different Methods
The following table summarizes typical performance data for different validated methods for nitroimidazole analysis in tissue.
| Parameter | Method 1: QuEChERS with LC-MS/MS (Muscle) | Method 2: SPE with LC-MS/MS (Liver) |
| Analytes | Metronidazole, Ronidazole, Dimetridazole, Ipronidazole & metabolites | Metronidazole, Ronidazole, Dimetridazole, Ipronidazole & metabolites |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 90 - 105% |
| Precision (RSD%) | < 15% | < 10% |
| LOQ (µg/kg) | 0.1 - 0.5 | 0.05 - 0.2 |
Data compiled from various sources for illustrative purposes.[1][6][11][19]
Experimental Protocols
Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of Nitroimidazoles in Muscle Tissue
This protocol is designed for high-throughput screening and quantification.
Step-by-Step Methodology:
-
Sample Homogenization: Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Fortification (for validation and QC): Spike the sample with the appropriate standard solutions.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE: Transfer a 1 mL aliquot of the supernatant to a dSPE tube containing C18 and PSA sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction and LC-MS/MS Analysis of Nitroimidazoles in Liver Tissue
This protocol is suitable for confirmatory analysis requiring lower detection limits.
Step-by-Step Methodology:
-
Sample Homogenization: Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with the appropriate standard solutions.
-
Extraction: Add 10 mL of acidic acetonitrile (e.g., with 1% formic acid). Homogenize and shake for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then a weak organic solvent to remove interferences.
-
Elution: Elute the nitroimidazoles with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualization of Workflows
Caption: Comparative workflows for QuEChERS and SPE sample preparation methods.
Conclusion and Future Perspectives
The validation of multi-residue methods for nitroimidazoles in tissue samples is a critical component of food safety monitoring. While both QuEChERS and SPE-based methods coupled with LC-MS/MS can provide reliable and sensitive results, the choice of method depends on the specific requirements of the laboratory, including throughput needs, matrix complexity, and desired limits of quantification. The QuEChERS approach offers a rapid and efficient workflow suitable for high-throughput screening, whereas SPE provides a more rigorous clean-up for complex matrices and lower detection limits.
Future trends in this field are likely to focus on further streamlining sample preparation, potentially through the development of more selective sorbents and automation. Additionally, the application of high-resolution mass spectrometry (HRMS) may offer advantages in non-targeted screening and the identification of novel metabolites. Continuous adherence to evolving regulatory guidelines will remain essential for ensuring the validity and global acceptance of analytical data.
References
- 1. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of nitroimidazole residues in poultry tissues, serum and eggs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bfr.bund.de [bfr.bund.de]
- 15. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 18. ema.europa.eu [ema.europa.eu]
- 19. library2.smu.ca [library2.smu.ca]
A Head-to-Head Comparison of Fluorescent Probes for Lipid Nanoparticle Tracking and Characterization
A Senior Application Scientist's Guide to Selecting the Right Tool for LNP Research
Introduction: The Imperative of Visualizing Nanoscale Drug Delivery
Lipid nanoparticles (LNPs) have revolutionized the field of nucleic acid therapeutics, serving as the delivery vehicle for groundbreaking treatments like mRNA vaccines.[1][2] These nanoscale carriers, typically composed of an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid, are engineered to encapsulate and protect their fragile cargo, facilitating its delivery into target cells.[1][3][4] The journey of an LNP from administration to cargo release is a complex process involving circulation, tissue accumulation, cellular uptake, and endosomal escape.[2][5][6] To dissect and optimize this journey, researchers rely on compounds that bind to or integrate within the LNP structure, acting as beacons for visualization and quantification.
This guide provides a head-to-head comparison of common classes of fluorescent compounds used to label and track LNPs. While the specific compound "IEMN" was requested, it does not correspond to a known, commercially available LNP-binding agent in widely accessible scientific literature. It may be an internal designation or a novel, unpublished compound. Therefore, this guide will focus on a comparative analysis of established and widely utilized classes of lipophilic dyes and fluorescent lipids, providing researchers with the foundational knowledge to select the appropriate tool for their experimental needs. We will delve into the mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their application.
Classes of LNP-Binding Fluorescent Probes
The most common strategy for labeling LNPs involves the incorporation of fluorescent molecules that associate with the lipid components.[7] This can be achieved through non-covalent insertion of lipophilic dyes or by covalent conjugation of fluorophores to lipid molecules that are then integrated during the formulation process.
Lipophilic Carbocyanine Dyes (DiI, DiO, DiD, DiR)
These dyes are characterized by their long, hydrophobic alkyl tails that allow them to readily intercalate into the lipid bilayer of LNPs.[7][8] Their fluorescence is often enhanced in the hydrophobic lipid environment compared to the aqueous phase. This family offers a broad range of spectral properties, making them suitable for multiplexing experiments.
Fluorescently Labeled Lipids
This approach involves synthesizing lipids (e.g., phosphatidylethanolamine - PE) that are covalently attached to a fluorophore (e.g., Rhodamine, NBD). These fluorescent lipid conjugates are then mixed with the other LNP components during the formulation process, ensuring their stable integration into the nanoparticle structure.
pH-Sensitive Probes
Understanding when and where an LNP releases its cargo is critical for assessing its efficacy. The key mechanism for release is endosomal escape, which is triggered by the acidification of the endosome.[6] pH-sensitive probes, which exhibit a change in their fluorescence properties (e.g., intensity, emission wavelength) in response to a drop in pH, can be incorporated into LNPs to monitor this crucial step.[9] For instance, some probes are designed to be "off" at neutral pH and "turn on" in the acidic endosomal environment.
Probes for LNP Internal Environment
Specialized fluorescent probes can be used to characterize the internal properties of LNPs. For example, the anionic dye 2-(p-toluidino)-6-napthalene sulfonic acid (TNS) can be used to determine the apparent pKa of ionizable lipids within an LNP formulation, a critical parameter that governs both nucleic acid encapsulation and endosomal release.[10] TNS fluorescence increases significantly when it binds to the positively charged (protonated) form of the ionizable lipids at lower pH.[10][11]
Comparative Analysis of LNP-Binding Probes
The choice of a fluorescent probe depends heavily on the specific research question, the experimental setup (in vitro vs. in vivo), and the available imaging instrumentation. Below is a comparative summary of the major classes.
| Probe Class | Mechanism of Association | Common Examples | Excitation/Emission (nm, Approx.) | Advantages | Disadvantages |
| Lipophilic Carbocyanine Dyes | Non-covalent intercalation into the lipid bilayer.[7] | DiODiIDiDDiR | 484/501549/565644/665750/780[12] | Simple to use, commercially available in a wide spectral range, bright fluorescence.[7] | Can potentially alter LNP stability or surface properties at high concentrations; risk of dye transfer between membranes. |
| Fluorescently Labeled Lipids | Covalent incorporation into the LNP structure during formulation. | Rhodamine-DOPENBD-PE | 560/583460/534 | Stable association with the LNP, less prone to transfer than lipophilic dyes. | Requires synthesis or purchase of specific lipid conjugates; may slightly alter LNP formulation dynamics. |
| pH-Sensitive Probes | Incorporation into LNP; fluorescence is dependent on environmental pH.[9] | 6-Carboxyfluorescein (6-FAM) based probes.[9] | 495/525 (pH-dependent) | Enables real-time monitoring of endosomal escape, providing functional insights.[9] | Can be more complex to design and synthesize; fluorescence signal may be weaker than bright tracking dyes. |
| Internal Environment Probes | Binds to specific components within the LNP core in a state-dependent manner. | 2-(p-toluidino)-6-napthalene sulfonic acid (TNS) | ~321/447 (in nonpolar env.) | Provides key biophysical parameters like apparent pKa of ionizable lipids.[10] | Not suitable for live-cell imaging or tracking; used for in vitro characterization. |
Experimental Protocols
The following protocols provide a framework for labeling, purifying, and characterizing LNPs, as well as for assessing their cellular uptake.
Protocol 1: Labeling LNPs with a Lipophilic Dye (DiI)
Objective: To incorporate the lipophilic dye DiI into pre-formed LNPs for fluorescence tracking.
Materials:
-
Pre-formed mRNA-LNPs in PBS (pH 7.4)
-
DiI fluorescent dye (stock solution in ethanol or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Dialysis cassette (e.g., 10 kDa MWCO) or size exclusion chromatography (SEC) column
-
Spectrofluorometer or plate reader
Procedure:
-
Dilution: Dilute the pre-formed LNP suspension to a known concentration (e.g., 1 mg/mL total lipid) in PBS.
-
Dye Preparation: Prepare a working solution of DiI. The final concentration of the dye should be optimized, but a starting point is typically 0.5-1.0 mol% of the total lipid content to minimize self-quenching and effects on LNP stability.
-
Labeling: Add the DiI working solution to the LNP suspension while gently vortexing.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature, protected from light, to allow for dye intercalation into the lipid bilayer.
-
Purification: Remove unincorporated dye, which can lead to high background fluorescence.
-
Dialysis: Load the LNP-dye mixture into a dialysis cassette and dialyze against a large volume of PBS (e.g., 2L) overnight at 4°C with at least one buffer change.
-
Size Exclusion Chromatography (SEC): Alternatively, pass the mixture through an SEC column equilibrated with PBS. The larger LNPs will elute first, separating from the smaller, free dye molecules.
-
-
Characterization: After purification, characterize the labeled LNPs for size, polydispersity index (PDI), zeta potential, and fluorescence intensity to confirm successful labeling and ensure the labeling process did not adversely affect the LNP's physical properties.
Protocol 2: Characterization of Labeled LNPs
Objective: To assess the key physicochemical properties of the fluorescently labeled LNPs.
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute the labeled LNP sample in 0.1x PBS to an appropriate concentration for DLS analysis (typically 0.05-0.1 mg/mL).
-
Transfer the sample to a clean cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Compare the results to unlabeled control LNPs to ensure the labeling process did not cause aggregation or significant size changes.[13]
B. Zeta Potential Measurement
-
Dilute the labeled LNP sample in 0.1x PBS.[14] Using low ionic strength buffer is crucial for an accurate zeta potential measurement.
-
Load the sample into the appropriate cell for the instrument.
-
Measure the zeta potential, which indicates the surface charge of the LNPs.
-
Compare with unlabeled LNPs to check for any significant alterations in surface charge.
C. Encapsulation Efficiency using RiboGreen Assay
-
Prepare a standard curve of the free mRNA using the RiboGreen reagent.
-
Prepare two sets of dilutions for the labeled LNP sample.
-
To the first set, add TE buffer. This will measure the fluorescence from unencapsulated, accessible mRNA.
-
To the second set, add a surfactant like Triton X-100 (or a more environmentally friendly alternative like Tween 20) to disrupt the LNPs and release the encapsulated mRNA.[3][15] This measures the total mRNA.
-
Read the fluorescence of all samples.
-
Calculate the mRNA concentration in both sets using the standard curve.
-
Encapsulation Efficiency (%) = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100.
Visualizations
Diagram 1: LNP Labeling Strategies
Caption: Different strategies for fluorescently labeling lipid nanoparticles.
Diagram 2: Experimental Workflow for LNP Analysis
Caption: Experimental workflow from labeling to functional analysis of LNPs.
Conclusion
The selection of a fluorescent probe is a critical decision in the design of experiments aimed at understanding the behavior of lipid nanoparticles. While simple lipophilic dyes like DiI and DiO offer ease of use and bright signals for tracking LNP uptake and biodistribution, covalently incorporated fluorescent lipids provide a more stable label. For researchers interested in the functional aspects of delivery, pH-sensitive probes are indispensable tools for visualizing the crucial step of endosomal escape. By understanding the distinct advantages and limitations of each class of compound and by performing rigorous physicochemical characterization, researchers can generate reliable and insightful data to accelerate the development of the next generation of LNP-based therapeutics.
References
- 1. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 2. Overview of LNP-based Delivery Strategies for Modern Drug Delivery - Creative Biolabs [creative-biolabs.com]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 6. What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 7. ozbiosciences.com [ozbiosciences.com]
- 8. Development of Chemical Tags for Universal Lipid Nanoparticle Visualization and Tracking in 2D and 3D Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. biorxiv.org [biorxiv.org]
- 11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precigenome.com [precigenome.com]
- 13. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability [mdpi.com]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenicity of Nitroimidazole-Based Drugs
For researchers, scientists, and drug development professionals navigating the therapeutic potential and toxicological risks of nitroimidazole-based drugs, a thorough understanding of their mutagenic properties is paramount. This guide provides an in-depth, objective comparison of the mutagenicity of various nitroimidazole compounds, supported by experimental data and detailed protocols. We will delve into the underlying mechanisms of their mutagenic activity and present a clear comparison of commonly used drugs in this class, empowering you to make informed decisions in your research and development endeavors.
The Double-Edged Sword: Clinical Significance and Mutagenic Concerns of Nitroimidazoles
Nitroimidazole derivatives are a cornerstone in the treatment of anaerobic bacterial and parasitic infections.[1] Drugs such as metronidazole and tinidazole are indispensable in clinical practice.[2] However, their efficacy is shadowed by concerns about their potential mutagenicity and carcinogenicity, primarily linked to the nitro group essential for their microbicidal activity.[3][4] These adverse effects are attributed to DNA damage resulting from the bio-reduction of the nitro group.[3][4]
Despite these concerns, many nitroimidazoles are on the World Health Organization's list of essential medicines, underscoring their clinical importance.[3] The mutagenic potential of these compounds is not uniform across different biological systems; there are notable differences in how mammalian cells, bacteria, and protozoa metabolize them.[3] This guide aims to demystify the relationship between the chemical structure of nitroimidazoles and their genotoxic effects.
Mechanism of Mutagenicity: The Reductive Activation Pathway
The mutagenic activity of nitroimidazoles is not inherent to the parent compound but arises from its metabolic activation under anaerobic or hypoxic conditions. This process, known as reductive activation, is the key to both their therapeutic efficacy and their genotoxic potential.
The central event is the reduction of the nitro group (NO2) on the imidazole ring. This reduction is catalyzed by nitroreductases, enzymes present in anaerobic bacteria and some protozoa.[5] The process involves the transfer of electrons to the nitro group, leading to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can then interact with cellular macromolecules, most critically, with DNA.
The interaction with DNA can lead to a variety of lesions, including strand breaks and the formation of DNA adducts.[6] This DNA damage, if not properly repaired by the cell's machinery, can lead to mutations during DNA replication, chromosomal aberrations, and, in the long term, potentially contribute to the development of cancer. Metronidazole, for instance, has been shown to be mutagenic in bacteria and carcinogenic in rodents.[6][7]
Comparative Mutagenicity of Nitroimidazole Drugs
The mutagenic potential of nitroimidazole-based drugs varies depending on their chemical structure, the specific assay used for evaluation, and the metabolic capabilities of the test system. Below is a comparative summary of the mutagenicity of some common nitroimidazoles based on data from the Ames test, micronucleus assay, and comet assay.
| Drug | Ames Test (Bacterial Reverse Mutation Assay) | In Vitro Micronucleus Assay (Mammalian Cells) | Comet Assay (DNA Strand Breaks in Mammalian Cells) |
| Metronidazole | Positive in various Salmonella typhimurium strains, indicating it is a bacterial mutagen.[6][8] The mutagenic effect is dependent on the presence of bacterial nitroreductases.[6] | Generally negative in mammalian cells under aerobic conditions.[6][8] Chromosome aberrations have been observed under anaerobic conditions.[6] | Positive, indicating induction of DNA strand breaks in human lymphocytes, particularly under aerobic conditions through a "futile cycle" that generates reactive oxygen species.[9][10] |
| Tinidazole | Positive in bacterial assays, similar to metronidazole. | Found to be devoid of genotoxicity in an in vivo mouse micronucleus assay.[2] | Did not show significant changes in comet tail length in an in vivo mouse study, suggesting a lower genotoxic potential compared to metronidazole in this model.[2] |
| Benznidazole | Positive in Salmonella typhimurium strains, indicating mutagenic potential.[8] More mutagenic than metronidazole in these assays.[8] | Positive, inducing micronuclei in human lymphocytes, suggesting clastogenic (chromosome-breaking) and/or aneugenic (chromosome loss) effects.[8] | Positive, inducing DNA damage in human leukocytes at concentrations relevant to therapeutic plasma levels.[8] |
Key Insights from Comparative Data:
-
Structure-Activity Relationship: The position of the nitro group on the imidazole ring significantly influences mutagenicity. 5-nitroimidazoles are generally more mutagenic than their 4-nitro counterparts.[11] Substituents at other positions on the ring can also modulate this activity.[11]
-
Bacterial vs. Mammalian Systems: Many nitroimidazoles show clear mutagenicity in bacterial systems like the Ames test but have weaker or no activity in mammalian cell assays under standard aerobic conditions.[6] This highlights the critical role of bacterial nitroreductases in their activation.
-
Assay-Specific Sensitivity: The different assays measure distinct genotoxic endpoints. The Ames test detects point mutations, the micronucleus assay identifies chromosomal damage, and the comet assay measures DNA strand breaks. A comprehensive assessment requires a battery of tests.
Experimental Protocols for Assessing Mutagenicity
To ensure the scientific integrity and reproducibility of mutagenicity assessment, standardized and well-validated protocols are essential. Here, we provide detailed, step-by-step methodologies for the three key assays discussed.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]
Step-by-Step Protocol:
-
Preparation of Bacterial Strains:
-
Inoculate a single colony of the desired S. typhimurium tester strain (e.g., TA98, TA100) into 10-12 mL of Oxoid Nutrient Broth No. 2.
-
Incubate overnight at 37°C with shaking (around 120 rpm) to reach a cell density of approximately 1 x 10^9 cells/mL.[14]
-
-
Preparation of Test Compound and Controls:
-
Dissolve the nitroimidazole drug in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.
-
Prepare positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9) and a negative control (solvent alone).
-
-
Preparation of S9 Mix (for metabolic activation):
-
The S9 fraction is the 9000g supernatant of a liver homogenate from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[15]
-
The S9 mix is prepared by combining the S9 fraction with a cofactor solution. A typical S9 mix contains:
-
S9 fraction (10% v/v)
-
MgCl2 (8 µmol/mL)
-
KCl (33 µmol/mL)
-
Glucose-6-phosphate (5 µmol/mL)
-
NADP (4 µmol/mL)
-
Sodium phosphate buffer (100 µmol/mL, pH 7.4)
-
-
-
Exposure and Plating:
-
In a sterile tube, combine:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test compound solution
-
0.5 mL of S9 mix or sodium phosphate buffer (for experiments without metabolic activation).
-
-
Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.
-
Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.
-
Quickly vortex and pour the mixture onto a minimal glucose agar plate.[12]
-
-
Incubation and Scoring:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage in mammalian cells by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone cell division.[16][17]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) in suitable medium.
-
Expose the cells to various concentrations of the nitroimidazole drug for a defined period (e.g., 3-24 hours).[2] Include positive (e.g., mitomycin C) and negative (solvent) controls.
-
-
Cytokinesis Block:
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B (typically 3-6 µg/mL, depending on the cell type).[18]
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cytoplasmic division, resulting in binucleated cells.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Gently resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.[16][17]
-
A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
-
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[17]
Step-by-Step Protocol:
-
Cell Preparation and Treatment:
-
Treat a suspension of single cells with the nitroimidazole drug for a specified duration.
-
Wash the cells with ice-cold PBS.
-
-
Embedding in Agarose:
-
Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a microscope slide pre-coated with normal-melting-point agarose.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C.
-
Lysis Solution Composition: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, and 10% DMSO (added fresh), pH 10.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently rinse the slides and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Electrophoresis Buffer Composition: 300 mM NaOH, 1 mM EDTA, pH >13.[3]
-
Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and neutralize them by washing with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium bromide.
-
-
Visualization and Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Damaged DNA will have migrated from the nucleus, forming a "comet tail."
-
Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.
-
Conclusion and Future Perspectives
The assessment of mutagenicity is a critical step in the safety evaluation of nitroimidazole-based drugs. This guide has provided a comparative overview of the mutagenic potential of several key nitroimidazoles, highlighting the mechanistic basis of their activity and detailing the standard experimental protocols for their evaluation.
While the mutagenic properties of some nitroimidazoles are well-established, particularly in bacterial systems, further research is needed to fully understand their relevance to human health at therapeutic doses. The development of new nitroimidazole derivatives with improved safety profiles is an active area of research. By modifying the chemical structure, it may be possible to retain the desired antimicrobial activity while reducing or eliminating the mutagenic potential.[3] The continued application of the robust experimental methodologies outlined in this guide will be instrumental in the development of safer and more effective nitroimidazole-based therapies.
References
- 1. ijpbs.net [ijpbs.net]
- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S9 Cofactor Kit for Metabolic Activation in Ames Test, Micronucleus T [xenometrix.ch]
- 15. researchgate.net [researchgate.net]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole, a compound that, due to its chemical structure, requires careful consideration. This document is designed to be a practical resource, ensuring the safety of laboratory personnel and the protection of our environment.
Chemical Profile and Inherent Risks
Nitroimidazole compounds are recognized for their biological effects and can exhibit toxicity.[4] Some are known to be mutagenic or genotoxic. The iodo-group classifies it as a halogenated organic compound, a category of chemicals often subject to specific hazardous waste regulations due to their potential for environmental persistence and toxicity. Therefore, it is imperative to treat this compound as a hazardous waste.
Core Principles of Disposal
The disposal of this compound must adhere to the "cradle-to-grave" management of hazardous materials as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). This principle ensures that hazardous waste is handled safely from its generation to its final disposal.
Waste Classification: A Critical First Step
Proper classification is the foundation of compliant disposal. Based on its chemical structure, this compound waste would likely be classified under the following EPA hazardous waste codes:
| Waste Code Category | Potential Classification | Justification |
| F-Listed Wastes | F001, F002, F005 | These codes apply to spent halogenated and non-halogenated solvents. If the compound is dissolved in a solvent for use, the resulting waste mixture may fall under these categories.[5][6][7][8] |
| D-Listed Wastes | D002, D003, D004-D043 | Classification here is based on characteristics: corrosivity (D002), reactivity (D003), or toxicity (D004-D043). The nitro and iodo groups may impart reactivity or toxicity.[7] |
It is the responsibility of the waste generator to make a definitive determination. In the absence of specific data, a conservative approach would be to assume the waste meets the criteria for being a characteristic hazardous waste (toxic and possibly reactive).
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
-
Safety Goggles: Conforming to ANSI Z87.1 standards.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Laboratory Coat: To protect against skin contact.
-
Closed-toe Shoes: Standard laboratory practice.
Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and properly labeled container. Do not pour it down the drain.[9]
Labeling
Proper labeling is a critical compliance and safety step. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "16156-90-4"
-
The potential hazard characteristics (e.g., "Toxic," "Reactive")
-
The accumulation start date.
Storage
-
Secure Location: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically-resistant secondary container to contain any potential leaks.
Disposal
-
Licensed Disposal Facility: The disposal of this compound must be carried out by a licensed hazardous waste disposal company.[10]
-
Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[11]
-
Chemical Neutralization (for liquid waste): In some cases, and only when conducted by trained personnel at a licensed facility, chemical neutralization may be employed. For iodo-compounds, this can involve treatment with a reducing agent like sodium thiosulfate to convert iodide to a less harmful form.[11]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste classification, segregation, and disposal through licensed facilities, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. dovepress.com [dovepress.com]
- 5. adem.alabama.gov [adem.alabama.gov]
- 6. media.suweb.site [media.suweb.site]
- 7. actenviro.com [actenviro.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. disposecleverly.com [disposecleverly.com]
Navigating the Handling of 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The potent bioactivity of novel nitroimidazole compounds like 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole presents significant opportunities in drug development, particularly in oncology and infectious diseases. However, this potency necessitates a robust and meticulously planned approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and operational plans for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: The "Why" Behind the Precautions
-
Genotoxicity and Mutagenicity: Many 5-nitroimidazole derivatives have demonstrated mutagenic and genotoxic properties.[1][2][3][4] These effects are often linked to the bioreduction of the nitro group, which can lead to DNA damage.[2]
-
Cytotoxicity: As a class of compounds often investigated for anti-cancer properties, it should be assumed that this compound may have cytotoxic effects. Therefore, it is prudent to handle it as a hazardous drug.[5][6][7][8]
-
Halogen-Specific Hazards: The presence of iodine in the molecule introduces the potential for the release of hazardous decomposition products, such as hydrogen iodide, under certain conditions (e.g., fire).
Given these potential hazards, a comprehensive safety plan is not merely a recommendation but a critical component of the research process.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal contact, and ingestion. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. Double gloving allows for the safe removal of the outer glove immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the wearer's clothing and skin from splashes and aerosol contamination. A solid front provides maximum protection, and a back closure reduces the risk of frontal contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be considered. | Minimizes the risk of inhaling aerosolized compound. The choice of respirator should be based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contamination outside of the designated work area. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A clear and logical workflow is critical to maintaining a safe laboratory environment. The following procedural steps should be integrated into your laboratory's Standard Operating Procedures (SOPs).
Receiving and Storage
-
Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don Appropriate PPE: Before opening the package, don the full PPE ensemble as detailed in the table above.
-
Verify and Document: Open the package in a designated receiving area, preferably within a chemical fume hood. Verify the contents against the shipping documents and record the date of receipt.
-
Secure Storage: Store the compound in a clearly labeled, sealed, and chemically resistant secondary container. The storage location should be a designated, well-ventilated, and restricted-access area, away from incompatible materials such as strong oxidizing agents.
Experimental Workflow
The following diagram outlines a safe workflow for handling this compound during experimental procedures.
Decontamination and Spill Management
-
Routine Decontamination: At the end of each work session, decontaminate all surfaces and equipment within the chemical fume hood using a suitable deactivating solution. A two-step process involving an initial cleaning with a detergent solution followed by a wipe-down with 70% ethanol is a common practice.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel. Only trained individuals with appropriate PPE should manage the cleanup. Use a spill kit containing absorbent materials to contain the spill. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
A clear waste segregation strategy is essential. The following diagram illustrates the proper segregation of waste generated from handling this compound.
Disposal Pathway
-
Halogenated Organic Waste: All liquid waste containing this compound must be collected in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated Solids: All disposable PPE, absorbent materials from spills, and other contaminated solid materials must be collected in a clearly labeled hazardous waste bag or container.
-
Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10][11]
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, unlocking its therapeutic potential while prioritizing the health and safety of all laboratory personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mitsuiplastics.com [mitsuiplastics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
